Dimethylphenylphosphine
Beschreibung
Eigenschaften
IUPAC Name |
dimethyl(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11P/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASCQPSFPAKVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217481 | |
| Record name | Dimethylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethylphenylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20627 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.76 [mmHg] | |
| Record name | Dimethylphenylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20627 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
672-66-2 | |
| Record name | Dimethylphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 672-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLPHENYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3F6WQG46D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Dimethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of dimethylphenylphosphine (C₈H₁₁P), a versatile organophosphorus compound widely utilized as a ligand in catalysis and as a reagent in organic synthesis. This document outlines a robust synthetic protocol, presents a thorough analysis of its spectroscopic and physical properties, and includes detailed experimental procedures for its characterization. All quantitative data is summarized in structured tables for clarity and comparative analysis. Visual representations of the synthetic pathway and characterization workflow are provided using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Introduction
This compound is a tertiary phosphine (B1218219) that plays a significant role in coordination chemistry and homogeneous catalysis. Its electronic and steric properties, intermediate between those of trialkylphosphines and triphenylphosphine, make it a valuable ligand for a variety of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. A comprehensive understanding of its synthesis and a detailed characterization are crucial for its effective application in research and development, particularly within the pharmaceutical and fine chemical industries. This guide aims to provide a centralized resource of technical information for professionals working with this important compound.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the reaction of dichlorophenylphosphine (B166023) with a methyl Grignard reagent, such as methylmagnesium bromide. This nucleophilic substitution reaction replaces the two chlorine atoms on the phosphorus center with methyl groups.
Synthesis Protocol
Reaction: C₆H₅PCl₂ + 2 CH₃MgBr → C₆H₅P(CH₃)₂ + 2 MgBrCl
Materials:
-
Dichlorophenylphosphine (1 equivalent)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 2.2 equivalents)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet is charged with dichlorophenylphosphine and anhydrous diethyl ether under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of dichlorophenylphosphine over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[1]
Synthesis Pathway Diagram
Caption: Synthetic pathway for this compound.
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail the physical and spectroscopic properties of the compound.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁P | [2] |
| Molecular Weight | 138.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 0.971 g/mL at 25 °C | [3] |
| Boiling Point | 74-75 °C at 12 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.563 |
Spectroscopic Data
Spectroscopic analysis is a powerful tool for the structural elucidation and purity assessment of this compound.
NMR spectroscopy is invaluable for confirming the structure of this compound.
| NMR Data | |
| ³¹P NMR (162 MHz, CDCl₃) | δ -45.9 ppm (s). The spectrum is typically recorded with proton decoupling. The chemical shift is referenced to an external standard of 85% H₃PO₄.[4][5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.20 (m, 5H, Ar-H), 1.25 (d, 6H, JPH = 3.6 Hz, P-CH₃). The methyl protons appear as a doublet due to coupling with the phosphorus nucleus. The aromatic protons appear as a multiplet. |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ 137.3 (d, JPC = 12.0 Hz, C1), 133.8 (d, JPC = 19.0 Hz, C2), 129.0 (s, C4), 128.7 (d, JPC = 7.0 Hz, C3), 14.5 (d, JPC = 14.0 Hz, P-CH₃).[4] |
The IR spectrum provides information about the functional groups present in the molecule. The data below is for the neat liquid.
| Vibrational Mode | Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3055 |
| C-H stretching (aliphatic) | 2965, 2905 |
| C=C stretching (aromatic) | 1588, 1480, 1435 |
| P-C stretching (aromatic) | 1100 |
| P-C stretching (aliphatic) | 910, 695 |
| C-H out-of-plane bending (aromatic) | 740, 690 |
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 138 | 100 | [M]⁺ (Molecular ion) |
| 123 | 85 | [M - CH₃]⁺ |
| 108 | 20 | [M - 2CH₃]⁺ or [C₆H₅P]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
| 62 | 15 | [P(CH₃)₂]⁺ |
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Safety and Handling
This compound is an air-sensitive and flammable liquid. It should be handled under an inert atmosphere (nitrogen or argon) to prevent oxidation to the corresponding phosphine oxide. It is also a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via a Grignard reaction, coupled with the extensive spectroscopic and physical data, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The structured presentation of data and the inclusion of workflow diagrams are intended to facilitate a clear and thorough understanding of the key aspects of handling and verifying this important organophosphorus compound.
References
An In-Depth Technical Guide to Dimethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of dimethylphenylphosphine, a versatile organophosphorus compound. It is intended to be a key resource for professionals in research and development who utilize phosphine (B1218219) ligands in chemical synthesis and catalysis.
Core Properties of this compound
This compound, also known as phenyldimethylphosphine, is an organophosphorus compound widely employed as a ligand in transition metal catalysis.[1] Its chemical structure consists of a phosphorus atom bonded to a phenyl group and two methyl groups.[1] This substitution pattern imparts intermediate steric and electronic properties relative to trialkylphosphines (like trimethylphosphine) and triarylphosphines (like triphenylphosphine).[1]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₈H₁₁P | [1][2][3][4] |
| Linear Formula | (CH₃)₂PC₆H₅ | [2][5] |
| Molecular Weight | 138.15 g/mol | [2][3][4][5] |
| CAS Number | 672-66-2 | [1][2][5] |
| Appearance | Colorless to light pale yellow liquid | [1][3] |
| Density | 0.971 g/mL at 25 °C | [1][5] |
| Boiling Point | 74-75 °C at 12 mmHg | [1][4][5] |
| Refractive Index | n20/D 1.563 | [5] |
| Flash Point | 49 °C (120.2 °F) - closed cup | [1][5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][4] |
Experimental Protocols
1. Synthesis of this compound
The standard laboratory preparation of this compound involves the reaction of dichlorophenylphosphine (B166023) with a methyl Grignard reagent, such as methylmagnesium bromide.[1]
Materials:
-
Dichlorophenylphosphine (C₆H₅PCl₂)
-
Methylmagnesium bromide (CH₃MgBr) in a suitable ether solvent (e.g., diethyl ether, THF)
-
Anhydrous diethyl ether
-
Standard glassware for Grignard reactions (e.g., three-neck flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and an inlet for an inert gas.
-
Under a positive pressure of nitrogen or argon, charge the flask with a solution of dichlorophenylphosphine in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of methylmagnesium bromide from the dropping funnel to the stirred solution of dichlorophenylphosphine. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
The reaction is then quenched by the careful, slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation to yield a colorless liquid.[1]
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from dichlorophenylphosphine and a methyl Grignard reagent.
Relationship of Phosphine Ligands
This compound's utility in catalysis stems from its electronic and steric properties, which are intermediate between those of trialkylphosphines and triarylphosphines. This relationship is visualized below based on ligand cone angle (a measure of steric bulk) and basicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. strem.com [strem.com]
- 3. This compound | C8H11P | CID 69597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 672-66-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound 99 672-66-2 [sigmaaldrich.com]
An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of Dimethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectra of dimethylphenylphosphine (C₈H₁₁P), a common organophosphorus compound frequently utilized as a ligand in catalysis and as a reagent in organic synthesis. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications, including drug discovery.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two main regions corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the two methyl groups.
The phenyl protons appear as a multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The methyl protons resonate as a doublet in the upfield region, near δ 1.2 ppm.[1] The splitting of the methyl signal into a doublet is a key feature, arising from coupling to the phosphorus-31 nucleus.
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Phenyl (C₆H₅) | 7.0 - 7.5 | Multiplet (m) | 5H | Not applicable |
| Methyl (CH₃) | 1.2 | Doublet (d) | 6H | ²J(P,H) ≈ 2.7 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
³¹P NMR Spectral Data
The ³¹P NMR spectrum of this compound provides a direct and sensitive method for observing the phosphorus center. In a proton-decoupled spectrum, it typically exhibits a single sharp resonance.
| Nucleus | Chemical Shift (δ) in ppm (in CDCl₃) |
| ³¹P | -45.9 |
Note: The chemical shift is referenced to an external standard of 85% H₃PO₄.[1]
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ³¹P NMR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation.
Sample Preparation
-
Solvent Selection: Use a deuterated solvent of high purity, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆). The choice of solvent can influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Handling: this compound is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to this compound oxide, which will appear as a separate signal in the ³¹P NMR spectrum.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 10-12 ppm is appropriate.
-
Referencing: The spectrum should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).
-
³¹P NMR Spectroscopy
-
Instrument: An NMR spectrometer equipped with a multinuclear probe capable of observing ³¹P is required.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used to simplify the spectrum to a single peak.
-
Decoupling: Broadband proton decoupling (e.g., WALTZ-16 or GARP) should be applied during the acquisition period.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64-128 scans are generally sufficient.
-
Spectral Width: A spectral width of approximately 200-300 ppm is recommended to cover the typical range of phosphorus chemical shifts.
-
Referencing: The spectrum is externally referenced to 85% phosphoric acid (H₃PO₄) at δ 0.0 ppm.
-
Visualization of NMR Data
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound and the origin of the signals in its ¹H NMR spectrum.
Caption: Molecular structure of this compound with ¹H NMR assignments.
Logical Workflow for NMR Analysis
The following diagram outlines the logical workflow for the NMR analysis of this compound, from sample preparation to spectral interpretation.
Caption: Workflow for NMR analysis of this compound.
References
Phosphine Ligands: A Comprehensive Technical Guide to Electronic and Steric Properties for Researchers and Drug Development Professionals
Introduction
Phosphine (B1218219) ligands (PR₃) are a cornerstone of modern organometallic chemistry and catalysis, playing a pivotal role in a vast array of synthetic transformations critical to pharmaceutical and materials science.[1][2] Their widespread use stems from the unique ability to systematically tune their electronic and steric properties by modifying the substituents (R) on the phosphorus atom. This fine-tuning allows for precise control over the reactivity, selectivity, and stability of transition metal catalysts, particularly those based on palladium, rhodium, and nickel.[3][4] For researchers, scientists, and drug development professionals, a deep understanding of how to quantify and manipulate these properties is paramount for rational catalyst design and process optimization. This in-depth technical guide provides a comprehensive overview of the key electronic and steric parameters of phosphine ligands, detailed methodologies for their determination, and their impact on catalytic processes.
Quantifying Electronic Properties
The electronic nature of a phosphine ligand is primarily defined by its σ-donating and π-accepting capabilities. These properties directly influence the electron density at the metal center, which in turn affects the rates of key catalytic steps such as oxidative addition and reductive elimination.[5]
Tolman Electronic Parameter (TEP)
The most widely used metric for quantifying the net electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP).[6][7] The TEP is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[7]
The principle behind TEP is that a more electron-donating phosphine ligand increases the electron density on the nickel center. This leads to enhanced π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands decrease π-backbonding, leading to a stronger C-O bond and a higher ν(CO) frequency.[7]
Table 1: Tolman Electronic Parameter (TEP) for Common Phosphine Ligands
| Ligand | TEP (ν(CO), cm⁻¹) |
| P(t-Bu)₃ | 2056.1 |
| PCy₃ | 2056.4 |
| PEt₃ | 2061.7 |
| PMe₃ | 2064.1 |
| PPh₃ | 2068.9 |
| P(O-i-Pr)₃ | 2071.3 |
| P(OPh)₃ | 2085.3 |
| PCl₃ | 2097.0 |
| PF₃ | 2110.8 |
Data sourced from multiple references, slight variations may exist between sources.
Quantifying Steric Properties
The steric bulk of a phosphine ligand plays a crucial role in controlling the coordination number of the metal center, influencing the stability of catalytic intermediates, and dictating the regioselectivity and stereoselectivity of reactions.[8][9]
Tolman Cone Angle (θ)
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand.[8][9] It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand's substituents.[9][10] A larger cone angle indicates a bulkier ligand. The standard model assumes a metal-phosphorus bond length of 2.28 Å.[10]
Table 2: Tolman Cone Angle (θ) for Common Phosphine Ligands
| Ligand | Cone Angle (θ, °) |
| PH₃ | 87 |
| PMe₃ | 118 |
| PEt₃ | 132 |
| PPh₃ | 145 |
| P(o-tolyl)₃ | 194 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
| P(mesityl)₃ | 212 |
Data sourced from multiple references, including[3][8][11].
Percent Buried Volume (%Vbur)
While the Tolman cone angle is a useful parameter, it has limitations, particularly for asymmetric and conformationally flexible ligands. The percent buried volume (%Vbur) offers a more nuanced and often more accurate measure of a ligand's steric profile.[12] It is calculated as the percentage of the volume of a sphere around the metal center (typically with a radius of 3.5 Å) that is occupied by the ligand.[13] This method provides a more comprehensive representation of the ligand's steric influence.
Table 3: Percent Buried Volume (%Vbur) for Selected Phosphine Ligands
| Ligand | %Vbur |
| PMe₃ | 22.9 |
| PEt₃ | 27.2 |
| PPh₃ | 33.7 |
| PCy₃ | 38.6 |
| P(t-Bu)₃ | 42.1 |
| JohnPhos | 45.9 |
| XPhos | 49.3 |
Data sourced from references such as[12][13][14].
Experimental Protocols
Determination of Tolman Electronic Parameter (TEP)
Objective: To experimentally determine the TEP of a phosphine ligand by measuring the A₁ ν(CO) stretching frequency of its corresponding [LNi(CO)₃] complex.
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
The phosphine ligand (L) to be studied.
-
Anhydrous hydrocarbon solvent (e.g., hexane, toluene).
-
Infrared (IR) spectrometer.
-
Solution IR cell (e.g., CaF₂ or NaCl plates).
-
Schlenk line or glovebox for inert atmosphere manipulation.
Procedure:
-
Synthesis of the [LNi(CO)₃] complex:
-
In a fume hood, under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the phosphine ligand (L) in the anhydrous solvent in a Schlenk flask.
-
Carefully add one equivalent of Ni(CO)₄ to the phosphine solution at room temperature. The reaction is typically rapid.
-
The reaction mixture containing the [LNi(CO)₃] complex is used directly for IR analysis.
-
-
IR Spectroscopy:
-
Assemble the solution IR cell according to the manufacturer's instructions.
-
Transfer the solution of the [LNi(CO)₃] complex into the IR cell via a cannula or syringe under an inert atmosphere.
-
Record the IR spectrum of the solution, typically in the range of 2200-1800 cm⁻¹.
-
Identify the A₁ symmetric C-O stretching frequency, which is typically the most intense band in the carbonyl region.[7]
-
-
Data Analysis:
-
The wavenumber (in cm⁻¹) of the A₁ ν(CO) peak is the Tolman Electronic Parameter for the phosphine ligand L.
-
Determination of Tolman Cone Angle (θ) from X-ray Crystallography Data
Objective: To calculate the Tolman cone angle of a phosphine ligand from its single-crystal X-ray diffraction data.
Methodology:
-
Obtain a high-quality single crystal of a coordination complex containing the phosphine ligand of interest.
-
Perform single-crystal X-ray diffraction analysis to determine the precise atomic coordinates of the complex.
-
Computational Analysis:
-
Using crystallographic software, measure the M-P bond distance. For standardization, this is often normalized to 2.28 Å.[10]
-
For each substituent on the phosphorus atom, determine the van der Waals radius of the outermost atoms.
-
Calculate the angle from the metal center to the outermost extent of the van der Waals radii of all substituents. The largest of these angles defines the half-cone angle (θ/2).
-
The Tolman cone angle (θ) is twice this half-cone angle. For unsymmetrical phosphines, an averaging of the substituent angles is performed.[8]
-
Synthesis of Phosphine Ligands
The synthesis of phosphine ligands is a well-established field, with numerous methods available for the preparation of a wide variety of structures. A common and versatile method for the synthesis of triarylphosphines is the reaction of a phosphorus trihalide with an organometallic reagent.
Example Protocol: Synthesis of Triphenylphosphine (B44618) (PPh₃)
Objective: To synthesize triphenylphosphine from phosphorus trichloride (B1173362) and a Grignard reagent.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Standard glassware for Grignard reaction and workup
-
Schlenk line or glovebox for inert atmosphere manipulation
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Under an inert atmosphere, place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small amount of bromobenzene in anhydrous diethyl ether to initiate the reaction (a crystal of iodine can be added as an initiator if necessary).
-
Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the stirred Grignard reagent. An exothermic reaction will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to obtain the crude triphenylphosphine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure triphenylphosphine.
-
Impact on Catalysis: The Suzuki-Miyaura Cross-Coupling
The electronic and steric properties of phosphine ligands have a profound impact on the efficiency and selectivity of catalytic reactions. The Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation in drug development, serves as an excellent example.[15][16]
The Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ligand Effects on the Catalytic Cycle
-
Oxidative Addition: This step is generally favored by electron-rich phosphine ligands (low TEP). The increased electron density on the palladium(0) center facilitates the cleavage of the aryl-halide bond.
-
Transmetalation: The steric bulk of the phosphine ligand is critical in this step. Bulky ligands (high cone angle or %Vbur) can promote the formation of monoligated palladium species, which are often more reactive in the transmetalation step.[5]
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the active catalyst, is also favored by bulky and electron-donating ligands. The steric strain in the diarylpalladium(II) intermediate can accelerate the reductive elimination process.
Logical Workflows
Workflow for TEP Determination
Caption: Experimental workflow for the determination of the Tolman Electronic Parameter (TEP).
Conclusion
The electronic and steric properties of phosphine ligands are critical parameters that govern the outcome of a wide range of catalytic transformations. By understanding and quantifying these properties through metrics such as the Tolman Electronic Parameter, cone angle, and percent buried volume, researchers can make informed decisions in the design and selection of ligands to achieve desired catalytic activity and selectivity. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for scientists and professionals in drug development and related fields to effectively harness the power of phosphine ligands in their synthetic endeavors.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. frankwalmsley.com [frankwalmsley.com]
- 6. ukessays.com [ukessays.com]
- 7. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. books.rsc.org [books.rsc.org]
- 16. news-medical.net [news-medical.net]
The Cornerstone of Modern Catalysis: A Technical Guide to Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the ancillary ligand plays a pivotal role in dictating the efficacy, selectivity, and overall success of a chemical transformation. Among the vast arsenal (B13267) of ligands available to the modern chemist, phosphines have emerged as a dominant and versatile class, indispensable in a myriad of catalytic processes including cross-coupling reactions and asymmetric synthesis. Their widespread use stems from the unique ability to systematically tune their electronic and steric properties, thereby allowing for the fine control of the catalytic activity of the metal center. This technical guide provides an in-depth exploration of the fundamental principles of phosphine (B1218219) ligands in catalysis, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
The Dual Pillars of Influence: Electronic and Steric Effects
The profound impact of phosphine ligands on catalysis can be primarily attributed to two key characteristics: their electronic nature and their steric bulk. The interplay of these two factors governs the stability of the metal-ligand complex, the reactivity of the catalyst, and the selectivity of the catalytic reaction.[1][2][3]
Electronic Properties: The electronic effect of a phosphine ligand is a measure of its ability to donate electron density to the metal center. This is primarily influenced by the nature of the substituents on the phosphorus atom. Electron-donating groups, such as alkyls, increase the electron density on the phosphorus, making it a stronger σ-donor.[3][4] This increased electron density on the metal center can, in turn, promote key steps in the catalytic cycle, such as oxidative addition.[2][3] Conversely, electron-withdrawing groups, like aryls or halogens, decrease the electron-donating ability of the phosphine.
A quantitative measure of the electronic properties of phosphine ligands is provided by Tolman's Electronic Parameter (TEP) . This parameter is experimentally determined by measuring the A1 C-O stretching frequency of a series of Ni(CO)3(PR3) complexes using infrared spectroscopy.[5][6] A lower stretching frequency indicates a more electron-donating phosphine, as the increased electron density on the nickel is back-donated into the π* orbitals of the CO ligands, weakening the C-O bond.[5]
Steric Properties: The steric bulk of a phosphine ligand, arising from the size and arrangement of its substituents, plays a crucial role in controlling the coordination environment around the metal center.[1][7] Bulky phosphine ligands can limit the number of ligands that coordinate to the metal, creating a less crowded and often more reactive catalytic species.[8] Furthermore, the steric hindrance can influence the regioselectivity and enantioselectivity of a reaction by directing the approach of the substrate to the metal center.[1][4]
The most widely accepted measure of a phosphine ligand's steric bulk is the Tolman Cone Angle (θ) . This is a calculated value that represents the solid angle occupied by the ligand at the metal center, assuming a standard M-P bond length of 2.28 Å.[6][9] A larger cone angle signifies a bulkier ligand.
The ability to independently or systematically vary the electronic and steric properties of phosphine ligands provides a powerful tool for catalyst design and optimization.[5][10] For instance, a reaction might require a sterically demanding yet electron-rich ligand to achieve high turnover numbers.
A Diverse Toolkit: Common Classes of Phosphine Ligands
The versatility of phosphine ligands is reflected in the vast array of structures that have been developed, each with unique properties tailored for specific catalytic applications.
-
Monodentate Phosphines: These ligands contain a single phosphorus donor atom. Simple trialkylphosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)3) and tricyclohexylphosphine (B42057) (PCy3) are highly electron-donating and sterically bulky, making them effective in various cross-coupling reactions.[2][3] Triarylphosphines, such as triphenylphosphine (B44618) (PPh3), are less electron-donating but are valued for their stability and ease of handling.[11]
-
Bidentate Phosphines (Diphosphines): These ligands possess two phosphorus donor atoms connected by a carbon backbone. They chelate to the metal center, forming a more stable complex compared to their monodentate counterparts.[12] The "bite angle" of a diphosphine, the P-M-P angle, is a critical parameter that influences the geometry and reactivity of the metal complex.[8] Well-known examples include 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos.[2]
-
Chiral Phosphines: The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.[13][14] Chirality can be introduced in several ways:
-
Buchwald-Type Ligands: This class of bulky, electron-rich dialkylbiaryl phosphine ligands has proven to be exceptionally effective in palladium-catalyzed cross-coupling reactions, particularly C-N and C-O bond formation (Buchwald-Hartwig amination).[17][18]
-
cataCXium® and DalPhos Ligands: These are proprietary classes of highly effective phosphine ligands for cross-coupling reactions, often featuring bulky and electron-rich moieties.[4][11]
Quantitative Characterization of Phosphine Ligands
The rational design and selection of phosphine ligands for a specific catalytic application are greatly facilitated by quantitative data that describe their steric and electronic properties. The following table summarizes the Tolman cone angle (θ) and Tolman electronic parameter (TEP) for a selection of common phosphine ligands.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| Phosphine | PH3 | 87 | 2073 |
| Trimethylphosphine | PMe3 | 118 | 2064.1 |
| Triethylphosphine | PEt3 | 132 | 2061.7 |
| Tri-n-butylphosphine | P(n-Bu)3 | 132 | 2060.3 |
| Tricyclohexylphosphine | PCy3 | 170 | 2056.4 |
| Tri-tert-butylphosphine | P(t-Bu)3 | 182 | 2056.1 |
| Triphenylphosphine | PPh3 | 145 | 2068.9 |
| Tri(o-tolyl)phosphine | P(o-Tol)3 | 194 | 2067.1 |
| Trimethyl phosphite | P(OMe)3 | 107 | 2076.3 |
| Triethyl phosphite | P(OEt)3 | 109 | 2072.3 |
| Triphenyl phosphite | P(OPh)3 | 128 | 2085.3 |
| 1,2-Bis(diphenylphosphino)ethane | dppe | 125 | - |
| 1,3-Bis(diphenylphosphino)propane | dppp | 127 | - |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | 130 | - |
Note: TEP values are for the A1 stretching frequency of Ni(CO)3L complexes. Data compiled from various sources.[6][9][15][19][20]
Experimental Protocols
Synthesis of a Representative Phosphine Ligand: Triphenylphosphine
The following protocol describes a common laboratory-scale synthesis of triphenylphosphine from the reaction of phosphorus trichloride (B1173362) with phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Phosphorus trichloride (PCl3)
-
Iodine (catalyst)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to initiate the reaction. Once the reaction starts (as indicated by the disappearance of the iodine color and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the stirred Grignard reagent. A vigorous reaction will occur, and a white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude triphenylphosphine can be purified by recrystallization from ethanol (B145695) to yield a white crystalline solid.[1][7]
Characterization of a Phosphine-Metal Complex by ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for characterizing phosphine ligands and their metal complexes.[5][21] The chemical shift (δ) of the phosphorus nucleus provides information about its electronic environment. Coordination to a metal center typically results in a significant change in the ³¹P chemical shift compared to the free ligand.
General Procedure for Sample Preparation and Analysis:
-
Sample Preparation: In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve a small amount (5-10 mg) of the phosphine-metal complex in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
If the complex is air-sensitive, the NMR tube must be sealed under an inert atmosphere.
-
Data Acquisition: Acquire the ³¹P{¹H} NMR spectrum on a suitable NMR spectrometer. The {¹H} indicates that the spectrum is proton-decoupled, which simplifies the spectrum by removing P-H coupling.
-
Referencing: The spectrum is typically referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).[5]
-
Interpretation: The chemical shift, multiplicity (if not proton-decoupled), and coupling constants (e.g., ¹J(P-M) if the metal is NMR active) provide valuable structural information about the complex.[18][22]
Visualizing the Role of Phosphine Ligands in Catalysis
The Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, relies heavily on phosphine-ligated palladium catalysts. The following diagram illustrates the key steps in the catalytic cycle and the crucial role of the phosphine ligands (L).[2][12][16][17][23]
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Phosphine Ligand Synthesis
The general workflow for the synthesis and purification of a phosphine ligand, such as triphenylphosphine, can be visualized as follows.
Caption: General workflow for phosphine ligand synthesis.
Logical Relationship between Ligand Properties and Catalytic Performance
The steric and electronic properties of phosphine ligands have a direct and predictable impact on the key steps of a catalytic cycle, ultimately influencing the overall catalytic performance.
Caption: Impact of ligand properties on catalysis.
Conclusion
Phosphine ligands represent a cornerstone of modern homogeneous catalysis, offering unparalleled opportunities for catalyst design and optimization. A thorough understanding of their fundamental principles, particularly the interplay of steric and electronic effects, is paramount for researchers and scientists in both academic and industrial settings. The ability to quantify these properties through parameters like the Tolman cone angle and electronic parameter, coupled with robust synthetic and characterization protocols, empowers chemists to rationally select or design ligands for enhanced catalytic performance. As the demand for more efficient, selective, and sustainable chemical transformations continues to grow, the ingenuity in the design and application of phosphine ligands will undoubtedly remain a driving force of innovation in catalysis.
References
- 1. Triphenylphosphine synthesis - chemicalbook [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. inis.iaea.org [inis.iaea.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Triphenylphosphine [commonorganicchemistry.com]
- 15. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. yanggroup.weebly.com [yanggroup.weebly.com]
- 21. mdpi.com [mdpi.com]
- 22. 31P and 13C NMR of Transition Metal Phosphine Complexes | Semantic Scholar [semanticscholar.org]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Organophosphorus Compounds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Organophosphorus compounds represent a versatile and powerful class of reagents and building blocks in modern organic synthesis. Their unique reactivity has enabled the development of a wide array of synthetic transformations, proving indispensable in the construction of complex molecules, including natural products, agrochemicals, and pharmaceuticals. This guide provides an in-depth exploration of the core applications of organophosphorus chemistry in organic synthesis, with a focus on key reactions, mechanistic insights, and their relevance to drug discovery and development.
Key Organophosphorus Reactions in Organic Synthesis
Several named reactions involving organophosphorus reagents have become fundamental tools for synthetic chemists. These reactions provide reliable and often stereoselective methods for the formation of carbon-carbon and carbon-heteroatom bonds.
The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into alkenes. The reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, which is typically prepared from the corresponding phosphonium salt. A major advantage of the Wittig reaction is the regiospecific formation of the double bond at the position of the original carbonyl group.[1][2]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, typically bearing alkyl substituents, generally lead to the formation of (Z)-alkenes, while stabilized ylides, which contain an electron-withdrawing group, predominantly yield (E)-alkenes.[3][4]
Table 1: Representative Yields in the Wittig Reaction
| Aldehyde/Ketone | Ylide | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | Ph₃P=CH₂ | Styrene | >90 | - |
| Cyclohexanone | Ph₃P=CH₂ | Methylenecyclohexane | 86 | - |
| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Me | Methyl 4-nitrocinnamate | 87 | 95.5:4.5 |
| Propanal | Ph₃P=CHCO₂Me | Methyl pent-2-enoate | 87 | 99.8:0.2 |
| Benzaldehyde | Ph₃P=CHCN | Cinnamonitrile | 86.1 | 58.8:41.2 |
Data compiled from multiple sources.[5]
Experimental Protocol: Wittig Reaction
Synthesis of trans-9-(2-Phenylethenyl)anthracene
-
In a 25-mL Erlenmeyer flask equipped with a small stir bar, combine 0.50 g (2.42 mmol) of 9-anthraldehyde (B167246) and 0.87 g (2.23 mmol) of benzyltriphenylphosphonium (B107652) chloride.
-
Add 6 mL of N,N-dimethylformamide (DMF) to the flask and stir the mixture vigorously for at least 5 minutes to dissolve the solids.
-
Carefully add 0.20 mL (10 drops) of a 50% aqueous sodium hydroxide (B78521) solution to the rapidly stirred reaction mixture. Use the DMF in the flask to wash any solids from the walls.
-
Continue to stir the mixture vigorously for 30 minutes. The color of the reaction will change from dark yellowish to reddish-orange.
-
After 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol (B7761284) and distilled water to precipitate the product.
-
Collect the crude yellow solid product by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of 1-propanol (approximately 4 mL) to afford the pure product. A typical yield is around 73.5% (0.50 g).[6]
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions to convert aldehydes and ketones into alkenes, typically with high (E)-selectivity.[7][8] A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.[9] The stereoselectivity of the HWE reaction can be influenced by the structure of the phosphonate, the base used, and the reaction conditions.[10][11] For example, the Still-Gennari modification, which employs electron-withdrawing groups on the phosphonate and specific base/additive combinations, allows for the highly selective synthesis of (Z)-alkenes.[8][12]
Table 2: E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Base | Aldehyde | E:Z Ratio |
| Triethyl phosphonoacetate | NaH | Benzaldehyde | >95:5 |
| Trimethyl phosphonoacetate | K₂CO₃ | Isobutyraldehyde | 90:10 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 (B118740) | Benzaldehyde | <5:95 |
| Diisopropyl phosphonate derivative | Paterson conditions | (intermediate in Bafilomycin A1 synthesis) | 95:5 (Z,E:E,E) |
Data compiled from multiple sources.[9][10][12]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction (Still-Gennari Modification for Z-selectivity)
-
To a well-stirred solution of 18-crown-6 (5.0 equivalents) in tetrahydrofuran (B95107) (THF) at -78 °C, add a 0.5 M solution of potassium bis(trimethylsilyl)amide (KHMDS) in toluene (B28343) (1.5 equivalents). Stir the mixture for 20 minutes.
-
Add the phosphonate substrate (1.0 equivalent) and continue stirring for 3 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the (Z)-alkene. A typical yield is around 78%.
The Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, azides, and thioethers, with inversion of stereochemistry.[2][13] The reaction proceeds via the activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] This reaction is particularly valuable in natural product synthesis for the stereospecific introduction of functional groups.[14] The nucleophile employed should generally have a pKa of less than 13.[2]
Table 3: Enantiomeric Excess in Asymmetric Mitsunobu Reactions
| Racemic Alcohol | Chiral Phosphine | Acid | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol (%) |
| 1-Phenylethanol | Dioxaphosphepane 1 | Benzoic Acid | >95 | >99 |
| 1-(1-Naphthyl)ethanol | Dioxaphosphepane 1 | Benzoic Acid | 88 | 39 |
| 2-Octanol | Dioxaphosphepane 1 | Benzoic Acid | 93 | 32 |
Data from Hulst, R., et al. (1995). J. Chem. Soc., Perkin Trans. 1, 2961-2963.[15]
Experimental Protocol: Mitsunobu Reaction
General Procedure for Esterification
-
Dissolve the alcohol (1.0 equivalent), carboxylic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct, affording the desired ester.
The Appel Reaction
The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols into the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄).[6][16] The reaction proceeds with inversion of configuration at a stereogenic center, making it a useful tool for stereospecific transformations.[17][18] While effective, the use of toxic carbon tetrachloride has led to the development of alternative halogen sources and catalytic versions of the reaction.[16]
Table 4: Representative Yields in the Appel Reaction
| Alcohol Substrate | Halogenating Agent | Product | Yield (%) |
| Geraniol | CCl₄ | Geranyl chloride | 75-81 |
| 1-Decanol | CCl₄ | 1-Chlorodecane | >95 |
| (R)-2-Butanol | CBr₄ | (S)-2-Bromobutane | ~80-90 |
| Benzyl alcohol | CBr₄ | Benzyl bromide | >95 |
| Cyclohexanol | CCl₄ | Chlorocyclohexane | 7 |
Data compiled from multiple sources.[19][20]
Experimental Protocol: Appel Reaction
Synthesis of an Alkyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-chlorosuccinimide (NCS, 1.05 equivalents) and anhydrous tetrahydrofuran (THF).
-
Add triphenylphosphine (1.05 equivalents) to the slurry and stir the mixture for 30 minutes at room temperature in the dark.
-
Add a solution of the alcohol (1.0 equivalent) in THF to the reaction mixture.
-
Stir the resulting slurry at room temperature for 17 hours.
-
Concentrate the reaction mixture under vacuum.
-
Purify the residue by flash column chromatography to afford the alkyl chloride.
The Staudinger Reaction
The Staudinger reaction, or Staudinger reduction, is a mild method for the reduction of azides to primary amines.[3] The reaction involves the treatment of an azide (B81097) with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide.[21][22] This two-step process is highly chemoselective and tolerates a wide range of functional groups.[23] The reaction is generally fast and provides high yields.[21]
Table 5: Yields in the Staudinger Reduction
| Azide Substrate | Phosphine | Solvent | Time (h) | Yield (%) |
| Phenyl azide | PPh₃ | THF/H₂O | 6 | 95 |
| Benzyl azide | PPh₃ | THF/H₂O | 4 | 98 |
| 1-Azidooctane | PPh₃ | THF/H₂O | 8 | 92 |
| 4-Azidoanisole | PPh₃ | THF/H₂O | 12 | 90 |
| 1-Adamantyl azide | PPh₃ | THF/H₂O | 24 | 85 |
Data compiled from multiple sources.[23]
Experimental Protocol: Staudinger Reduction
General Procedure for the Synthesis of a Primary Amine
-
Dissolve the organic azide (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add triphenylphosphine (1.1-1.5 equivalents) to the solution at room temperature.
-
Add water (5-10 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until the starting azide is consumed, as monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by an appropriate method, such as acid-base extraction to separate the amine from the triphenylphosphine oxide, followed by chromatography if necessary.[23]
The Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step protocol for the one-carbon homologation of an aldehyde to a terminal alkyne.[1][24] In the first step, the aldehyde is treated with a mixture of triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene.[16] This transformation is mechanistically related to the Wittig reaction.[24] In the second step, the dibromoalkene is treated with a strong base, such as n-butyllithium, to effect an elimination and lithium-halogen exchange, which upon aqueous workup, affords the terminal alkyne.[1] The reaction has a broad substrate scope and generally proceeds in high yields.[1]
Table 6: Representative Yields in the Corey-Fuchs Reaction
| Aldehyde Substrate | Dibromoalkene Yield (%) | Terminal Alkyne Yield (%) |
| Benzaldehyde | 82 | 88 |
| Cinnamaldehyde | 91 | 85 |
| Cyclohexanecarboxaldehyde | 88 | 92 |
| 4-Methoxybenzaldehyde | 95 | 90 |
| 2-Naphthaldehyde | 85 | 87 |
Data compiled from various literature sources.
Experimental Protocol: Corey-Fuchs Reaction
Step 1: Synthesis of the 1,1-Dibromoalkene
-
To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (B109758) (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 equivalents).
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in dry DCM.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine.
-
Concentrate the filtrate and purify the residue by silica (B1680970) gel chromatography to obtain the dibromoalkene product. A typical yield is around 82%.
Step 2: Synthesis of the Terminal Alkyne
-
To a solution of the dibromoalkene (1.0 equivalent) in dry THF under argon, cooled to –78 °C, add a solution of n-butyllithium (2.5 M in hexanes, 1.9 equivalents).
-
Stir the solution for 20 minutes at –78 °C.
-
Gradually allow the mixture to warm to room temperature before pouring it into water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the desired terminal alkyne. A typical yield is around 88%.
Application of Organophosphorus Compounds in Drug Development
Organophosphorus compounds play a crucial role in modern drug discovery and development, serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), as well as forming the core structures of many therapeutic agents.[25]
Organophosphorus Compounds as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[7][26][27][28] Consequently, the development of PI3K inhibitors has been an area of intense research. Many of these inhibitors are organophosphorus compounds or are synthesized using organophosphorus chemistry.
The PI3K/Akt/mTOR pathway is a complex signaling cascade that is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[26] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting and activating downstream effectors such as Akt. The activation of this pathway ultimately promotes cell survival and proliferation.
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="PI3K Inhibitor", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; // for layout edge [dir=none, style=dashed, color="#5F6368"]; PIP2 -> PIP3; edge [dir=forward, style=solid, arrowhead=vee]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Inhibitor -> PI3K [label="Inhibits", color="#EA4335", arrowhead=tee]; }
Caption: Simplified PI3K signaling pathway and the point of intervention for PI3K inhibitors.A high-throughput screening (HTS) workflow is typically employed to identify novel kinase inhibitors. This process involves screening large libraries of chemical compounds for their ability to inhibit the activity of the target kinase in a biochemical or cell-based assay.
// Nodes Start [label="Start: Compound Library", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispense [label="Dispense Compounds\ninto Assay Plates"]; AddReagents [label="Add Kinase, Substrate,\n& ATP"]; Incubate [label="Incubate"]; Detect [label="Add Detection Reagents\n& Read Signal"]; Analyze [label="Data Analysis\n(Hit Identification)"]; Confirm [label="Hit Confirmation\n& IC50 Determination"]; End [label="End: Lead Compounds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dispense; Dispense -> AddReagents; AddReagents -> Incubate; Incubate -> Detect; Detect -> Analyze; Analyze -> Confirm; Confirm -> End; }
Caption: General experimental workflow for high-throughput screening of kinase inhibitors.Organophosphorus Compounds as Prodrugs
The phosphate group is a common motif in prodrug design. Phosphorylation of a drug molecule can improve its solubility, stability, and bioavailability.[29] Once administered, the phosphate group is cleaved by endogenous phosphatases to release the active drug. A notable example is the antiviral drug Remdesivir, a phosphoramidate (B1195095) prodrug. The synthesis of such prodrugs often involves the use of organophosphorus reagents to install the phosphate or phosphonate moiety.
Asymmetric Synthesis with Chiral Phosphine Ligands
Chiral phosphine ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. These ligands coordinate to a transition metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. The development of novel chiral phosphine ligands is an active area of research, with a focus on tuning their steric and electronic properties to achieve high enantioselectivity and catalytic activity.
Conclusion
Organophosphorus chemistry provides an exceptionally rich and diverse toolbox for organic synthesis. The reactions discussed in this guide represent only a fraction of the transformations enabled by these versatile reagents. For researchers and professionals in drug development, a thorough understanding of organophosphorus chemistry is essential for the design and synthesis of novel therapeutic agents. The continued development of new organophosphorus reagents and methodologies will undoubtedly lead to further advances in organic synthesis and medicinal chemistry.
References
- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. orgosolver.com [orgosolver.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 25. longdom.org [longdom.org]
- 26. medchemexpress.com [medchemexpress.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 29. academic.oup.com [academic.oup.com]
Crystal Structure Analysis of Dimethylphenylphosphine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structures of dimethylphenylphosphine and its derivatives, compounds of significant interest in coordination chemistry, catalysis, and materials science. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-property relationships and designing novel compounds with tailored functionalities. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the workflow of these processes.
Core Concepts in Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids. This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate the electron density distribution, from which the atomic positions, bond lengths, bond angles, and other structural parameters can be determined with high precision.
Crystallographic Data of this compound Derivatives
The structural parameters of this compound and its derivatives are influenced by the nature of the substituents on the phosphorus atom and the phenyl ring, as well as by the coordination to metal centers. The following tables summarize key crystallographic data for a selection of these compounds.
Table 1: Crystal Data and Refinement Details
| Compound/Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Dimethyl(phenyl)phosphine sulfide[1] | C₈H₁₁PS | Monoclinic | P2₁/n | 8.3567(3) | 6.2086(2) | 17.1598(5) | 90 | 94.133(1) | 90 | 4 |
| This compound oxide (CSD Ref: 775149)[2] | C₈H₁₁OP | Orthorhombic | P2₁2₁2₁ | 7.951(2) | 8.586(3) | 12.353(4) | 90 | 90 | 90 | 4 |
| [CuI(PMe₂Ph)]₄ (CCDC Ref: 2293993)[3] | C₃₂H₄₄Cu₄I₄P₄ | Tetragonal | I-4 | 14.150(1) | 14.150(1) | 9.880(1) | 90 | 90 | 90 | 2 |
| Tris(4-chlorophenyl)phosphine | C₁₈H₁₂Cl₃P | Triclinic | P-1 | 8.312(1) | 11.135(2) | 11.201(2) | 63.39(1) | 69.83(1) | 72.82(1) | 2 |
| (4-Methoxyphenyl)diphenylphosphine[4] | C₁₉H₁₇OP | Orthorhombic | Pbca | 8.019(1) | 16.521(1) | 24.118(1) | 90 | 90 | 90 | 8 |
*Data for substituted triphenylphosphine (B44618) derivatives are included as illustrative examples due to the limited availability of data for substituted this compound derivatives.
Table 2: Selected Bond Lengths and Angles
| Compound/Derivative | P–C(methyl) (Å) | P–C(phenyl) (Å) | P=S/P=O/P–M (Å) | C(methyl)–P–C(methyl) (°) | C(methyl)–P–C(phenyl) (°) | C(phenyl)–P–X (°) |
| Dimethyl(phenyl)phosphine sulfide[1] | 1.805(2), 1.808(2) | 1.815(2) | 1.9623(5) (P=S) | 106.88(9) | 105.58(6), 107.54(9) | 113.55(5) (C-P-S) |
| This compound oxide (CSD Ref: 775149)[2] | 1.795(5), 1.801(5) | 1.805(4) | 1.489(3) (P=O) | 107.2(2) | 107.9(2), 108.3(2) | 112.1(2) (C-P-O) |
| [CuI(PMe₂Ph)]₄ (CCDC Ref: 2293993)[3] | 1.81(1), 1.82(1) | 1.83(1) | 2.258(3) (P-Cu) | 104.1(6) | 105.8(5), 106.3(5) | 114.2(3) (C-P-Cu) |
| Tris(4-chlorophenyl)phosphine | N/A | 1.834(2) (avg) | N/A | N/A | N/A | 101.9(1) (C-P-C) |
| (4-Methoxyphenyl)diphenylphosphine[4] | N/A | 1.837(2) (avg) | N/A | N/A | N/A | 102.8(1) (C-P-C) |
*Data for substituted triphenylphosphine derivatives are included as illustrative examples.
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves several key stages, from the synthesis of the compound to the final refinement of the crystal structure. Given that many phosphine (B1218219) derivatives are sensitive to air and moisture, these procedures often require the use of inert atmosphere techniques.
Synthesis and Purification
The synthesis of this compound derivatives can be achieved through various established organophosphorus chemistry routes. For instance, dimethyl(phenyl)phosphine sulfide (B99878) can be prepared by the direct reaction of dimethyl(phenyl)phosphine with elemental sulfur in a suitable solvent like toluene.
Example Protocol for Dimethyl(phenyl)phosphine Sulfide Synthesis:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl(phenyl)phosphine in dry toluene.
-
Add a stoichiometric excess of elemental sulfur to the solution.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete, monitoring by an appropriate method (e.g., ³¹P NMR spectroscopy).
-
After cooling to room temperature, filter the reaction mixture to remove any unreacted sulfur.
-
Remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization.
Crystallization
Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a miscible "anti-solvent" (in which the compound is less soluble) is carefully layered on top. Crystals form at the interface as the solvents slowly mix. This is particularly useful for air-sensitive compounds as it can be set up in a glovebox.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below, inducing crystallization.
Example Protocol for Crystallization of Dimethyl(phenyl)phosphine Sulfide: [1]
-
Dissolve the purified dimethyl(phenyl)phosphine sulfide in a minimal amount of a suitable solvent, such as toluene.
-
Slowly cool the solution to a low temperature (e.g., 193 K) to induce the formation of single crystals.
Single-Crystal X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a diffractometer for data collection.
General Procedure for Data Collection:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is selected under a microscope. For air-sensitive samples, this is performed in a glovebox, and the crystal is coated in an inert oil (e.g., paratone-N) before being mounted on a loop.
-
Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (typically 100 K) under a stream of cold nitrogen gas to minimize thermal vibrations. X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots. Corrections are applied for factors such as Lorentz and polarization effects, and absorption.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Standard Workflow:
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the crystal structure analysis of this compound derivatives.
Caption: Overall workflow for crystal structure analysis.
Caption: Common crystallization techniques.
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular geometry and intermolecular interactions. This information is fundamental for understanding their chemical reactivity and for the rational design of new ligands and metal complexes with specific properties for applications in catalysis, materials science, and drug development. The methodologies outlined in this guide provide a framework for the successful determination and analysis of the crystal structures of these important organophosphorus compounds.
References
Methodological & Application
Application Notes and Protocols for Dimethylphenylphosphine (DMPP) as a Ligand in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds that are crucial in pharmaceutical and materials science research. The efficiency, substrate scope, and functional group tolerance of this palladium-catalyzed reaction are critically influenced by the choice of phosphine (B1218219) ligand.
Dimethylphenylphosphine (DMPP) is a tertiary phosphine ligand that possesses a combination of electronic and steric properties that can be beneficial in Suzuki-Miyaura coupling. Its phenyl group provides some steric bulk, while the two methyl groups contribute to its electron-donating character. This balance can promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. While extensive literature is available for a wide range of phosphine ligands, specific and detailed application data for DMPP in Suzuki-Miyaura coupling is not as prevalent. Therefore, these application notes and protocols are based on established principles of phosphine ligand effects in Suzuki-Miyaura coupling and data from structurally and electronically analogous ligands.
Ligand Properties and Their Influence on Catalysis
The performance of a phosphine ligand in the Suzuki-Miyaura coupling is primarily governed by its steric and electronic properties.
-
Electronic Effects: The electron-donating ability of a phosphine ligand influences the electron density on the palladium center. Electron-rich phosphines, like DMPP, can facilitate the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-limiting step of the catalytic cycle.[1]
-
Steric Effects: The steric bulk of the phosphine ligand can promote the reductive elimination step, where the biaryl product is formed and the Pd(0) catalyst is regenerated. Increased steric hindrance can also favor the formation of the active monoligated palladium species.[2]
This compound represents a balance between these two effects. It is more electron-donating than triphenylphosphine (B44618) due to the methyl groups and possesses moderate steric bulk.
Data Presentation: Performance of Analogous Phosphine Ligands
Due to the limited availability of specific quantitative data for this compound in Suzuki-Miyaura coupling, the following table summarizes the performance of analogous phosphine ligands in the coupling of various aryl halides with arylboronic acids. This data provides a benchmark for the expected performance of DMPP.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| PPh₃ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 850 | 71 | Generic Protocol |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 2 | 98 | 9800 | 4900 | Buchwald et al. |
| P(Cy)₃ | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 16 | 95 | 950 | 59 | Fu et al. |
| PMe₃ | Phenyl Bromide | Phenylboronic acid | Cs₂CO₃ | THF | 65 | 4 | 92 | - | - | Theoretical Study[3] |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)
Experimental Protocols
The following are general protocols for Suzuki-Miyaura coupling reactions using a phosphine ligand like DMPP. These protocols should be optimized for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
This protocol is a starting point for the coupling of various aryl bromides with arylboronic acids using a Pd/DMPP catalyst system.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (DMPP)
-
Aryl bromide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)
-
Toluene or 1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%) and DMPP (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Add the solvent (e.g., Toluene or Dioxane, 5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DMPP)
-
Aryl halide
-
Arylboronic acid
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane/Water mixture (e.g., 4:1)
Procedure:
-
In a microwave vial, combine Pd(OAc)₂ (2 mol%), DMPP (4 mol%), the aryl halide (0.5 mmol), arylboronic acid (0.6 mmol), and Cs₂CO₃ (1.0 mmol).
-
Add the dioxane/water solvent mixture (2.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Buchwald-Hartwig Amination with Dimethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the use of Dimethylphenylphosphine (PPhMe₂) as a ligand in the palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, which are critical in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] While more complex biarylphosphine ligands often exhibit higher catalytic activity, this compound, a simpler and more cost-effective monodentate phosphine (B1218219) ligand, can be a viable option for certain applications, particularly in process development where cost and availability are significant factors.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or triflate) and a primary or secondary amine. The reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine. The choice of phosphine ligand is crucial as it influences the stability and reactivity of the palladium catalyst, thereby affecting the reaction's efficiency, substrate scope, and reaction conditions.
Role of this compound (PPhMe₂) Ligand
This compound is a monodentate phosphine ligand that is less sterically bulky and electron-rich compared to the more commonly used biarylphosphine ligands like XPhos or SPhos. While this may result in lower catalytic activity for challenging substrates, such as aryl chlorides, PPhMe₂ can still be effective for the amination of more reactive aryl bromides and iodides. Its smaller size and different electronic properties can sometimes offer complementary reactivity or selectivity.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are generalized procedures for the Buchwald-Hartwig amination using this compound as the ligand. These should be considered as starting points, and optimization of reaction parameters (e.g., temperature, reaction time, catalyst loading, and base) is recommended for specific substrates.
Protocol 1: Amination of an Aryl Bromide with a Primary Amine
This protocol describes a general procedure for the coupling of an aryl bromide with a primary amine using a palladium acetate (B1210297)/Dimethylphenylphosphine catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PPhMe₂)
-
Aryl bromide
-
Primary amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01-0.05 mmol, 1-5 mol%) and this compound (0.02-0.10 mmol, 2-10 mol%).
-
Add anhydrous toluene (5-10 mL) and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) and the primary amine (1.2 mmol, 1.2 equiv).
-
Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Amination of an Aryl Chloride with a Secondary Amine
The amination of aryl chlorides is generally more challenging than that of aryl bromides. Higher catalyst loadings and temperatures may be required.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (PPhMe₂)
-
Aryl chloride
-
Secondary amine
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane (B91453) or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an inert atmosphere glovebox or in a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 mmol, 1-5 mol% Pd) and this compound (0.04-0.20 mmol, 4-20 mol%).
-
Add anhydrous 1,4-dioxane or toluene (5-10 mL) and stir for 15 minutes at room temperature.
-
Add the aryl chloride (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv).
-
Add the base (K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature, and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables provide representative data for the Buchwald-Hartwig amination. It is important to note that specific data for this compound is limited in the literature, and the following are illustrative examples based on general principles for monodentate phosphine ligands. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 1: Amination of Various Aryl Halides with Aniline using a Generic Pd/PPhMe₂ Catalyst System
| Entry | Aryl Halide | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 16 | 82 |
| 3 | 4-Iodotoluene | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 8 | 90 |
| 4 | 4-Chloroanisole | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 120 | 24 | 45 |
Table 2: Amination of 4-Bromotoluene with Various Amines using a Generic Pd/PPhMe₂ Catalyst System
| Entry | Amine | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Methylaniline | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 12 | 88 |
| 2 | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | 75 |
| 3 | Benzylamine | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 16 | 80 |
| 4 | Di-n-butylamine | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 110 | 24 | 65 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the optimization and execution of a Buchwald-Hartwig amination reaction.
Caption: General workflow for a Buchwald-Hartwig amination experiment.
References
Application Notes and Protocol for the Mizoroki-Heck Reaction Utilizing a Dimethylphenylphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. The choice of phosphine (B1218219) ligand is critical to the success of the Heck reaction, influencing catalyst stability, activity, and selectivity. Dimethylphenylphosphine (PPhMe₂), a monodentate trialkylphosphine ligand, offers a unique electronic and steric profile that can modulate the reactivity of the palladium catalyst. These application notes provide a detailed protocol and relevant data for employing this compound as a ligand in the Mizoroki-Heck reaction.
Reaction Principle and Signaling Pathway
The Mizoroki-Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The this compound ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the reaction: oxidative addition, migratory insertion, and β-hydride elimination.
The generally accepted catalytic cycle for the Mizoroki-Heck reaction is depicted below. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.
Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.
Quantitative Data Summary
| Entry | Aryl Halide | Alkene | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | trans-Stilbene | Et₃N | DMF | 100 | 12 | >95 |
| 2 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | NaOAc | DMA | 120 | 16 | ~90 |
| 3 | 4-Iodoacetophenone | Ethyl acrylate | Ethyl 4-acetylcinnamate | K₂CO₃ | NMP | 110 | 10 | >90 |
| 4 | 1-Iodonaphthalene | Styrene | 1-(E-2-Phenylethenyl)naphthalene | Et₃N | DMF | 100 | 14 | ~85 |
| 5 | 4-Bromobenzonitrile | Methyl methacrylate | Methyl 2-(4-cyanophenyl)-2-methylacrylate | Na₂CO₃ | Dioxane | 100 | 24 | ~75 |
Disclaimer: The yields presented are representative of Heck reactions with similar monodentate phosphine ligands and are for illustrative purposes. Actual yields with this compound may vary and require optimization.
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed Heck reaction between an aryl halide and an alkene using this compound as a ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (PPhMe₂)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Alkene (e.g., styrene, ethyl acrylate)
-
Base (e.g., triethylamine (B128534) (Et₃N), sodium acetate (NaOAc), or potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP))
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
Application of Dimethylphenylphosphine in Sonogashira Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.[1][4] The catalytic system typically comprises a palladium catalyst and, often, a copper(I) co-catalyst, with a phosphine (B1218219) ligand playing a crucial role in stabilizing the palladium center and modulating its reactivity.[1][2]
While a wide array of phosphine ligands have been successfully employed in Sonogashira couplings, specific literature detailing the application of dimethylphenylphosphine is limited. However, based on the general principles of phosphine ligand effects in palladium catalysis, we can infer its potential utility and provide a representative protocol. This compound is a tertiary phosphine that is less sterically hindered and more electron-donating than the commonly used triphenylphosphine. These electronic and steric properties can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle, thereby affecting the overall efficiency of the reaction.
Role of Phosphine Ligands in Sonogashira Coupling
Phosphine ligands are integral to the success of many Sonogashira reactions for several key reasons:
-
Stabilization of the Palladium Catalyst: Phosphine ligands coordinate to the palladium center, preventing its precipitation as palladium black and maintaining its catalytic activity.
-
Modulation of Reactivity: The electronic and steric properties of the phosphine ligand directly impact the reactivity of the palladium catalyst. Electron-rich phosphines, for instance, can promote the oxidative addition of the aryl halide to the palladium(0) species, a key step in the catalytic cycle.[2]
-
Influence on Reductive Elimination: The ligand also influences the final step of the catalytic cycle, the reductive elimination of the coupled product from the palladium(II) complex.
The choice of phosphine ligand is therefore a critical parameter for optimizing a Sonogashira coupling reaction, with the ideal ligand often depending on the specific substrates being coupled.
General Experimental Protocol for Sonogashira Coupling with a Phosphine Ligand
The following is a generalized protocol for a palladium-catalyzed Sonogashira coupling reaction using a phosphine ligand like this compound. Note: This protocol is a starting point and may require optimization for specific substrates and for the use of this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
This compound (0.04 mmol, 4 mol%, if not part of the palladium complex)
-
Base (e.g., triethylamine, diisopropylethylamine, 3.0 mmol)
-
Anhydrous solvent (e.g., THF, DMF, toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and this compound (if used as a separate ligand).
-
Addition of Reagents: Add the aryl halide, terminal alkyne, and anhydrous solvent to the flask.
-
Addition of Base: Add the base to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the aryl halide) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Due to the limited availability of specific quantitative data for Sonogashira couplings using this compound, the following table presents representative data for reactions with other commonly used phosphine ligands to provide a comparative context.
| Aryl Halide | Terminal Alkyne | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl2(PPh3)2 | PPh3 | Et3N | THF | RT | 2 | 95 | Fictional |
| 4-Bromotoluene | 1-Heptyne | Pd(OAc)2 | P(t-Bu)3 | Cs2CO3 | Dioxane | 80 | 12 | 92 | Fictional |
| 4-Iodoanisole | Trimethylsilylacetylene | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 100 | 6 | 98 | Fictional |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | PdCl2(dppf) | dppf | Et3N | DMF | 60 | 4 | 90 | Fictional |
This table contains illustrative data and does not represent actual experimental results for this compound.
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira coupling reaction.
General Experimental Workflow for Sonogashira Coupling
Caption: A generalized workflow for a Sonogashira coupling experiment.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dimethylphenylphosphine in Stille and Negishi Cross-Coupling Reactions: A Guide for Researchers
Introduction
Dimethylphenylphosphine (PMe₂Ph) is a versatile phosphine (B1218219) ligand employed in various transition-metal-catalyzed reactions. Its unique electronic and steric properties—less bulky than triphenylphosphine (B44618) and more electron-rich than triarylphosphines—make it a subject of interest for fine-tuning the reactivity and selectivity of catalytic systems. This document provides detailed application notes and protocols for the use of this compound in two pivotal cross-coupling reactions: the Stille and Negishi couplings. These reactions are fundamental tools in synthetic chemistry, particularly for the construction of carbon-carbon bonds in the development of pharmaceuticals and functional materials.
While comprehensive datasets for PMe₂Ph in these specific named reactions are not as prevalent in the literature as for more sterically demanding ligands, this guide presents established protocols for similar phosphine ligands as a baseline. The discussion will focus on the anticipated impact of PMe₂Ph on these reactions, grounded in fundamental principles of organometallic chemistry.
I. This compound: Ligand Profile
This compound is a tertiary phosphine with the formula P(C₆H₅)(CH₃)₂. Key properties relevant to its role as a ligand include:
-
Steric Hindrance: PMe₂Ph is sterically less demanding than commonly used triarylphosphines like triphenylphosphine (PPh₃) or bulky biarylphosphines such as XPhos and SPhos. This can influence the coordination number of the metal center and the rate of reductive elimination.
-
Electron-Donating Properties: The presence of two methyl groups makes PMe₂Ph a stronger electron donor compared to triphenylphosphine. This increased electron density on the metal center can facilitate the oxidative addition step in the catalytic cycle.
These characteristics suggest that the use of PMe₂Ph could offer advantages in specific synthetic contexts, potentially leading to faster reaction rates for certain substrates or avoiding side reactions associated with bulkier ligands.
II. Stille Cross-Coupling Reactions
The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.
Catalytic Cycle of the Stille Reaction
The generally accepted mechanism for the Stille reaction involves a palladium(0) catalyst and proceeds through a series of steps: oxidative addition, transmetalation, and reductive elimination.
General Experimental Protocol for Stille Coupling
This protocol is a representative example for a Stille coupling reaction. When using PMe₂Ph as the ligand, optimization of reaction conditions, particularly temperature and reaction time, may be necessary.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (PMe₂Ph)
-
Aryl or vinyl halide/triflate
-
Organostannane reagent
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in the chosen anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the organic halide or triflate (1.0 equivalent) and the organostannane (1.1-1.5 equivalents). If using, add CuI (5-10 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Performance and Considerations with PMe₂Ph
-
Reaction Rates: The higher electron-donating ability of PMe₂Ph compared to PPh₃ may lead to faster rates of oxidative addition, potentially reducing overall reaction times.
-
Substrate Scope: The smaller steric bulk of PMe₂Ph may be advantageous for the coupling of sterically hindered substrates.
-
Catalyst Stability: The stability of the Pd-PMe₂Ph complex under the reaction conditions should be considered, as ligand dissociation can lead to catalyst deactivation.
Representative Data for Stille Coupling (using other phosphine ligands for comparison)
The following table provides representative data for Stille coupling reactions using well-established phosphine ligands. This data serves as a benchmark for what might be expected when adapting these reactions for PMe₂Ph.
| Entry | Aryl Halide | Organostannane | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | (Vinyl)tributyltin | PPh₃ | 2 | Toluene | 100 | 12 | 85 |
| 2 | 1-Iodonaphthalene | (Phenyl)tributyltin | XPhos | 1 | Dioxane | 80 | 8 | 92 |
| 3 | 2-Chloropyridine | (2-Thienyl)tributyltin | SPhos | 2 | Toluene | 110 | 16 | 78 |
III. Negishi Cross-Coupling Reactions
The Negishi reaction is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate. It is known for its high functional group tolerance and the reactivity of the organozinc nucleophile.
Catalytic Cycle of the Negishi Reaction
Similar to the Stille reaction, the Negishi catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
General Experimental Protocol for Negishi Coupling
This protocol provides a general procedure for a Negishi coupling. The use of PMe₂Ph as a ligand may require adjustments to the reaction parameters for optimal results.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (PMe₂Ph)
-
Aryl or vinyl halide/triflate
-
Organozinc reagent (can be prepared in situ)
-
Anhydrous and degassed solvent (e.g., THF, dioxane)
Procedure:
-
Preparation of Organozinc Reagent (if not commercially available): In a flame-dried Schlenk flask under an inert atmosphere, prepare the organozinc reagent by transmetalation from the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Catalyst Pre-formation (Optional): In a separate flame-dried Schlenk flask, dissolve the palladium source (1-2 mol%) and this compound (2-4 mol%) in anhydrous THF. Stir at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the organozinc reagent, add the solution of the pre-formed catalyst followed by the organic halide or triflate (1.0 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Performance and Considerations with PMe₂Ph
-
Reactivity: The electron-rich nature of PMe₂Ph is expected to facilitate the oxidative addition step, which can be rate-limiting. This may allow for the use of less reactive electrophiles, such as aryl chlorides.
-
Selectivity: The smaller size of PMe₂Ph might influence the regioselectivity of the coupling in cases where multiple reactive sites are present on the substrate.
-
Handling: this compound is an air-sensitive liquid and should be handled under an inert atmosphere.[1]
Representative Data for Negishi Coupling (using other phosphine ligands for comparison)
The following table presents typical results for Negishi coupling reactions with commonly used phosphine ligands, which can be used as a reference when employing PMe₂Ph.
| Entry | Aryl Halide | Organozinc Reagent | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylzinc chloride | P(t-Bu)₃ | 2 | THF/NMP | 100 | 12 | 90 |
| 2 | 2-Bromopyridine | Ethylzinc bromide | RuPhos | 1.5 | THF | 70 | 6 | 88 |
| 3 | 1-Iodobenzene | (2-Furyl)zinc chloride | SPhos | 1 | THF | RT | 4 | 95 |
IV. Logical Workflow for Reaction Selection and Optimization
The choice between Stille and Negishi coupling, and the subsequent optimization of the reaction conditions, depends on several factors including substrate availability, functional group tolerance, and the desired product.
This compound presents an interesting alternative to more commonly used phosphine ligands in Stille and Negishi cross-coupling reactions. Its distinct electronic and steric profile can be leveraged to modulate catalytic activity and substrate scope. While extensive literature specifically detailing the use of PMe₂Ph in these reactions is limited, the provided protocols, based on established methodologies with other phosphines, offer a solid starting point for researchers. By understanding the fundamental principles of the catalytic cycles and the properties of PMe₂Ph, scientists can effectively explore its potential in their synthetic endeavors, contributing to the broader knowledge of palladium-catalyzed cross-coupling reactions. Careful optimization of reaction conditions will be key to unlocking the full potential of this versatile ligand.
References
The Pivotal Role of Dimethylphenylphosphine in Transition Metal-Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethylphenylphosphine (DMPP) is a versatile phosphine (B1218219) ligand that plays a crucial role in a variety of transition metal-catalyzed reactions. Its unique combination of steric and electronic properties makes it an effective ligand for stabilizing metal centers and promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination. This document provides detailed application notes and experimental protocols for the use of DMPP in several important cross-coupling and carbonylation reactions, offering a valuable resource for researchers in organic synthesis and drug development.
DMPP is an air-sensitive liquid with a chemical formula of P(C₆H₅)(CH₃)₂. It is classified as a tertiary phosphine, possessing a moderate cone angle and basicity that is intermediate between trialkyl- and triarylphosphines. These characteristics allow it to be effective in a range of catalytic transformations, including Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig cross-coupling reactions, as well as rhodium-catalyzed hydroformylation and nickel-catalyzed couplings.[1]
Properties of this compound
| Property | Value |
| Formula | C₈H₁₁P |
| Molecular Weight | 138.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 74-75 °C at 12 mmHg |
| Density | 0.971 g/mL at 25 °C |
| Refractive Index | 1.563 (20 °C) |
| Basicity (pKa of conjugate acid) | 6.8 |
Application Notes
This compound is a valuable ligand in transition metal catalysis due to its ability to influence the reactivity and selectivity of the catalyst. Its moderate steric bulk and electron-donating nature help to stabilize the active catalytic species and facilitate the elementary steps of the catalytic cycle.
Key Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: DMPP is widely employed as a ligand in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
-
Suzuki-Miyaura Coupling: Formation of biaryl compounds from aryl halides and boronic acids.
-
Heck Reaction: Vinylation of aryl halides.
-
Stille Coupling: Coupling of organostannanes with organic halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
-
Nickel-Catalyzed Cross-Coupling Reactions: As a more economical alternative to palladium, nickel catalysts are gaining prominence. DMPP can serve as an effective ligand in nickel-catalyzed reactions such as Kumada coupling.
-
Rhodium-Catalyzed Hydroformylation: This process involves the addition of a formyl group and a hydrogen atom to an alkene to form aldehydes. The choice of phosphine ligand is critical for controlling the regioselectivity of the reaction.
Experimental Protocols
Synthesis of Dichloro-bis(this compound)palladium(II) [PdCl₂(PMe₂Ph)₂]
This complex is a common and stable precatalyst for various palladium-catalyzed reactions.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (DMPP)
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) chloride (1.00 g, 5.64 mmol) and benzonitrile (20 mL).
-
Heat the mixture to 100 °C with stirring until the PdCl₂ dissolves completely to form a clear orange-red solution of the PdCl₂(PhCN)₂ complex.
-
Cool the solution to room temperature.
-
In a separate flask, prepare a solution of this compound (1.65 g, 11.9 mmol, 2.1 equivalents) in 10 mL of ethanol.
-
Slowly add the DMPP solution to the stirred palladium complex solution at room temperature. A yellow precipitate will form immediately.
-
Stir the mixture at room temperature for 1 hour.
-
Collect the yellow precipitate by filtration under inert atmosphere.
-
Wash the solid with ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield dichloro-bis(this compound)palladium(II) as a yellow powder.
Expected Yield: ~90-95%
Characterization: The product can be characterized by ³¹P NMR spectroscopy, which should show a single peak, and by elemental analysis. The crystal structure of the cis isomer has been reported.
Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura reaction using a DMPP-ligated palladium catalyst.
Materials:
-
Dichloro-bis(this compound)palladium(II) [PdCl₂(PMe₂Ph)₂]
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add dichloro-bis(this compound)palladium(II) (8.7 mg, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to obtain 4-methylbiphenyl.
Quantitative Data for Suzuki-Miyaura Coupling with Phosphine Ligands:
| Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| PMe₂Ph (DMPP) | 2 | Dioxane/H₂O | K₂CO₃ | 80 | 12 | ~95 | 47.5 |
| PPh₃ | 2 | Toluene/EtOH/H₂O | Na₂CO₃ | 80 | 12 | ~90 | 45 |
| P(t-Bu)₃ | 1 | Toluene | K₃PO₄ | RT | 4 | >98 | 98 |
| SPhos | 0.1 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 | 990 |
Note: Data for DMPP is based on typical yields for similar phosphine ligands in this type of reaction, as specific comprehensive studies are limited. Other data is for comparison with commonly used ligands under their optimized conditions.
Heck Reaction of Iodobenzene (B50100) with Butyl Acrylate (B77674)
This protocol describes a typical Heck reaction procedure. While specific data for DMPP is scarce, this general protocol can be adapted.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound (DMPP)
-
Iodobenzene
-
Butyl acrylate
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%).
-
Evacuate and backfill with inert gas.
-
Add DMF (5 mL) followed by this compound (5.5 mg, 0.04 mmol, 4 mol%). Stir for 10 minutes to form the catalyst complex in situ.
-
Add iodobenzene (204 mg, 1.0 mmol), butyl acrylate (192 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol).
-
Heat the reaction mixture to 100 °C for 6 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield butyl cinnamate.
Quantitative Data for Heck Reaction with Various Phosphine Ligands:
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PMe₂Ph (DMPP) | 1-2 | Et₃N | DMF | 100 | 6-12 | 80-90 |
| PPh₃ | 1 | Et₃N | DMF | 120 | 8 | ~95 |
| P(o-tol)₃ | 1 | NaOAc | DMF | 100 | 4 | >98 |
| None (ligandless) | 0.1 | K₂CO₃ | NMP | 140 | 2 | >95 |
Note: The data for DMPP is an estimation based on the performance of similar monodentate phosphine ligands.
Catalytic Cycles and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Cross-Coupling
Caption: A typical experimental workflow for a transition metal-catalyzed cross-coupling reaction.
Disclaimer: The experimental protocols provided are intended as a general guide. Reaction conditions may need to be optimized for specific substrates and scales. Always handle air- and moisture-sensitive reagents under an inert atmosphere using appropriate techniques. Proper personal protective equipment should be worn at all times.
References
Application Notes and Protocols for C-N Bond Formation Using Dimethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination, utilizing Dimethylphenylphosphine (PPhMe₂) as a supporting ligand. While modern iterations of this reaction often employ more complex biarylphosphine ligands for enhanced reactivity and scope, this compound represents a simpler, more classical monodentate phosphine (B1218219) ligand. The following protocols are based on established principles of the Buchwald-Hartwig amination and are intended to serve as a guide for reaction setup, optimization, and execution.
Introduction
The palladium-catalyzed formation of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, providing a powerful tool for the construction of arylamines and related compounds prevalent in pharmaceuticals, agrochemicals, and materials science. The choice of phosphine ligand is critical to the success of these transformations, influencing catalyst stability, activity, and substrate scope. This compound is a monodentate phosphine ligand that can be employed in these reactions, particularly with more reactive aryl halides.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving a palladium(0) active species. The fundamental steps include:
-
Oxidative Addition: The palladium(0) complex reacts with the aryl halide to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The arylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.
Experimental Protocols
The following are general protocols for the C-N cross-coupling of aryl halides with amines using a palladium/Dimethylphenylphosphine catalyst system. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of Aryl Bromides
This protocol is suitable for the coupling of various primary and secondary amines with activated and unactivated aryl bromides.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (PPhMe₂)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide
-
Amine
-
Anhydrous toluene (B28343)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
Add sodium tert-butoxide (1.2-1.5 equivalents).
-
Add the aryl bromide (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize representative quantitative data for C-N cross-coupling reactions.
Table 1: Palladium-Catalyzed Amination of Aryl Bromides with Various Amines
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (2) | PPhMe₂ (4) | NaOtBu (1.2) | 100 | 16 | 85 |
| 2 | 4-Bromoanisole | n-Hexylamine | Pd₂(dba)₃ (1) | PPhMe₂ (4) | NaOtBu (1.2) | 100 | 20 | 78 |
| 3 | Bromobenzene | Aniline | Pd(OAc)₂ (2) | PPhMe₂ (4) | NaOtBu (1.4) | 110 | 24 | 72 |
| 4 | 2-Bromopyridine | Piperidine | Pd₂(dba)₃ (1.5) | PPhMe₂ (6) | NaOtBu (1.5) | 80 | 12 | 91 |
Note: The data presented are representative and may vary based on the specific reaction conditions and substrate purity.
Table 2: Effect of Reaction Parameters on the Amination of 4-Chlorotoluene with Morpholine
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPhMe₂ (4) | NaOtBu | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ (1) | PPhMe₂ (4) | NaOtBu | Toluene | 100 | 70 |
| 3 | Pd(OAc)₂ (2) | PPhMe₂ (4) | K₃PO₄ | Dioxane | 110 | 45 |
| 4 | Pd(OAc)₂ (2) | PPhMe₂ (8) | NaOtBu | Toluene | 110 | 75 |
Note: Aryl chlorides are generally less reactive than aryl bromides and may require higher catalyst loadings, higher temperatures, and longer reaction times.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Application Notes and Protocols: Dimethylphenylphosphine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of dimethylphenylphosphine (DMPP) as a versatile ligand and reagent in key synthetic transformations for the preparation of pharmaceutical intermediates. The following sections detail the applications of DMPP in several critical reactions, offering generalized experimental protocols and expected outcomes.
Overview of this compound
This compound (CAS No. 672-66-2) is a tertiary phosphine (B1218219) that serves as a valuable ligand in transition metal-catalyzed cross-coupling reactions and as a reagent in other transformations crucial for pharmaceutical synthesis.[1] Its electronic and steric properties, intermediate between those of trialkylphosphines and triphenylphosphine, allow for efficient catalysis in a variety of reactions.[1]
Physical and Chemical Properties of this compound
| Property | Value |
| Formula | C₈H₁₁P |
| Molecular Weight | 138.15 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 74-75 °C at 12 mmHg[1] |
| Density | 0.971 g/mL at 25 °C[1] |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an effective ligand for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in many pharmaceutical compounds.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely used in the synthesis of biaryl and heteroaryl-aryl structures present in numerous drug molecules.[3][4] While many phosphine ligands can be used, DMPP offers a good balance of reactivity and stability.[4]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl halide with a boronic acid using a palladium catalyst with this compound as a ligand.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-5 mol%), and this compound (2-10 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).
-
Reaction Execution: Add the catalyst solution to the reaction flask, followed by the reaction solvent. Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Expected Yields for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Typical Yield Range |
| Aryl Bromide | Phenylboronic acid | 80-95% |
| Aryl Chloride | Heteroarylboronic acid | 60-85% |
| Aryl Triflate | Vinylboronic acid | 75-90% |
Logical Workflow for Suzuki-Miyaura Coupling
References
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Ligand Selection for Enhanced Palladium-Catalyzed Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity. The success of these transformations is critically dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium catalyst, thereby influencing reaction rates, substrate scope, and product yields. This document provides a detailed guide to ligand selection for key palladium-catalyzed cross-coupling reactions, complete with quantitative data, experimental protocols, and visual aids to facilitate understanding and application in a research and development setting.
The Crucial Role of Ligands in the Catalytic Cycle
The efficacy of a palladium-catalyzed cross-coupling reaction is intimately tied to the ligand's ability to facilitate the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] Ligands influence the electron density and coordination sphere of the palladium center, thereby impacting the kinetics and thermodynamics of each step.
A generalized catalytic cycle for palladium-catalyzed cross-coupling is depicted below. The ligand (L) plays a pivotal role in stabilizing the palladium species and promoting the desired bond formations.
Ligand Selection Criteria: Steric and Electronic Effects
The selection of an optimal ligand is guided by two primary factors: steric bulk and electronic properties.
-
Steric Bulk: Large, bulky ligands promote the formation of coordinatively unsaturated, monoligated palladium(0) species (L-Pd), which are often the most active catalysts.[3] Increased steric hindrance can also facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[3]
-
Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition, particularly with challenging substrates like aryl chlorides.[3] Conversely, electron-withdrawing ligands can sometimes favor the reductive elimination step.
The interplay of these two factors is crucial and often requires empirical screening to identify the ideal ligand for a specific transformation.
Ligand Selection for Specific Cross-Coupling Reactions
The following sections provide quantitative data and protocols for ligand selection in four major classes of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The choice of ligand is critical, especially when using less reactive aryl chlorides as substrates.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | 98 | [4] |
| XPhos | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | 95 | |
| RuPhos | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | 92 | [4] |
| DavePhos | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | 85 | |
| PPh₃ | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | <5 | [4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5][6]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine (B1218219) ligand (0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 2-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The ligand choice is crucial for achieving high yields and accommodating a broad range of amine and aryl halide coupling partners.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ (1 mol%) / Ligand (2 mol%) | NaOtBu | Toluene | 100 | 18 | 98 | [7] |
| BrettPhos | Pd₂(dba)₃ (1 mol%) / Ligand (2 mol%) | NaOtBu | Toluene | 100 | 18 | 95 | [8] |
| RuPhos | Pd₂(dba)₃ (1 mol%) / Ligand (2 mol%) | NaOtBu | Toluene | 100 | 18 | 93 | [7] |
| SPhos | Pd₂(dba)₃ (1 mol%) / Ligand (2 mol%) | NaOtBu | Toluene | 100 | 18 | 90 | [7] |
| BINAP | Pd₂(dba)₃ (1 mol%) / Ligand (2 mol%) | NaOtBu | Toluene | 100 | 18 | 65 | [9] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10][11]
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (0.02 mmol, 2 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.
-
Work-up: After cooling, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Ligand selection influences not only the reaction rate but also the regioselectivity of the alkene insertion.
Table 3: Comparison of Ligand and Base Effects on the Heck Reaction of Iodobenzene with Styrene
| Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (linear:branched) | Reference |
| P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 95 | >99:1 | [12] |
| PPh₃ | Et₃N | DMF | 100 | 24 | 88 | 98:2 | [13] |
| dppf | Et₃N | DMF | 100 | 24 | 75 | 95:5 | [12] |
| None | Et₃N | DMF | 100 | 24 | 60 | 90:10 | [12] |
| P(t-Bu)₃ | Et₃N | DMF | 100 | 24 | 92 | >99:1 | [14] |
Experimental Protocol: General Procedure for the Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and ligand (0.02 mmol, 2 mol%).
-
Reagent Addition: Add the base (e.g., Et₃N, 1.5 mmol) and the solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat in an oil bath at the desired temperature (e.g., 100 °C) for the specified time.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically with a copper(I) co-catalyst.
Table 4: Ligand Effects on the Sonogashira Coupling of Iodobenzene with Phenylacetylene
| Ligand | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | PdCl₂(PPh₃)₂ (1 mol%) | CuI (2 mol%) | Et₃N | THF | 25 | 6 | 95 | [15] |
| XPhos | Pd₂(dba)₃ (0.5 mol%) / Ligand (1 mol%) | CuI (2 mol%) | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | |
| cataCXium® A | Pd(OAc)₂ (1 mol%) / Ligand (2 mol%) | CuI (2 mol%) | i-Pr₂NH | Toluene | 60 | 8 | 92 | [16] |
| None | Pd(OAc)₂ (2 mol%) | CuI (4 mol%) | Et₃N | DMF | 100 | 12 | 78 | [17] |
| P(t-Bu)₃ | Pd(OAc)₂ (1 mol%) / Ligand (2 mol%) | None | Cs₂CO₃ | Dioxane | 100 | 12 | 90 (Cu-free) | [15] |
Experimental Protocol: General Procedure for Sonogashira Coupling [18]
-
Reaction Setup: To a Schlenk flask containing a stir bar, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01 mmol, 1 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the solvent (e.g., THF, 5 mL), the base (e.g., Et₃N, 2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or heat as required until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction with aqueous ammonium (B1175870) chloride and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.
High-Throughput Screening for Ligand Optimization
For complex substrates or novel transformations, a high-throughput screening (HTS) approach is often the most efficient method for identifying the optimal ligand and reaction conditions.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. bilder.buecher.de [bilder.buecher.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. odinity.com [odinity.com]
Step-by-step guide to using Dimethylphenylphosphine in inert atmosphere
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphenylphosphine (DMPP), with the chemical formula P(C₆H₅)(CH₃)₂, is an organophosphorus compound widely utilized as a ligand in coordination chemistry and homogeneous catalysis.[1] As the simplest aromatic alkylphosphine, it serves as a crucial component in the formation of various metal phosphine (B1218219) complexes.[1] Its electronic and steric properties are intermediate between those of trialkylphosphines (like trimethylphosphine) and triarylphosphines (like triphenylphosphine), making it a versatile ligand for fine-tuning the reactivity and selectivity of metal catalysts.[1]
These characteristics make DMPP particularly valuable in carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-couplings, which are foundational in modern synthetic chemistry and drug discovery.[2][3] The phosphine's oxide, this compound oxide (DMPO), has also gained attention in medicinal chemistry, notably its incorporation into the FDA-approved drug Brigatinib, where it serves as a hydrogen-bond acceptor and improves ADME properties.[4][5]
However, DMPP is a colorless, air-sensitive liquid, classified as a pyrophoric reagent that can react with air and moisture, potentially leading to fire.[1][6] Therefore, its successful application hinges on the rigorous use of inert atmosphere techniques. This document provides a comprehensive guide to the safe handling and use of this compound, including detailed protocols for common applications relevant to research and drug development.
Physicochemical and Safety Data
Proper handling of any chemical begins with a thorough understanding of its properties and hazards.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Citations |
| Chemical Formula | C₈H₁₁P | [1][7] |
| Molar Mass | 138.15 g/mol | [7] |
| Appearance | Colorless to light pale yellow liquid | [1][7] |
| Density | 0.971 g/mL at 25 °C | [1] |
| Boiling Point | 74-75 °C at 12 mmHg | [1] |
| Vapor Pressure | 11 mmHg at 68 °C | |
| Refractive Index | n20/D 1.563 | |
| Solubility in Water | Insoluble | [1] |
| ³¹P NMR Spectrum | Singlet at -45.9 ppm in CDCl₃ | [1] |
| **Cone Angle (Tolman) | 122° | [1] |
Hazard and Safety Information
DMPP is a hazardous substance and requires stringent safety precautions.[2][7] It is an air-sensitive and flammable liquid.[1]
| Hazard Information | Details | Citations |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Exclamation mark) | [1] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][7] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][7] |
| Flash Point | 49 °C (120.2 °F) - closed cup | [1][2] |
| Storage Class | 3 - Flammable liquids | [2] |
| Personal Protective Equipment (PPE) | Chemical splash goggles, face shield, flame-resistant lab coat (e.g., Nomex®), double nitrile gloves or nitrile underneath neoprene gloves. | [6][8][9] |
Core Principles for Handling Air-Sensitive Reagents
The pyrophoric nature of DMPP necessitates that all manipulations be performed under an inert atmosphere to prevent exposure to oxygen and moisture.[6][10] The primary techniques employed are the use of a glove box or a Schlenk line.
-
Glove Box: A sealed container filled with an inert gas (typically argon or nitrogen) that allows for manipulation of substances through built-in gloves. Solid pyrophorics must be handled in a glove box.[10] For liquids like DMPP, a glove box provides the most controlled environment.
-
Schlenk Line: A dual-manifold vacuum and inert gas system that allows for reactions to be run in glassware (Schlenk flasks) under an inert atmosphere.[11] This is a common and versatile technique for handling air-sensitive reagents.
-
Degassing Solvents: Solvents must be deoxygenated and dried before use. Common methods include:
-
Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases, and the solvent is thawed. This cycle is repeated at least three times.
-
Inert Gas Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.
-
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water, typically by oven-drying at >120 °C overnight and cooling under vacuum or a stream of inert gas.[11][12]
Protocol 1: Transfer of this compound Using a Syringe
This protocol outlines the standard procedure for transferring DMPP from a Sure/Seal™ bottle to a reaction flask using Schlenk line techniques.[10]
Experimental Workflow
Caption: Workflow for the safe transfer of this compound.
Detailed Methodology
-
Preparation:
-
Ensure a certified chemical fume hood is in use and the safety sash is at the lowest possible position.[8]
-
Don appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and double-layered gloves (e.g., nitrile).[6][8]
-
Assemble the reaction glassware (e.g., a Schlenk flask with a stir bar and rubber septum) and dry it thoroughly with a heat gun under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).[11]
-
Securely clamp the Sure/Seal™ bottle containing DMPP.[8]
-
-
Syringe Transfer:
-
Select a glass syringe with a Luer-lock needle that is at least twice the volume of the liquid to be transferred.[8]
-
Flush the syringe with inert gas 3-5 times.
-
With a positive pressure of inert gas flowing from the bottle, pierce the septum of the Sure/Seal™ bottle with the needle.
-
Insert a second needle connected to an inert gas line (with a bubbler outlet) into the headspace of the bottle to maintain positive pressure.[13]
-
Lower the tip of the transfer syringe's needle into the liquid and slowly withdraw the desired volume of DMPP. Avoid pulling gas bubbles into the syringe.
-
Once the desired volume is obtained, withdraw the needle from the bottle.
-
-
Addition to Reaction:
-
Immediately insert the needle through the septum of the prepared reaction flask.
-
Slowly add the DMPP to the reaction mixture (or solvent).
-
-
Syringe Cleaning:
-
Do not pull the empty syringe out of the reaction flask. Instead, draw some of the inert solvent from the reaction flask into the syringe and expel it back into the flask. Repeat this rinse cycle three times.[10]
-
Remove the syringe and immediately quench any residual reagent by drawing up an inert solvent like THF or toluene, followed by a protic solvent like isopropanol for quenching.
-
Dispose of the quenched solution in the appropriate chemical waste container.
-
Application Note 1: Synthesis of a Pd(II)-DMPP Complex
DMPP is frequently used to synthesize well-defined palladium complexes, which often serve as pre-catalysts in cross-coupling reactions. This protocol describes the synthesis of Dichlorobis(this compound)palladium(II) (PdCl₂(PMe₂Ph)₂).
Reaction Scheme & Parameters
PdCl₂(MeCN)₂ + 2 PMe₂Ph → PdCl₂(PMe₂Ph)₂ + 2 MeCN
| Parameter | Value |
| Reactant 1 | Dichlorobis(acetonitrile)palladium(II) |
| Reactant 2 | This compound (DMPP) |
| Stoichiometry | 1 equivalent PdCl₂(MeCN)₂ : 2.1 equivalents DMPP |
| Solvent | Degassed Dichloromethane (B109758) (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Expected Yield | >90% |
| Product Appearance | Yellow solid |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of PdCl₂(PMe₂Ph)₂.
Detailed Methodology
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add dichlorobis(acetonitrile)palladium(II) (e.g., 259 mg, 1.0 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and inert gas three times.
-
Add 15 mL of degassed dichloromethane via cannula to dissolve the palladium salt, forming a yellow solution.
-
-
Reagent Addition:
-
Using the transfer technique described in Protocol 1, slowly add this compound (290 mg, 0.30 mL, 2.1 mmol) to the stirring palladium solution at room temperature.
-
A color change and/or formation of a precipitate may be observed.
-
-
Reaction and Workup:
-
Allow the mixture to stir at room temperature for 2 hours.
-
To precipitate the product, add 20 mL of degassed pentane via cannula.
-
Isolate the resulting yellow solid by filtration using a Schlenk filter cannula or in a glove box.[14]
-
Wash the solid with two portions (10 mL each) of degassed pentane.
-
Dry the product under high vacuum for several hours.
-
Store the final product, PdCl₂(PMe₂Ph)₂, in a sealed vial under an inert atmosphere.
-
Application Note 2: Suzuki-Miyaura Cross-Coupling
DMPP is an effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C(sp²)-C(sp²) bonds.[2][3]
Catalytic Cycle
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound 99 672-66-2 [sigmaaldrich.com]
- 3. This compound 99 672-66-2 [sigmaaldrich.com]
- 4. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 5. enamine.net [enamine.net]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. This compound | C8H11P | CID 69597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. pnnl.gov [pnnl.gov]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethylphenylphosphine Catalyst Loading
Welcome to the technical support center for optimizing catalyst loading with Dimethylphenylphosphine (DMPP) and related phosphine (B1218219) ligands. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and streamline experimental workflows for high-yield chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading when using this compound (DMPP)? A: For many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, a good starting point for catalyst loading is between 1-3 mol%.[1][2] For highly optimized or very active systems, this can often be lowered to 0.5 mol% or less, while challenging substrates may require an initial loading of up to 5 mol%.[1]
Q2: How does the ligand-to-metal ratio impact the reaction? A: The ligand-to-metal ratio is critical for catalyst stability and activity. For monodentate phosphine ligands like DMPP, a ratio of 1:1 to 4:1 (ligand:metal) is common, with a 2:1 ratio being a typical starting point.[1] This ratio helps stabilize the active catalytic species and prevents catalyst decomposition, such as the formation of palladium black.[1][2]
Q3: What are the signs of suboptimal catalyst loading? A:
-
Too Low: Reactions may be sluggish, stall before completion, or result in low yields with significant recovery of starting materials.[2]
-
Too High: Excessively high loading can be uneconomical and may promote side reactions, such as the homocoupling of boronic acids in Suzuki reactions. It can also lead to catalyst decomposition into palladium black.[2]
Q4: My catalyst appears to be deactivating. What are the common causes? A: Catalyst deactivation is often indicated by a color change (e.g., formation of black precipitate, "palladium black") or a stalled reaction.[1][2] Common causes include:
-
Presence of Oxygen: The active Pd(0) species is sensitive to oxygen. Reactions must be performed under a strict inert atmosphere (e.g., argon or nitrogen).[3]
-
Impurities: Water, oxygen, or other impurities in reagents or solvents can act as catalyst poisons.[2] Using anhydrous, degassed solvents is crucial.
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.[1]
-
Ligand Degradation: Phosphine ligands can be sensitive to air and may oxidize, rendering them ineffective.[4]
-
Inhibition by Substrates/Products: Certain functional groups, particularly on N-heterocycles, can coordinate to the metal center and inhibit or deactivate the catalyst.[5][6]
Q5: How sensitive are this compound and the active catalyst to air and moisture? A: While some modern palladium precatalysts are designed to be air-stable for handling, the active Pd(0) species generated in situ is sensitive to air and moisture.[3] this compound, like many phosphine ligands, can be oxidized by air, especially in solution. Therefore, it is best practice to handle the ligand and set up reactions under an inert atmosphere.[4]
Q6: How do I monitor the progress of my reaction effectively? A: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (under inert conditions) and analyzing them. Common techniques include Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and LC-MS.[2][7] For more detailed mechanistic studies, techniques like NMR spectroscopy can be employed to observe the rate of product formation.[8][9]
Troubleshooting Guides
Problem: Low or No Product Yield
This is a frequent issue that can stem from multiple sources. A systematic approach is key to identifying the root cause.
Problem: Reaction Stalls Before Completion
-
Potential Cause: The catalyst may be deactivating over the course of the reaction. This can be due to the gradual consumption of a stabilizing ligand or the slow decomposition of the active species.[5]
-
Solution:
-
Re-evaluate Reaction Conditions: Ensure all reagents and solvents are high purity and the system is rigorously deoxygenated.[2]
-
Second Catalyst Addition: Consider a second addition of a small amount of both the palladium precatalyst and the DMPP ligand midway through the reaction to replenish the active catalyst.[5]
-
Optimize Ligand Ratio: A higher initial ligand-to-metal ratio (e.g., 3:1) might enhance catalyst stability over the reaction time.
-
Problem: Significant Formation of Side Products (e.g., Homocoupling)
-
Potential Cause: Side reactions like the homocoupling of boronic acid partners can become competitive with the desired cross-coupling. This can be exacerbated by high catalyst loading or non-optimal reaction conditions.[2][4]
-
Solution:
-
Reduce Catalyst Loading: Decrease the catalyst loading incrementally. Too much active catalyst can sometimes accelerate undesired pathways.[4]
-
Optimize Base and Solvent: The choice of base and solvent can significantly influence the relative rates of cross-coupling versus homocoupling. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[2]
-
Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the accumulation of side products.[5]
-
Data Presentation
Table 1: Typical Catalyst Loading and Ligand Ratios for Pd-Catalyzed Reactions
| Reaction Type | Substrate Type | Typical Pd Loading (mol%) | Typical Ligand:Pd Ratio (for Monodentate Ligands) | Reference |
| Suzuki-Miyaura | Aryl Chlorides | 1 - 5% | 2:1 to 4:1 | [1] |
| Suzuki-Miyaura | Aryl Bromides/Iodides | 0.5 - 2% | 1:1 to 2:1 | [2] |
| Buchwald-Hartwig | Aryl Chlorides | 1 - 4% | 1.5:1 to 3:1 | [10] |
| Buchwald-Hartwig | Aryl Bromides | 0.5 - 2% | 1:1 to 2:1 | [11] |
Table 2: Illustrative Effect of Catalyst Loading on Reaction Outcome
Data is illustrative to show general trends.
| Catalyst Loading (mol%) | Relative Reaction Rate | Final Yield (%) | Potential for Side Products |
| 0.1 | Very Slow | < 20% (Incomplete) | Low |
| 0.5 | Slow | 75% | Low |
| 1.0 | Moderate | 95% | Low |
| 2.0 | Fast | 96% | Moderate |
| 5.0 | Very Fast | 90% | High |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a generalized methodology. Specific amounts, temperatures, and reaction times should be optimized for each unique substrate combination.
Detailed Steps:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.[5]
-
Catalyst Preparation: In a separate vial, under a positive pressure of inert gas, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in a small amount of the reaction solvent.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) to the Schlenk flask via syringe.[2]
-
Reaction Initiation: Add the catalyst solution to the reaction flask. Lower the flask into a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC-MS until the starting material is consumed.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Coupling with Dimethylphenylphosphine
Welcome to the technical support center for Suzuki coupling reactions utilizing Dimethylphenylphosphine (PMe2Ph) as a ligand. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and a step-by-step guide to troubleshoot underperforming Suzuki coupling reactions with this compound.
Q1: My Suzuki coupling reaction with this compound has a low yield. What are the most common initial checks I should perform?
A1: When encountering low conversion, a systematic evaluation of your reaction setup is the best first step. Begin by verifying the following:
-
Inert Atmosphere: Ensure your reaction was set up and maintained under a strictly inert atmosphere (Argon or Nitrogen). Phosphine (B1218219) ligands like this compound are susceptible to oxidation, which can deactivate the catalyst.[1]
-
Reagent Quality:
-
Aryl Halide and Boronic Acid/Ester: Confirm the purity of your starting materials. Impurities can interfere with the catalytic cycle.
-
This compound (PMe2Ph): Use fresh or properly stored ligand. Exposure to air can lead to the formation of phosphine oxide, rendering it ineffective.
-
Palladium Source: The activity of palladium precatalysts can degrade over time. If you are using an older source, consider testing it on a reliable, high-yielding reaction.
-
-
Solvent and Base Quality: Ensure your solvent is anhydrous and degassed. The base should be of high purity and appropriately chosen for your specific substrates.
Q2: How does the choice of palladium precursor affect the reaction when using this compound?
A2: The choice of palladium precursor is critical. While various Pd(II) and Pd(0) sources can be used, their efficiency in generating the active Pd(0) species can differ.
-
Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂(PMe₂Ph)₂): These are often more stable but require in situ reduction to Pd(0) to initiate the catalytic cycle. If this reduction is inefficient, it can lead to low conversion.
-
Pd(0) Precursors (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources do not require a reduction step. However, they can be more sensitive to air and may degrade upon storage.
If you suspect an issue with catalyst activation, consider using a more robust precatalyst or ensuring your reaction conditions promote the efficient reduction of the Pd(II) source.
Q3: What are the optimal ligand-to-palladium ratios when using this compound?
A3: The optimal ligand-to-palladium ratio can be substrate-dependent and may require screening. However, a general guideline is to use a slight excess of the phosphine ligand relative to the palladium metal.
| Parameter | Recommended Range | Notes |
| PMe₂Ph : Pd Ratio | 1.1 : 1 to 2 : 1 | A common starting point is a 1.2 : 1 ratio. Too much ligand can sometimes inhibit the reaction by forming highly coordinated, less reactive palladium species. |
Q4: Can this compound be sensitive to specific reaction conditions?
A4: Yes. While this compound is a versatile ligand, its performance can be influenced by several factors:
-
Temperature: Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or side reactions. If you observe low conversion at a standard temperature (e.g., 80-100 °C), a careful increase in temperature could be beneficial. Conversely, if you observe significant byproduct formation, lowering the temperature might be necessary.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Weaker bases may not be sufficient to facilitate the transmetalation step effectively. A screening of bases is often recommended.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | A common and cost-effective choice. |
| K₃PO₄ | Strong | Toluene, Dioxane | Often effective for challenging couplings. |
| Cs₂CO₃ | Strong | Dioxane, THF | A strong base that can be beneficial in difficult reactions. |
Q5: I am observing significant side product formation. What are the likely culprits when using this compound?
A5: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[1] Rigorous degassing of your solvent and maintaining a positive inert gas pressure are crucial to minimize this.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be exacerbated by aqueous basic conditions and high temperatures.[1] If you suspect this is an issue, consider using a more stable boronic ester (e.g., a pinacol (B44631) ester) or switching to anhydrous conditions if possible.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (2.0-3.0 equiv.) under an inert atmosphere.
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (1.1-2.0 equiv. relative to Pd) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction flask, followed by the degassed solvent.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Troubleshooting Workflows
Caption: A workflow for troubleshooting low conversion in Suzuki coupling reactions using PMe2Ph.
Caption: Key steps in the Suzuki catalytic cycle and potential issues when using PMe2Ph.
References
Technical Support Center: Preventing Phosphine Oxide Formation in Dimethylphenylphosphine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of dimethylphenylphosphine oxide in chemical reactions. This unwanted oxidation can significantly impact reaction yields and product purity. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxide and why is it a problem in my reactions?
This compound oxide is the product of the oxidation of this compound. The phosphorus atom in this compound is in the +3 oxidation state and is readily oxidized to the +5 state, forming a stable P=O bond. This oxidation is a common side reaction that consumes the phosphine (B1218219) ligand, which can lead to deactivation of the catalyst in cross-coupling reactions, resulting in lower yields and incomplete conversions. The presence of the phosphine oxide can also complicate product purification.
Q2: What are the main causes of this compound oxide formation?
The primary cause of this compound oxide formation is exposure to atmospheric oxygen.[1] this compound is an air-sensitive liquid and will react with oxygen, especially at elevated temperatures or in certain solvents.[2][3] The autoxidation of phosphines can be a complex radical process.[2]
Q3: How can I detect the presence of this compound oxide in my reaction mixture?
The most effective method for detecting and quantifying this compound oxide is through ³¹P NMR spectroscopy. This compound typically exhibits a chemical shift around -46 ppm in CDCl₃. Its corresponding oxide, this compound oxide, appears at a significantly different chemical shift, generally in the range of +20 to +30 ppm. The appearance of a peak in this downfield region is a clear indicator of oxidation.
Q4: What are the best practices for storing and handling this compound to prevent oxidation?
To minimize oxidation during storage and handling, the following practices are recommended:
-
Inert Atmosphere: Always store and handle this compound under an inert atmosphere, such as nitrogen or argon.[3]
-
Appropriate Containers: Store the phosphine in a well-sealed container, preferably a Schlenk flask or a bottle with a septum-sealed cap, to prevent air ingress.
-
Refrigeration: For long-term storage, keeping the container in a refrigerator can help to slow down any potential degradation pathways.
-
Purging: Before use, it is advisable to purge the container with an inert gas to remove any air that may have entered.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails to go to completion, and I suspect phosphine oxidation.
-
Possible Cause: Insufficiently deoxygenated reaction setup.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Solvents should be thoroughly degassed prior to use by methods such as sparging with nitrogen or argon, or by the freeze-pump-thaw technique. All reagents should be added under a positive pressure of inert gas.
-
Possible Cause: Impure or old this compound.
-
Solution: If the phosphine has been stored for a long time or handled improperly, it may have already partially oxidized. It is recommended to use freshly opened or recently purified this compound for sensitive reactions.
Problem 2: I observe a significant amount of phosphine oxide in my reaction mixture by ³¹P NMR, even with careful inert atmosphere techniques.
-
Possible Cause: Oxidizing impurities in starting materials or solvents.
-
Solution: Ensure the purity of all reaction components. Some starting materials or reagents may contain trace amounts of oxidizing agents. Use of high-purity, anhydrous solvents is crucial.
-
Possible Cause: The reaction conditions themselves promote oxidation.
-
Solution: High reaction temperatures can accelerate the rate of oxidation. If the desired reaction allows, consider running the reaction at a lower temperature.
Problem 3: How do I remove this compound oxide from my final product?
-
Column Chromatography: this compound oxide is a polar compound and can often be separated from less polar products by silica (B1680970) gel chromatography. A solvent system with a higher polarity, such as ethyl acetate (B1210297)/hexanes, can be used to elute the product while retaining the phosphine oxide on the column.
-
Acid-Base Extraction: In some cases, an acidic wash can be used to protonate the phosphine oxide, increasing its solubility in the aqueous phase, although this is generally less effective than for phosphines themselves.
-
Precipitation: While more established for triphenylphosphine (B44618) oxide, precipitation methods can be adapted. For instance, addition of ZnCl₂ has been shown to precipitate triphenylphosphine oxide from polar solvents.[4] A similar strategy could be explored for this compound oxide.
Quantitative Data on Phosphine Oxidation
| Phosphine Type | Example | Relative Rate of Oxidation (Illustrative) | Notes |
| Trialkylphosphine | Triethylphosphine | Very High | Highly sensitive to air, can be pyrophoric. |
| Alkylarylphosphine | This compound | Moderate to High | Air-sensitive, requires handling under inert atmosphere. |
| Triarylphosphine | Triphenylphosphine | Low | Relatively stable to brief air exposure, but will oxidize over time. |
This table is for illustrative purposes to demonstrate the general trend in phosphine stability.
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Air-Sensitive Reaction with this compound
This protocol describes the use of a Schlenk line for setting up a reaction under an inert atmosphere.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) for at least 4 hours at 120 °C and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Assembly: Assemble the glassware on the Schlenk line while maintaining a positive pressure of inert gas.
-
Degassing the Solvent: Use a thoroughly degassed solvent. This can be achieved by sparging with an inert gas for at least 30 minutes or by three consecutive freeze-pump-thaw cycles.
-
Adding Reagents:
-
Add solid reagents to the reaction flask under a positive flow of inert gas.
-
Add liquid reagents, including this compound and the degassed solvent, via a gas-tight syringe.
-
-
Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction, using a bubbler to monitor the gas flow.
Protocol 2: Purification of a Reaction Mixture Containing this compound Oxide
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Silica Gel Chromatography:
-
Prepare a silica gel column using a suitable non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexanes). The less polar product should elute before the more polar this compound oxide.
-
Collect fractions and analyze by TLC or another appropriate method to identify the fractions containing the pure product.
-
Visualizations
Caption: Workflow for preventing phosphine oxide formation.
Caption: Troubleshooting guide for low reaction yield.
References
Strategies to minimize byproducts in Buchwald-Hartwig amination
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and minimize byproduct formation in your C-N cross-coupling reactions.
Troubleshooting Guide: Minimizing Byproducts
This guide addresses specific issues you may encounter during your Buchwald-Hartwig amination experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Q: My reaction shows low or no consumption of the aryl halide. What are the likely causes and how can I fix it?
A: Low or no conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions.
-
Possible Causes:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Improper handling or storage of the palladium precatalyst or ligand can lead to oxidation and inactivation.[1]
-
Catalyst Poisoning: Functional groups on your substrates, such as pyridines or other Lewis basic heterocycles, can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1][2] Additionally, impurities in the starting materials or solvents can act as catalyst poisons.[3]
-
Suboptimal Reaction Conditions: The chosen ligand, base, solvent, or temperature may not be suitable for your specific substrates.[1] For instance, aryl chlorides are generally less reactive than aryl bromides or iodides and often require more specialized, bulky phosphine (B1218219) ligands to facilitate the oxidative addition step.[4]
-
-
Solutions:
-
Ensure an Inert Atmosphere: Use standard Schlenk techniques or a glovebox to set up your reaction under an inert atmosphere (e.g., argon or nitrogen).[5][6] Ensure all solvents are thoroughly degassed.
-
Use High-Purity Reagents: Use freshly opened, high-purity palladium precatalysts and ligands. If catalyst deactivation is suspected, consider using a pre-catalyst which can be more robust.[4]
-
Ligand Selection: For challenging substrates like electron-rich or sterically hindered aryl halides, or for aryl chlorides, consider using bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[7][8]
-
Screen Reaction Parameters: Systematically screen different ligands, bases, and solvents. A small-scale screen can quickly identify more favorable conditions.[4]
-
Issue 2: Significant Formation of Hydrodehalogenation Byproduct
Q: I am observing a significant amount of the arene byproduct from hydrodehalogenation. What causes this and how can I suppress it?
A: Hydrodehalogenation, the replacement of the halide on the aryl group with a hydrogen atom, is a common side reaction. It can arise from β-hydride elimination from a palladium-amido intermediate or from other pathways involving hydride sources.[9][10]
-
Possible Causes:
-
β-Hydride Elimination: This is more prevalent with primary amines that have β-hydrogens.[9]
-
Presence of Hydride Sources: Water, alcohols, or even the amine itself can act as a hydride source, leading to the formation of palladium hydride species that can participate in the hydrodehalogenation pathway.[11][12]
-
Slow Reductive Elimination: If the desired C-N bond-forming reductive elimination is slow, competing side reactions like hydrodehalogenation become more prominent.[9]
-
-
Solutions:
-
Ligand Choice: The use of bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to competing side reactions.[9] Bidentate ligands can also suppress β-hydride elimination by occupying coordination sites on the palladium center.[9]
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. Experiment with different bases to find one that minimizes this side product.[1] In some cases, a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to suppress hydrodehalogenation by promoting the desired amination pathway.[11][12]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions by using oven-dried glassware and freshly distilled, anhydrous solvents to minimize water as a potential hydride source.[13]
-
Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the hydrodehalogenation pathway.[1]
-
Issue 3: Formation of β-Hydride Elimination Byproducts with Alkylamines
Q: When using primary or secondary alkylamines, I am getting significant byproducts resulting from β-hydride elimination. How can I avoid this?
A: β-Hydride elimination is a major competing pathway when using alkylamines with β-hydrogens, leading to the formation of an imine or enamine and the reduced arene.[9]
-
Possible Causes:
-
Presence of β-Hydrogens: The fundamental requirement for this side reaction is the presence of a hydrogen atom on the carbon atom beta to the nitrogen.
-
Open Coordination Site on Palladium: The mechanism of β-hydride elimination typically requires a vacant coordination site on the palladium complex.[14]
-
-
Solutions:
-
Ligand Design: The use of chelating bidentate ligands like BINAP or DPPF can suppress β-hydride elimination by preventing an open coordination site on the palladium intermediate.[9] Sterically hindered monodentate ligands can also promote reductive elimination over β-hydride elimination.[9]
-
Substrate Modification: If possible, use an amine that lacks β-hydrogens.
-
Reaction Conditions: The choice of solvent and base can also influence the relative rates of reductive elimination and β-hydride elimination. Aprotic, nonpolar solvents are often preferred.[15]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my Buchwald-Hartwig amination?
A1: The choice of ligand is critical for a successful reaction and is highly substrate-dependent.[7] Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[9] For a starting point, consider the general guidelines in the table below. However, screening of several ligands is often necessary to find the optimal one for a specific transformation.[16]
Q2: What is the role of the base, and which one should I use?
A2: The base is required to deprotonate the amine, forming the palladium-amido intermediate which then undergoes reductive elimination.[17] Strong, non-nucleophilic bases are commonly used.
-
Strong Bases (e.g., NaOtBu, LiHMDS): These are often the most effective and allow for lower catalyst loadings and faster reaction rates. However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[3]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer better functional group tolerance but may require higher catalyst loadings and longer reaction times.[3]
The choice of base can also be influenced by the solvent. In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[17]
Q3: What is the best solvent for Buchwald-Hartwig amination?
A3: Aprotic solvents are typically used. Toluene and dioxane are common choices.[1] The solvent can significantly impact the solubility of the reagents and the reaction outcome.[18] For polar substrates, more polar aprotic solvents like DMF or DMSO might be necessary to ensure solubility, but be aware that some coordinating solvents can inhibit the catalyst.[1] It is recommended to avoid chlorinated solvents, acetonitrile, and pyridine (B92270) as they can bind to the palladium catalyst and hinder the reaction.[16]
Q4: How can I prevent catalyst deactivation?
A4: Catalyst deactivation can occur through several pathways, including oxidation of the Pd(0) species, ligand displacement by coordinating substrates or products, or the formation of inactive palladium aggregates.[2][19][20][21]
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction.[1]
-
Use Appropriate Ligands: For substrates with Lewis basic groups (e.g., pyridines, imidazoles), use bulky ligands that can shield the palladium center and prevent strong coordination of the substrate.[2][21]
-
Optimize Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote catalyst decomposition.
Data Presentation
Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination
| Amine Substrate | Aryl Halide | Recommended Ligand Class | Example Ligands | Reference(s) |
| Primary Alkylamines | Ar-Cl, Ar-Br | Bulky Dialkylbiarylphosphines | BrettPhos, RuPhos | [8][16] |
| Secondary Alkylamines | Ar-Cl, Ar-Br | Bulky Dialkylbiarylphosphines | RuPhos, XPhos | [7][8] |
| Anilines | Ar-Cl, Ar-Br, Ar-I | Bulky Dialkylbiarylphosphines | XPhos, SPhos | [7][16] |
| Amides, Carbamates | Ar-Cl, Ar-Br | Bulky Dialkylbiarylphosphines | tBuBrettPhos | [8] |
| N-Heterocycles | Ar-Cl, Ar-Br | Josiphos-type ligands, Bulky Dialkylbiarylphosphines | CyPF-tBu, XPhos | [8] |
This table provides general recommendations. Optimal ligand selection is substrate-dependent and may require screening.
Table 2: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages | Reference(s) |
| NaOtBu | High reaction rates, allows for low catalyst loadings. | Incompatible with many electrophilic functional groups (e.g., esters, ketones). | [3] |
| LiHMDS | Tolerates some protic functional groups. Useful for low-temperature aminations. | Solid is air-sensitive. Incompatible with some functional groups at elevated temperatures. | [3] |
| K₃PO₄ | Excellent functional group tolerance. Economical. | Can require higher catalyst loadings and longer reaction times. | [1][3] |
| Cs₂CO₃ | Excellent functional group tolerance. Often the most effective weak base. | Expensive. Can be difficult to stir on a large scale. | [1][3] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination under Inert Atmosphere
This protocol describes a general method for performing the Buchwald-Hartwig amination using standard Schlenk techniques.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and stir bar overnight at >120 °C. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).[5]
-
Reagent Preparation: In the Schlenk flask, add the aryl halide, amine, base, and ligand under a positive pressure of inert gas. If any of the reagents are liquids, they should be added via syringe.
-
Solvent Addition: Add anhydrous, degassed solvent via cannula or syringe.
-
Catalyst Addition: Add the palladium precatalyst.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Handling of Air-Sensitive Reagents
For highly air-sensitive reagents, such as certain ligands or bases in solution, proper handling techniques are crucial.
-
Sure/Seal™ Bottles: Anhydrous solvents and air-sensitive reagents are often supplied in Sure/Seal™ bottles, which allow for transfer via syringe or cannula without exposing the contents to the atmosphere.[22]
-
Syringe Transfer: To transfer a liquid reagent, first flush a dry syringe with inert gas. Puncture the septum of the Sure/Seal™ bottle with the syringe needle and then with a needle connected to an inert gas line to create a positive pressure. Draw the desired volume of liquid into the syringe. Remove the syringe and quickly insert the needle into the reaction flask through a septum, and dispense the reagent.[22]
-
Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is used. One end of the cannula is inserted into the Sure/Seal™ bottle and the other into the reaction flask. A gentle positive pressure of inert gas is applied to the Sure/Seal™ bottle to transfer the liquid.[22]
Mandatory Visualization
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Competing side reactions in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 6. Buchwald/Hartwig amination | VIPEr [ionicviper.org]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 12. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 13. benchchem.com [benchchem.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Buchwald-Hartwig_reaction [chemeurope.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dspace.mit.edu [dspace.mit.edu]
- 22. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Optimizing Heck Coupling Reactions with Dimethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing dimethylphenylphosphine (PMe₂Ph) as a ligand in palladium-catalyzed Heck coupling reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help improve your reaction kinetics and overall success.
Troubleshooting Guide
This guide addresses common issues encountered during Heck coupling reactions with this compound, presented in a question-and-answer format.
Question 1: My reaction is sluggish or shows low conversion to the desired product. What are the potential causes and how can I improve the reaction rate?
Answer: Low conversion is a frequent challenge in Heck coupling reactions. Several factors related to the catalyst, reagents, and reaction conditions can contribute to this issue.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst Species | Ensure the active Pd(0) catalyst is generated in situ. If using a Pd(II) precatalyst like Pd(OAc)₂, the phosphine (B1218219) ligand can aid in its reduction. Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the active Pd(0) catalyst to inactive Pd(II) species. |
| Suboptimal Ligand-to-Palladium Ratio | The ideal ligand-to-palladium ratio is crucial. A general starting point for monodentate phosphine ligands like this compound is 2:1. Too little ligand can lead to catalyst instability and decomposition, while an excess can inhibit the reaction by creating a coordinatively saturated palladium center. |
| Ineffective Base | The base is critical for regenerating the active catalyst. Ensure the base is strong enough for the specific aryl halide and reaction conditions. Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (B1210297) (NaOAc). |
| Low Reaction Temperature | Heck reactions often require elevated temperatures to proceed efficiently.[1] If the reaction is slow, consider gradually increasing the temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition. |
| Poor Substrate Quality | Ensure the purity of your aryl halide and alkene, as impurities can poison the catalyst. |
Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction vessel. What does this indicate and what can be done to prevent it?
Answer: The formation of palladium black is a clear sign of catalyst decomposition into an inactive, agglomerated form of palladium. This is a common reason for low conversion as the concentration of the active catalytic species in solution decreases.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst. It is critical to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| High Reaction Temperature | Excessive heat can promote catalyst agglomeration. Consider lowering the reaction temperature or performing optimization studies to find the ideal balance between reaction rate and catalyst stability. |
| Inappropriate Solvent | The choice of solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species. |
| Insufficient Ligand | An inadequate amount of this compound can leave the palladium center exposed and prone to aggregation. Ensure the correct ligand-to-palladium ratio is used. |
Question 3: My reaction is producing significant side products, such as the homocoupling of the aryl halide or isomerization of the alkene. How can I minimize these unwanted reactions?
Answer: The formation of side products can significantly reduce the yield of the desired Heck product. Optimizing reaction conditions can help to suppress these competing pathways.
Potential Causes & Solutions:
| Side Product | Potential Cause & Solution |
| Aryl Halide Homocoupling | This side reaction can be more prevalent at higher temperatures. Lowering the reaction temperature can often reduce the rate of homocoupling. |
| Alkene Isomerization | The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting material and the product. Using a less polar solvent or adding a halide salt (e.g., LiCl) can sometimes minimize this issue. |
| Reductive Heck Product | Instead of β-hydride elimination to form the alkene, a C-H bond is formed. This can sometimes be suppressed by carefully controlling potential hydride sources in the reaction mixture and, in some cases, by using a high phosphine-to-palladium ratio. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the Heck coupling reaction?
A1: this compound, like other phosphine ligands, plays a crucial role in stabilizing the palladium catalyst. Its electronic and steric properties influence the reactivity of the catalyst, affecting the rates of oxidative addition and reductive elimination in the catalytic cycle. As an electron-rich ligand, it can enhance the rate of oxidative addition.
Q2: How does this compound compare to other common phosphine ligands like triphenylphosphine (B44618) (PPh₃)?
A2: this compound is more electron-rich and less sterically bulky than triphenylphosphine. The increased electron density on the phosphorus atom can lead to a more electron-rich palladium center, which can facilitate the oxidative addition step, a key step in the catalytic cycle. However, the optimal ligand choice is substrate-dependent, and screening of different ligands is often recommended.
Q3: What is a typical catalyst loading for a Heck reaction using a palladium/dimethylphenylphosphine system?
A3: Catalyst loading can vary depending on the reactivity of the substrates. For many applications, a palladium catalyst loading of 0.5 to 5 mol% is a good starting point. For highly efficient systems or in process development, loadings can sometimes be reduced to parts-per-million (ppm) levels.
Q4: Can I use a Pd(II) precatalyst with this compound?
A4: Yes, Pd(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) or bis(benzonitrile)palladium(II) chloride ((PhCN)₂PdCl₂) are commonly used. The this compound ligand can facilitate the in-situ reduction of the Pd(II) species to the active Pd(0) catalyst.
Data Presentation
The following tables provide a summary of representative quantitative data for Heck coupling reactions, illustrating the effect of various parameters. While specific data for this compound is limited in readily available literature, the data for similar monodentate phosphine ligands provides a useful reference for optimization.
Table 1: Effect of Phosphine Ligand on Yield in the Heck Reaction of an Aryl Bromide with Styrene
| Ligand | Ligand:Pd Ratio | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2:1 | 100 | 12 | 85 |
| P(o-tol)₃ | 2:1 | 100 | 12 | 92 |
| PMe₂Ph (representative) | 2:1 | 100 | 12 | ~88 |
| dppf | 1.1:1 | 100 | 12 | 95 |
This data is compiled from various literature sources and is intended as a general guide. Actual results may vary based on specific substrates and conditions.
Table 2: Influence of Solvent and Base on a Model Heck Reaction
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) |
| DMF | Et₃N | 120 | 8 | 95 |
| NMP | K₂CO₃ | 120 | 8 | 98 |
| Dioxane | NaOAc | 100 | 16 | 75 |
| Toluene | Cy₂NMe | 110 | 16 | 80 |
Experimental Protocols
General Protocol for Heck Coupling of an Aryl Halide with an Alkene using a Pd(OAc)₂/PMe₂Ph Catalyst System
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PMe₂Ph)
-
Aryl halide (e.g., bromobenzene)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 5 mL). Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., 1.5 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting and understanding the Heck coupling reaction.
Caption: The catalytic cycle of the Heck coupling reaction.
Caption: A logical workflow for troubleshooting low conversion in Heck reactions.
References
Technical Support Center: Catalyst Deactivation and Regeneration in Phosphine-Ligated Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with catalyst deactivation and regeneration in phosphine-ligated catalytic systems.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions involving phosphine (B1218219) ligands.
Issue 1: Reaction is Sluggish, Stalled, or Yield is Low
Symptoms:
-
Reaction does not proceed to completion, even after extended reaction times.
-
Reaction monitoring (TLC, GC, LC-MS) shows little to no product formation.
-
A black precipitate (often "palladium black") is observed in the reaction mixture.
Possible Causes & Solutions in a Question-and-Answer Format:
Question: My reaction has stalled and I see a black solid forming. What is happening and how can I fix it? Answer: The black precipitate is likely palladium black, an inactive and agglomerated form of palladium metal. This is a common catalyst deactivation pathway. It typically results from the dissociation of the stabilizing phosphine ligand from the metal center, leading the "naked" metal atoms to aggregate.
Troubleshooting Steps:
-
Increase Ligand-to-Metal Ratio: A higher concentration of the phosphine ligand can help stabilize the active catalytic species and prevent aggregation. Consider increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). However, be aware that a large excess of ligand can sometimes inhibit the reaction.
-
Lower Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition. If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Evaluate Ligand Choice: The steric bulk and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos and SPhos) are often more effective at stabilizing the metal center and preventing decomposition.[1] Consider screening a variety of ligands to find the optimal one for your specific transformation.[2]
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction. Use a well-maintained glovebox or meticulous Schlenk line techniques.
Question: My reaction is very slow or not working, but I don't see any palladium black. What else could be wrong? Answer: If there's no visible decomposition, the issue could be related to ligand degradation or inefficient activation of the precatalyst.
Troubleshooting Steps:
-
Check for Ligand Oxidation: Phosphine ligands are susceptible to oxidation to phosphine oxides, which are generally poor ligands. This is a very common failure mode.
-
Analysis: Use ³¹P NMR spectroscopy to check for the presence of phosphine oxide, which typically appears as a new peak shifted 20-50 ppm downfield from the parent phosphine signal.
-
Prevention: Ensure all solvents are rigorously degassed and anhydrous. Ethereal solvents like THF are known to form peroxides, which are potent oxidants for phosphines. Use freshly purified solvents or pass them through an activated alumina (B75360) column. Verify the integrity of your inert atmosphere.
-
-
Verify Precatalyst Activation: Many cross-coupling reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively.
-
Solution: Consider using a modern, well-defined Pd(0) precatalyst or a Pd(II) precatalyst designed for rapid and clean activation (e.g., Buchwald palladacycle precatalysts).
-
-
Assess Reagent Purity: Impurities in your substrates, reagents, or solvents can poison the catalyst.
-
Solution: Purify all starting materials. Ensure the base is of high purity and handled under inert conditions if it is hygroscopic or air-sensitive.
-
Logical Workflow for Troubleshooting Low Yield
Troubleshooting workflow for low reaction yield.
Issue 2: Poor Reproducibility in Asymmetric Catalysis
Symptom:
-
Enantiomeric excess (ee) or diastereomeric ratio (dr) is low or varies significantly between runs.
Question: My enantioselectivity is much lower than reported in the literature. What should I investigate first? Answer: Before troubleshooting the reaction chemistry, it is critical to first validate your analytical method for determining enantiomeric excess.
Troubleshooting Steps:
-
Validate Analytical Method: Ensure your chiral HPLC or GC method provides baseline separation of the enantiomers (Resolution > 1.5). Run a racemic sample to confirm. An inaccurate analytical method can give misleading results.
-
Check Catalyst and Ligand Purity: The enantiopurity and chemical purity of the chiral ligand are paramount. Even minor impurities can have a dramatic effect on enantioselectivity.
-
Solution: Use a fresh, high-purity source of the chiral ligand and metal precursor. If you synthesized the ligand, confirm its enantiopurity.
-
-
Strictly Control Reaction Conditions: Asymmetric reactions are often highly sensitive to subtle changes in conditions.
-
Temperature: Maintain a consistent and accurate temperature. Use a calibrated thermostat and ensure uniform heating or cooling. Lower temperatures often lead to higher enantioselectivity.
-
Atmosphere: Ensure a scrupulously inert atmosphere. Air leaks can lead to ligand oxidation, which degrades the chiral environment.
-
Solvent: Use high-purity, anhydrous, and degassed solvents. Trace water can hydrolyze catalyst components or alter the reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary deactivation pathways for phosphine ligands? A1: The most common deactivation pathways include:
-
Oxidation: The trivalent phosphine (P(III)) is oxidized to the corresponding pentavalent phosphine oxide (P(V)) by trace oxygen or peroxides in solvents. Phosphine oxides are generally poor ligands for the active catalytic species.
-
P-C Bond Cleavage: At elevated temperatures, the metal center can insert into a phosphorus-carbon bond, leading to ligand fragmentation and the formation of inactive catalyst species.
-
Phosphonium (B103445) Salt Formation: The phosphine ligand can act as a nucleophile and react with alkyl or aryl halides (substrates or products) to form a quaternary phosphonium salt, removing it from the catalytic cycle.
-
Hydrolysis: Certain phosphines, especially those with electron-withdrawing groups, can react with trace water, leading to cleavage of P-C bonds.
Q2: How do I choose the right phosphine ligand for my reaction? A2: The choice depends on the specific cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) and the substrates involved.[2] A general guideline is:
-
Electron-rich and bulky ligands (e.g., P(t-Bu)₃, XPhos, SPhos) are often required for challenging oxidative additions, such as those involving aryl chlorides.[1] They also tend to promote the final reductive elimination step.
-
Bidentate ligands (e.g., dppf, Xantphos) can offer greater stability to the catalyst and influence selectivity through their defined bite angle.
-
For an initial screen, it is often wise to test a monodentate ligand (like PPh₃ or P(t-Bu)₃), a Buchwald-type biarylphosphine ligand (like XPhos), and a bidentate ligand (like dppf) to cover different steric and electronic profiles.[2]
Q3: What does a ³¹P NMR spectrum tell me about my catalyst's health? A3: ³¹P NMR is a powerful tool for monitoring the state of your phosphine ligand. The chemical shift of the phosphorus nucleus is very sensitive to its chemical environment.
-
Active Ligand: The free, uncoordinated phosphine ligand will have a characteristic chemical shift.
-
Coordinated Ligand: When the phosphine coordinates to the metal center, its chemical shift will change (typically shifting downfield).
-
Ligand Oxidation: The formation of phosphine oxide results in a significant downfield shift, often 20-50 ppm from the original phosphine signal. This is a clear indicator of a primary deactivation pathway.
-
Other Species: The appearance of multiple unexpected peaks can indicate ligand fragmentation or the formation of other undesired phosphorus-containing byproducts.
Q4: Can I regenerate my deactivated catalyst? A4: Yes, in many cases, regeneration is possible, although it can be complex. Regeneration strategies can target the metal, the ligand, or both.
-
Removing Palladium Black: If the primary deactivation is metal aggregation, the palladium black can sometimes be filtered off, and fresh catalyst added. More advanced methods aim to re-solubilize the palladium.
-
Regenerating the Ligand: If the ligand has been oxidized to phosphine oxide, it can be chemically reduced back to the active phosphine using reducing agents like silanes. However, this is often done after isolating the phosphine oxide.
-
Regenerating the Complex: For specific complexes, a full regeneration protocol may be available. For instance, an inactive PdCl₂(PPh₃)₂ can be converted to the active Pd(PPh₃)₄ precatalyst.[3] (See Experimental Protocols section).
Data Presentation
Table 1: Effect of Phosphine Ligand on Yield in a Model Suzuki-Miyaura Coupling
(Coupling of 4-chlorotoluene (B122035) with phenylboronic acid)
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | < 10 |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 65 |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 4 | 95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 | > 98 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 | > 98 |
| dppf | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 12 | 92 |
Data compiled for illustrative purposes from general trends in cross-coupling literature.[1][4]
Table 2: Effect of Catalyst Loading on Reaction Time and Yield
(Heck coupling of iodobenzene (B50100) with styrene)
| Catalyst Loading (mol %) | Temperature (°C) | Time for >95% Conversion (h) | Final Yield (%) |
| 5 | 100 | 1 | 96 |
| 2 | 100 | 2.5 | 97 |
| 1 | 100 | 6 | 95 |
| 0.5 | 100 | 14 | 92 |
| 0.1 | 100 | 24 | 85 |
| 0.05 | 120 | 24 | 88 |
Data is representative and illustrates general principles. Specific results will vary with substrates and conditions.[5][6]
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This is the most effective method for removing dissolved gases, especially oxygen, from reaction solvents.
Materials:
-
Solvent to be degassed
-
Schlenk flask (do not fill more than half full)
-
Schlenk line with a high-vacuum pump and an inert gas (Argon or Nitrogen) line
-
Liquid nitrogen in a dewar
Procedure:
-
Freeze: Place the Schlenk flask containing the solvent into the liquid nitrogen dewar. Swirl the flask gently to freeze the solvent from the outside in, preventing the flask from cracking. Wait until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the stopcock on the Schlenk flask to the vacuum line. Evacuate the headspace for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen dewar and allow the solvent to thaw completely at room temperature or with a tepid water bath. You will likely see bubbles of gas being released from the liquid as it melts.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
Backfill: After the final thaw, backfill the flask with your inert gas. The solvent is now degassed and ready for use.
Protocol 2: Small-Scale Ligand/Solvent Screening
This protocol allows for the parallel evaluation of different ligands or solvents to quickly identify optimal reaction conditions.
Materials:
-
Array of small reaction vials (e.g., 2 mL HPLC vials) with stir bars
-
Glovebox or Schlenk line for inert atmosphere
-
Stock solutions of substrates, palladium precursor, and base in a suitable solvent
-
Set of phosphine ligands to be tested
Procedure:
-
Preparation (in a glovebox):
-
To each reaction vial, add the desired phosphine ligand (e.g., 0.04 mmol).
-
Add the palladium precursor (e.g., 0.02 mmol Pd(OAc)₂).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the limiting substrate (e.g., aryl halide, 1.0 mmol).
-
-
Reaction Initiation:
-
Add the second substrate (e.g., boronic acid, 1.2 mmol) and the degassed solvent (e.g., 1.0 mL) to each vial.
-
Securely cap the vials.
-
-
Reaction:
-
Remove the vial array from the glovebox and place it in a pre-heated aluminum block on a stirrer hotplate.
-
Run the reactions at the desired temperature for a set amount of time (e.g., 12 hours).
-
-
Analysis:
-
Cool the reactions to room temperature.
-
Quench each reaction with a standard workup procedure.
-
Analyze the conversion and/or yield of each reaction by GC-MS or LC-MS, using an internal standard for accurate quantification. This allows for direct comparison of the performance of each ligand.
-
Protocol 3: Regeneration of Inactive PdCl₂(PPh₃)₂ to Pd(PPh₃)₄
This protocol converts a common but often less active Pd(II) precatalyst, which may be a product of catalyst degradation, into the highly active Pd(0) species, Pd(PPh₃)₄.[3]
Materials:
-
Inactive or impure PdCl₂(PPh₃)₂ (1.0 equiv)
-
Triphenylphosphine (B44618) (PPh₃) (5.0 equiv)
-
Anhydrous, degassed DMSO
-
Absolute Ethanol
-
Diethyl ether
Procedure:
-
Under an inert atmosphere, suspend PdCl₂(PPh₃)₂ and PPh₃ in degassed DMSO (use approx. 10 mL of DMSO per gram of PPh₃).
-
Heat the mixture to 140 °C for 1 hour. The solution should become homogeneous.
-
Stop heating and immediately add hydrazine hydrate (4.1 equiv) in one portion. Caution: Hydrazine is toxic.
-
Stop stirring after one minute. A yellow precipitate of Pd(PPh₃)₄ should form.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 15-30 minutes.
-
Collect the yellow solid by filtration under inert atmosphere.
-
Wash the solid sequentially with a generous amount of absolute ethanol, followed by diethyl ether, to remove excess PPh₃ and triphenylphosphine oxide.
-
Dry the resulting bright yellow solid under high vacuum. Store the regenerated Pd(PPh₃)₄ under an inert atmosphere, protected from light, and at a low temperature (-20 °C).
-
Confirm purity by ³¹P NMR. If phosphine oxide or excess phosphine is still present, repeat the washing steps.
Visualizations
Key Deactivation Pathways for Phosphine-Ligated Catalysts
Major deactivation pathways for phosphine-ligated catalysts.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flow Heck reactions using extremely low loadings of phosphine-free palladium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dimethylphenylphosphine-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the critical role of solvent and base selection in reactions catalyzed by palladium complexes with Dimethylphenylphosphine (PMe₂Ph) as a ligand. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate challenges and optimize your reaction outcomes.
Frequently Asked questions (FAQs)
Q1: How does the choice of solvent impact the efficiency of a this compound-catalyzed reaction?
A1: The solvent plays a crucial role in this compound-catalyzed reactions by influencing reactant solubility, catalyst stability, and the rate of key steps in the catalytic cycle. The polarity of the solvent can significantly affect the oxidative addition and reductive elimination steps. For instance, in Suzuki-Miyaura coupling, a mixture of an organic solvent and water is often employed. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. Non-polar solvents are known to resist the formation of new charges during the reaction mechanism. In contrast, polar solvents can stabilize charged intermediates. However, highly polar coordinating solvents like DMF or DMSO can sometimes inhibit catalysis by strongly binding to the palladium center, preventing substrate coordination.
Q2: What is the function of the base in these cross-coupling reactions, and how do I select the right one?
A2: The base is a critical component in most this compound-catalyzed cross-coupling reactions. Its primary role is to participate in the transmetalation step (in Suzuki-Miyaura coupling) or to neutralize the acid generated during the reaction (in Heck and Sonogashira couplings). In Buchwald-Hartwig amination, the base is required to deprotonate the amine nucleophile.
The choice between an organic and an inorganic base, as well as its strength, depends on the specific reaction and the functional group tolerance of your substrates.
-
Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are often effective. They are particularly useful when dealing with substrates that are sensitive to stronger bases.
-
Organic bases , such as triethylamine (B128534) (NEt₃) or DBU, are also utilized, though their efficacy can be highly dependent on the reaction conditions.
-
Strong bases like sodium tert-butoxide (NaOtBu) are frequently employed in Buchwald-Hartwig aminations to deprotonate the amine.
Q3: My reaction is sluggish or gives a low yield. What are the likely causes related to solvent and base?
A3: Low yields in this compound-catalyzed reactions can often be attributed to several factors related to the solvent and base:
-
Poor Solubility: The base or other reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. This is a common issue with inorganic bases in purely organic solvents.
-
Inappropriate Base Strength: The base may be too weak to effectively promote the desired catalytic step or too strong, leading to side reactions or degradation of starting materials or products.
-
Catalyst Inhibition: Certain solvents can act as inhibitors by coordinating too strongly to the palladium catalyst.
-
Presence of Water: While often beneficial in Suzuki-Miyaura couplings, the presence of water can be detrimental in other reactions, leading to side reactions like hydrodehalogenation. Conversely, completely anhydrous conditions can sometimes slow down Suzuki couplings.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inadequate Base Strength | If using a weak inorganic base (e.g., K₂CO₃), consider switching to a stronger one (e.g., K₃PO₄ or Cs₂CO₃), especially for less reactive aryl chlorides. For Buchwald-Hartwig aminations, a strong base like NaOtBu is often necessary. |
| Poor Base Solubility | If using an inorganic base in a non-polar solvent, consider adding a co-solvent like water or using a phase-transfer catalyst. Alternatively, switch to a more polar solvent system where the base is more soluble. |
| Solvent-Induced Catalyst Inhibition | If using a highly coordinating solvent (e.g., DMF, DMSO), try switching to a less coordinating one like toluene (B28343), dioxane, or THF. |
| Suboptimal Solvent Polarity | The polarity of the solvent can influence the stability of intermediates. Screen a range of solvents with varying polarities (e.g., toluene, THF, dioxane, acetonitrile) to find the optimal medium for your specific substrate combination. |
| Presence of Impurities in Solvent or Base | Ensure that solvents are anhydrous (if required for the specific reaction) and that the base is of high purity. Impurities can poison the catalyst. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Base-Induced Side Reactions | A base that is too strong can promote side reactions. Consider using a weaker base or a carbonate/phosphate (B84403) base. |
| Solvent Effects on Reaction Pathways | The solvent can influence the relative rates of desired and undesired reaction pathways. Experiment with different solvent systems to minimize side product formation. For example, in some cases, less polar solvents may suppress certain side reactions. |
| Reaction Temperature Too High | High temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period. |
Quantitative Data on Solvent and Base Effects
The optimal choice of solvent and base is highly dependent on the specific cross-coupling reaction being performed. The following tables provide a summary of general trends and starting points for optimization in common this compound-catalyzed reactions.
Table 1: General Solvent and Base Recommendations for Suzuki-Miyaura Coupling
| Solvent System | Recommended Bases | Comments |
| Toluene / H₂O | K₃PO₄, K₂CO₃, Cs₂CO₃ | A robust and widely applicable system. The aqueous phase is crucial for dissolving the inorganic base. |
| Dioxane / H₂O | K₃PO₄, K₂CO₃ | Another common and effective solvent system. |
| THF / H₂O | K₃PO₄, Na₂CO₃ | Good for many substrates, though THF can sometimes be less effective than toluene or dioxane. |
| DMF | K₂CO₃, Cs₂CO₃ | Can be effective, but be mindful of potential catalyst inhibition. |
Table 2: General Solvent and Base Recommendations for Heck Coupling
| Solvent | Recommended Bases | Comments |
| DMF | NEt₃, K₂CO₃, NaOAc | A common solvent for Heck reactions, promoting good reactivity. |
| NMP | NEt₃, K₂CO₃ | Similar to DMF, often used for higher boiling point requirements. |
| Toluene | NEt₃, K₂CO₃ | A less polar option that can be effective for certain substrates. |
| Acetonitrile | NEt₃ | Can be a good choice, but may require higher temperatures. |
Table 3: General Solvent and Base Recommendations for Buchwald-Hartwig Amination
| Solvent | Recommended Bases | Comments |
| Toluene | NaOtBu, LHMDS | The most common and generally effective solvent for this reaction. |
| Dioxane | NaOtBu, K₃PO₄, Cs₂CO₃ | A good alternative to toluene, sometimes offering improved solubility. |
| THF | NaOtBu, LHMDS | Can be used, but may be less effective than toluene or dioxane. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a palladium/Dimethylphenylphosphine catalyst system.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (PMe₂Ph) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate and this compound in a small amount of toluene.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining toluene and water to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Logic
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in this compound-catalyzed reactions.
General Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of the catalytic cycle for a generic cross-coupling reaction.
Technical Support Center: Purification of Products from Dimethylphenylphosphine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of reaction products where dimethylphenylphosphine is used as a reagent or ligand. The primary focus is on the removal of the common byproduct, this compound oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in reactions involving this compound?
The most common impurity is this compound oxide ((CH₃)₂P(O)C₆H₅), which is formed by the oxidation of this compound. This conversion is often a key part of the desired reaction mechanism, as in the Wittig or Mitsunobu reactions, where the formation of the strong phosphorus-oxygen double bond is a driving force for the reaction.[1][2]
Q2: Why is this compound oxide difficult to remove?
This compound oxide is a polar and often crystalline solid that can be soluble in a range of organic solvents. Its polarity can be similar to that of the desired product, leading to co-elution during column chromatography.[3] This makes separation challenging, especially on a large scale where chromatography is less feasible.
Q3: What are the main strategies for removing this compound oxide?
The primary strategies for removing this compound oxide and its common analog, triphenylphosphine (B44618) oxide (TPPO), include:
-
Precipitation/Crystallization: Exploiting the low solubility of the phosphine (B1218219) oxide in non-polar solvents.[3]
-
Complexation with Metal Salts: Using salts like zinc chloride (ZnCl₂) to form an insoluble complex with the phosphine oxide.[4][5][6]
-
Column Chromatography: A standard technique, but can be challenging due to similar polarities.[3]
-
Acid-Base Extraction: This method is useful for separating acidic or basic products from the neutral phosphine oxide.[7][8]
Q4: Can I use acid-base extraction to remove the phosphine oxide itself?
Tertiary phosphine oxides like this compound oxide are very weak bases.[9][10] Therefore, protonating them with an acid to make them water-soluble is generally not a feasible strategy for removal. However, if your desired product is acidic or basic, you can use an acid-base extraction to move your product into the aqueous layer (as a salt) and separate it from the phosphine oxide, which will remain in the organic layer.[7]
Troubleshooting Guides
Issue 1: My product and this compound oxide are co-eluting during column chromatography.
-
Cause: The polarity of your product and the phosphine oxide are too similar.
-
Solution 1: Chromatography-Free Precipitation:
-
Concentrate the reaction mixture.
-
Dissolve the residue in a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane (B109758), ethyl acetate).
-
Slowly add a non-polar solvent (an "anti-solvent") such as hexanes or diethyl ether while stirring.
-
The this compound oxide should precipitate out of the solution. Cooling the mixture can improve precipitation.
-
Filter to remove the phosphine oxide.
-
-
Solution 2: Filtration Through a Silica (B1680970) Plug:
-
Concentrate the reaction mixture.
-
Suspend the residue in a non-polar solvent system (e.g., pentane (B18724)/ether).
-
Pass the suspension through a short column ("plug") of silica gel.
-
The more polar phosphine oxide will be retained by the silica, while a less polar product will pass through.[11][12] You may need to repeat this process for complete removal.[11]
-
Issue 2: Precipitation with non-polar solvents is not working well, or my product is also precipitating.
-
Cause: Your product may also have low solubility in the chosen non-polar solvent, or the phosphine oxide is too soluble.
-
Solution: Complexation with Zinc Chloride (ZnCl₂):
-
This method is effective even in polar solvents where both the product and phosphine oxide are soluble.[4][5][6]
-
Dissolve the crude reaction mixture in a suitable solvent like ethanol (B145695) or isopropyl alcohol.
-
Add solid ZnCl₂ (a 2:1 molar ratio of ZnCl₂ to the theoretical amount of phosphine oxide is often optimal).[4]
-
A white precipitate of the ZnCl₂(phosphine oxide)₂ complex should form.
-
Stir the mixture at room temperature to ensure complete precipitation.
-
Filter to remove the insoluble complex.
-
The filtrate, containing the purified product, can then be concentrated.
-
Issue 3: I am working on a large scale and need to avoid chromatography.
-
Cause: Column chromatography is often not practical or economical for large-scale synthesis.[3]
-
Solution 1: Optimized Precipitation/Crystallization:
-
Carefully select a solvent system where your product has high solubility and the phosphine oxide has low solubility. This may require screening several solvent mixtures. Cooling the mixture can significantly decrease the solubility of the phosphine oxide.[3]
-
-
Solution 2: Complexation with Metal Salts:
Data Presentation
Table 1: Efficiency of Triphenylphosphine Oxide (TPPO) Removal by Precipitation with ZnCl₂ in Ethanol
| Molar Ratio (ZnCl₂ : TPPO) | TPPO Removed from Solution (%) |
| 1 : 1 | 90% |
| 2 : 1 | >95% |
| 3 : 1 | >99% (undetectable in filtrate) |
Data is for triphenylphosphine oxide, which is a close analog of this compound oxide. The efficiency is expected to be similar. Data sourced from The Journal of Organic Chemistry.[4]
Table 2: Comparison of Purification Techniques for Phosphine Oxide Removal
| Technique | Principle | Advantages | Disadvantages |
| Precipitation/Crystallization | Differential solubility | Simple, inexpensive, scalable.[3] | Product may also precipitate; may not be effective for all product/solvent combinations. |
| **Complexation with Metal Salts (e.g., ZnCl₂) ** | Formation of an insoluble metal-phosphine oxide complex | Highly efficient, works in polar solvents, scalable, chromatography-free.[4][5][6] | Requires an additional reagent (metal salt); potential for metal contamination if not washed properly. |
| Column Chromatography | Differential adsorption on a stationary phase | Can provide very high purity. | Can be time-consuming and expensive, difficult to scale up, potential for product loss on the column.[3] |
| Acid-Base Extraction | Differential solubility of acidic/basic compounds in aqueous and organic phases | Effective for separating acidic or basic products from the neutral phosphine oxide.[7] | Not effective for removing the phosphine oxide itself as it is a very weak base.[9][10] |
Experimental Protocols
Protocol 1: Purification by Precipitation with a Non-Polar Solvent
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimum amount of a moderately polar solvent in which both the product and the phosphine oxide are soluble (e.g., dichloromethane or diethyl ether).
-
Precipitation: Slowly add a non-polar "anti-solvent" such as hexanes or pentane while stirring vigorously.
-
Crystallization: Cool the mixture in an ice bath or refrigerator to further decrease the solubility of the phosphine oxide and promote crystallization.
-
Isolation: Collect the precipitated this compound oxide by filtration, washing the solid with a small amount of the cold non-polar solvent. The purified product will be in the filtrate.
**Protocol 2: Purification by Complexation with Zinc Chloride (ZnCl₂) **
-
Dissolution: Dissolve the crude reaction mixture containing the product and this compound oxide in ethanol.
-
Preparation of ZnCl₂ Solution: In a separate flask, prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Precipitation: Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature (a 2:1 molar ratio of ZnCl₂ to phosphine oxide is recommended).[4]
-
Stirring: Stir the mixture. A white precipitate of the ZnCl₂(phosphine oxide)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.
-
Isolation of Product: Filter the mixture to remove the precipitate.
-
Work-up: Concentrate the filtrate to remove the ethanol. The resulting residue can be further purified if necessary, for example, by slurrying with a solvent that dissolves the product but not any excess zinc salts (e.g., acetone).[4]
Protocol 3: Purification by Column Chromatography
-
Adsorbent and Solvent Selection: Choose an appropriate adsorbent (silica gel is common) and eluent system. Use thin-layer chromatography (TLC) to determine a solvent system that provides good separation between your product and the phosphine oxide (a difference in Rf values of at least 0.2 is ideal).
-
Column Packing: Pack a glass column with the chosen adsorbent as a slurry in the initial, least polar eluent.
-
Loading the Sample: Concentrate the crude product and dissolve it in a minimal amount of the eluent or a slightly more polar solvent. Load this solution onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to move the compounds down the column (gradient elution).
-
Fraction Collection: Collect fractions as the solvent drips from the bottom of the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for product purification.
Caption: Workflows for phosphine oxide removal.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. Workup [chem.rochester.edu]
- 12. shenvilab.org [shenvilab.org]
- 13. pubs.acs.org [pubs.acs.org]
Addressing air and moisture sensitivity of Dimethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the air and moisture sensitivity of dimethylphenylphosphine (DMPP), a common ligand in catalysis and organic synthesis. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound (DMPP) to air?
A1: this compound is an air-sensitive liquid.[1] Like many phosphines, especially those with alkyl groups, it is susceptible to oxidation by atmospheric oxygen. The primary degradation product is this compound oxide. While triarylphosphines are generally more stable, the presence of methyl groups in DMPP increases its reactivity towards air.[2][3]
Q2: What is the primary product of DMPP oxidation?
A2: The primary product of DMPP oxidation is this compound oxide (DMPPO). This occurs through the formation of a P=O bond, converting the trivalent phosphine (B1218219) (P(III)) to a pentavalent phosphine oxide (P(V)).[2]
Q3: Is this compound sensitive to moisture?
A3: While some sources suggest it is not moisture-sensitive, it is best practice to handle DMPP under anhydrous conditions. Phosphines can be susceptible to hydrolysis, which can lead to the formation of secondary phosphine oxides and other byproducts.[2] Given the potential for reaction with water, minimizing exposure to moisture is a critical precaution.
Q4: How can I detect the degradation of my DMPP sample?
A4: The most effective method for detecting the degradation of DMPP is through ³¹P NMR spectroscopy.[4] DMPP exhibits a characteristic chemical shift, and the appearance of a new peak corresponding to this compound oxide is a clear indicator of oxidation.[5][6]
Q5: What are the consequences of using oxidized DMPP in my reaction?
A5: Using oxidized DMPP (i.e., containing this compound oxide) can have several negative consequences on catalytic reactions, such as cross-coupling. The phosphine oxide can act as a ligand poison by coordinating to the metal center, which can inhibit the formation of the active catalytic species or interfere with the catalytic cycle, leading to lower reaction rates and reduced yields.[4]
Troubleshooting Guides
Issue 1: Reduced or No Catalytic Activity in Cross-Coupling Reactions (e.g., Suzuki, Heck)
-
Symptom: The reaction is sluggish, stalls, or fails to go to completion, as observed by TLC or LC-MS analysis.
-
Probable Cause: The DMPP ligand has been oxidized to this compound oxide, which is inhibiting the palladium catalyst.[4] This is a common issue, especially if the ligand has been stored for an extended period or was handled improperly.
-
Troubleshooting Steps:
-
Verify Ligand Purity: Analyze your DMPP sample using ³¹P NMR to check for the presence of the phosphine oxide.
-
Use Fresh or Purified Ligand: If significant oxidation is detected, use a fresh bottle of DMPP or purify the existing stock by distillation under reduced pressure.
-
Ensure Rigorous Inert Atmosphere: When setting up the reaction, use standard air-free techniques such as a Schlenk line or a glovebox to prevent in-situ oxidation of the ligand.[7][8][9]
-
Degas Solvents: Ensure that all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling with an inert gas (e.g., argon or nitrogen) or by performing several freeze-pump-thaw cycles.
-
Issue 2: Inconsistent Reaction Yields
-
Symptom: Repetitions of the same reaction result in significantly different yields.
-
Probable Cause: Variable levels of air and/or moisture are being introduced into the reaction setup. This can lead to inconsistent amounts of active DMPP ligand in each run.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Implement a consistent and rigorous protocol for handling DMPP and setting up reactions. This includes using well-dried glassware and employing consistent inert gas purging techniques.
-
Check Solvent Quality: Ensure the anhydrous quality of your solvents. Use freshly dried and degassed solvents for each reaction.
-
Evaluate Inert Gas System: Check for leaks in your Schlenk line or glovebox that could introduce atmospheric contaminants.
-
Data Presentation
Table 1: ³¹P NMR Chemical Shifts for DMPP and its Oxidation Product
| Compound | Chemical Shift (δ) ppm | Solvent | Reference |
| This compound (DMPP) | -45.9 | CDCl₃ | [1] |
| This compound oxide (DMPPO) | ~ +30 to +40 | Varies | [5][6] |
Note: The exact chemical shift of DMPPO can vary depending on the solvent and other factors.
Experimental Protocols
Protocol 1: Handling and Storage of this compound
-
Storage: Store DMPP in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from sources of ignition.
-
Handling: All manipulations of DMPP should be carried out under an inert atmosphere using either a Schlenk line or a glovebox.
-
Transfer: Use gas-tight syringes or cannulas for transferring the liquid. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.
Protocol 2: Detection of this compound Oxide by ³¹P NMR
-
Sample Preparation: Under an inert atmosphere, prepare a solution of your DMPP sample in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquisition: Acquire a ³¹P NMR spectrum.
-
Analysis: Integrate the peaks corresponding to DMPP (around -46 ppm) and DMPPO (typically in the +30 to +40 ppm region). The relative integration values will give an indication of the extent of oxidation.
Visualizations
Caption: Workflow for handling air-sensitive this compound.
Caption: Troubleshooting logic for reactions involving DMPP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 31P [nmr.chem.ucsb.edu]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Technical Support Center: Enhancing the Stability of Palladium-Dimethylphenylphosphine Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving palladium-dimethylphenylphosphine complexes.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments.
Problem 1: Low or No Catalytic Activity
Q: My palladium-catalyzed cross-coupling reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?
A: Low or no catalytic activity is a common issue that can stem from several factors related to the stability and activity of the palladium-dimethylphenylphosphine complex. Here’s a step-by-step troubleshooting guide:
-
Catalyst Integrity:
-
Age and Storage: Palladium complexes, especially those in the Pd(0) state, can be sensitive to air and moisture.[1] Ensure your palladium source and phosphine (B1218219) ligands are fresh and have been stored under an inert atmosphere. Older catalysts may have decomposed, leading to reduced activity.
-
Pre-catalyst Reduction: If you are generating the active Pd(0) catalyst in situ from a Pd(II) precursor (e.g., Pd(OAc)₂), incomplete reduction can be a cause. Ensure your reaction conditions are suitable for efficient reduction.
-
-
Reaction Environment:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[2] Thoroughly degas your solvents and reaction mixtures using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an adequate amount of time.[3][4]
-
Solvent and Base Purity: Impurities in solvents or bases can poison the catalyst. Use high-purity, dry solvents and ensure your base is of appropriate quality and has been handled correctly.[2] The presence of water can be crucial for the activity of some inorganic bases.[2]
-
-
Ligand-Related Issues:
-
Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can affect catalyst stability and activity. A common starting point is a 1:1 to 2:1 ratio of monodentate phosphine ligand to palladium. You may need to screen different ratios to find the optimal conditions for your specific reaction.
-
Ligand Degradation: Phosphine ligands can degrade under certain reaction conditions.[5] Consider if your reaction temperature is too high or if there are incompatible functional groups in your substrates.
-
-
Substrate Quality:
-
Impurities: Impurities in your starting materials (e.g., aryl halide or boronic acid) can act as catalyst poisons.[2] Purify your substrates if their quality is questionable.
-
Side Reactions: Protodeboronation, the cleavage of the C-B bond in boronic acids, can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids.[2]
-
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
Q: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?
A: The formation of palladium black is a clear indicator of catalyst decomposition, where the soluble palladium complex aggregates into insoluble metallic palladium, leading to a loss of catalytic activity.
-
Causes:
-
Insufficient Ligand Stabilization: The primary role of the dimethylphenylphosphine ligand is to stabilize the Pd(0) center. If the ligand concentration is too low or if the ligand dissociates from the metal, the palladium atoms can aggregate.
-
High Temperatures: Elevated temperatures can accelerate ligand dissociation and catalyst decomposition.
-
Oxidative Degradation: Exposure to oxygen can lead to the oxidation of the phosphine ligand to phosphine oxide. While phosphine oxides can sometimes act as stabilizing ligands, the primary phosphine is consumed, potentially leading to an insufficient amount to stabilize the palladium center.[6][7]
-
-
Solutions:
-
Optimize Ligand-to-Metal Ratio: Increasing the concentration of the this compound ligand can help maintain a stable, monoligated palladium species in solution.
-
Use of Stabilizing Additives: The addition of a small amount of a phosphine oxide, such as triphenylphosphine (B44618) oxide (Ph₃P=O), can help prevent the precipitation of palladium black and improve the reproducibility of your reaction, especially under conditions where oxygen exclusion is not perfect.[6][7]
-
Lower Reaction Temperature: If the reaction profile allows, try running the reaction at a lower temperature to reduce the rate of catalyst decomposition.
-
Ensure Rigorous Inert Atmosphere: Improve your degassing and inert atmosphere techniques to minimize oxygen exposure.[8]
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store my palladium-dimethylphenylphosphine complexes and the phosphine ligand itself?
A1: Both palladium-phosphine complexes and the phosphine ligands can be sensitive to air and moisture.
-
Storage: Store them in a glovebox or a desiccator under an inert atmosphere (argon or nitrogen).[7]
-
Handling: When weighing and transferring these reagents, do so under a stream of inert gas or inside a glovebox to minimize exposure to air. Use Schlenk line techniques for reactions that are particularly sensitive.[8][9]
Q2: What is the optimal ligand-to-palladium ratio for enhancing stability?
A2: The optimal ratio can be reaction-dependent. A general starting point for monodentate phosphine ligands like this compound is a 1:1 to 2:1 ligand-to-palladium molar ratio. However, for challenging reactions or when catalyst instability is observed, a higher ligand loading (e.g., 4:1) might be beneficial. It is often necessary to screen a range of ratios to find the optimal conditions for your specific transformation.
Q3: Can I use additives to improve the stability of my palladium-dimethylphenylphosphine complex?
A3: Yes, certain additives can enhance stability. As mentioned in the troubleshooting guide, phosphine oxides can act as stabilizing agents, preventing the agglomeration of palladium into palladium black.[6][7] The weak coordination of the phosphine oxide can maintain a consistent concentration of the active catalyst throughout the reaction.[6]
Q4: My reaction works with aryl bromides but fails with aryl chlorides. How can I improve the stability and reactivity for less reactive substrates?
A4: Aryl chlorides are generally less reactive than aryl bromides in oxidative addition, which is often the rate-determining step in cross-coupling reactions.[10] To achieve successful coupling with aryl chlorides, you may need to:
-
Use a More Electron-Rich Ligand: While this guide focuses on this compound, for particularly challenging substrates, you might consider screening other phosphine ligands with stronger electron-donating properties.
-
Increase Reaction Temperature: Higher temperatures can facilitate the oxidative addition of aryl chlorides. However, this must be balanced with the thermal stability of the catalyst.
-
Use a More Active Pre-catalyst System: Consider using a pre-formed Pd(0) source or a pre-catalyst that is known to be highly active for C-Cl bond activation.
Data Presentation
Table 1: Qualitative Impact of Additives on the Stability of Palladium-Phosphine Catalysts
| Additive | Observation | Effect on Stability | Reference |
| Triphenylphosphine Oxide (Ph₃P=O) | Prevents precipitation of palladium black; improves reaction reproducibility under non-rigorous inert conditions. | Acts as a labile, stabilizing ligand, preventing catalyst agglomeration. | [6][7] |
| Excess this compound | Can prevent catalyst decomposition by shifting the equilibrium towards the ligated, stable complex. | Increases the concentration of the stabilizing ligand. | General Principle |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with In Situ Catalyst Formation
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium-dimethylphenylphosphine catalyst generated in situ.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (PMe₂Ph)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 10:1, 10 mL)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and this compound (e.g., 0.04 mmol, 4 mol%).
-
Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) to the flask.
-
Add the base (2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification.
Protocol 2: Screening for Optimal Ligand-to-Metal Ratio
This protocol outlines a method for determining the optimal ligand-to-metal ratio for catalyst stability and activity.
Procedure:
-
Set up a parallel series of reactions following the general procedure in Protocol 1.
-
In each reaction, keep the concentrations of the substrates, base, and palladium source constant.
-
Vary the molar equivalents of this compound relative to the palladium source (e.g., 1:1, 2:1, 3:1, 4:1).
-
Run all reactions under identical conditions (temperature, time, stirring rate).
-
Monitor each reaction for both product formation and any signs of catalyst decomposition (palladium black).
-
Compare the yields and catalyst stability across the different ligand-to-metal ratios to determine the optimal condition.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition comple ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01711A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
Validation & Comparative
A Comparative Guide to Alkyl vs. Aryl Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The efficacy of these transformations is profoundly influenced by the choice of phosphine (B1218219) ligand, which plays a critical role in modulating the steric and electronic properties of the palladium catalyst. This guide provides an objective comparison of two major classes of phosphine ligands—alkylphosphines and arylphosphines—supported by experimental data, detailed protocols, and visual representations of key chemical processes to aid in ligand selection and reaction optimization.
Unraveling the Electronic and Steric Effects
The performance of a phosphine ligand in a catalytic cycle is primarily dictated by a combination of its electronic and steric properties.
Alkylphosphines , such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are characterized by their strong electron-donating nature. The alkyl groups push electron density onto the phosphorus atom, which in turn increases the electron density on the palladium center. This enhanced electron density facilitates the crucial oxidative addition step in the catalytic cycle and can promote the subsequent reductive elimination. Sterically, the bulk of the alkyl groups, often quantified by the Tolman cone angle, plays a significant role in creating a coordinatively unsaturated metal center, which is often the catalytically active species.
Arylphosphines , exemplified by triphenylphosphine (B44618) (PPh₃) and Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), possess more tunable electronic properties. The aromatic rings can withdraw electron density from the phosphorus atom via π-backbonding, making them less electron-donating than their alkyl counterparts. However, the ability to introduce various substituents onto the aryl rings allows for fine-tuning of their electronic and steric profiles. Bulky biaryl phosphines, in particular, have proven to be exceptionally effective in a wide range of cross-coupling reactions by creating a sterically demanding environment around the palladium center that promotes reductive elimination.[1]
Performance in Key Cross-Coupling Reactions
The choice between an alkyl and an aryl phosphine ligand is highly dependent on the specific cross-coupling reaction and the substrates involved. Below is a comparative summary of their performance in three major classes of palladium-catalyzed reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, is highly sensitive to ligand effects. Bulky, electron-rich alkylphosphines and specialized biaryl phosphines have demonstrated superior performance over simple triarylphosphines.
| Ligand | Type | Amine | Aryl Halide | Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| XPhos | Aryl (Biaryl) | Diphenylamine | Bromobenzene | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Aryl (Biaryl) | Diphenylamine | Bromobenzene | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| P(t-Bu)₃ | Alkyl | Morpholine | 4-Chlorotoluene | >99 | Pd(dba)₂ | NaOtBu | Toluene | 100 | 3 |
| PCy₃ | Alkyl | Aniline | Chlorobenzene | 98 | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 2 |
Data synthesized from multiple sources.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling for C-C bond formation, both alkyl and aryl phosphines have found widespread use. The choice often depends on the reactivity of the coupling partners. Bulky dialkylbiaryl phosphines are particularly effective for challenging substrates like aryl chlorides.[2]
| Ligand | Type | Aryl Halide | Boronic Acid | Yield (%) | Catalyst | Base | Solvent | Temp (°C) | Time (h) |
| SPhos | Aryl (Biaryl) | 4-Chloroanisole | Phenylboronic acid | 98 | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 16 |
| PPh₃ | Aryl | 4-Bromoacetophenone | Phenylboronic acid | 95 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 |
| PCy₃ | Alkyl | 2-Bromotoluene | Phenylboronic acid | 94 | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 |
| P(t-Bu)₃ | Alkyl | 4-Chlorotoluene | Phenylboronic acid | 99 | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 |
Data synthesized from multiple sources.
Heck Reaction
The Heck reaction, which couples aryl or vinyl halides with alkenes, also shows a strong dependence on the phosphine ligand. While traditional systems often employed triarylphosphines, bulky alkylphosphines have been shown to be highly effective, particularly for less reactive aryl bromides.[3] In Heck reactions involving iodobenzene (B50100) and butyl acrylate, higher yields were achieved with less electron-rich phosphine ligands.[3] Conversely, for the less reactive bromobenzene, the bulky and electron-rich tri-tert-butylphosphine produced the best yield.[3]
| Ligand | Type | Aryl Halide | Alkene | Yield (%) | Catalyst | Base | Solvent | Temp (°C) | Time (h) |
| P(o-tol)₃ | Aryl | Iodobenzene | Styrene | 95 | Pd(OAc)₂ | Et₃N | Acetonitrile | 100 | 4 |
| PPh₃ | Aryl | Iodobenzene | Methyl acrylate | 90 | Pd(OAc)₂ | Et₃N | DMF | 100 | 3 |
| P(t-Bu)₃ | Alkyl | Bromobenzene | Butyl acrylate | 85 | Pd(OAc)₂ | Cy₂NMe | Dioxane | 120 | 24 |
| PCy₃ | Alkyl | Bromobenzene | Styrene | 78 | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 16 |
Data synthesized from multiple sources.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and comparison of different ligand systems.
General Protocol for High-Throughput Ligand Screening in Buchwald-Hartwig Amination
This protocol is adapted from established high-throughput screening methodologies and is suitable for a 96-well plate setup.
Materials and Reagents:
-
96-well aluminum reaction block with glass vials and stir bars
-
Septa and caps (B75204) for vials
-
Palladium precursor stock solution (e.g., Pd₂(dba)₃ in toluene)
-
Phosphine ligand stock solutions in an appropriate solvent (e.g., toluene)
-
Aryl halide stock solution
-
Amine stock solution
-
Base (solid or as a stock solution, e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard for analysis (e.g., dodecane)
-
Quenching solution (e.g., water)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., Na₂SO₄)
-
Gas chromatograph (GC) or liquid chromatograph-mass spectrometer (LC-MS) for analysis
Procedure:
-
Preparation: In an inert atmosphere (glovebox or under argon/nitrogen), add the desired amount of solid base to each vial.
-
Dispensing Reagents: Using a liquid handling system or calibrated pipettes, dispense the stock solutions of the palladium precursor and a specific phosphine ligand into each designated vial. Subsequently, add the aryl halide and amine stock solutions to all vials. Finally, add the internal standard stock solution to each vial and dilute with additional solvent to reach the desired reaction concentration.
-
Reaction Setup: Seal the vials and place the 96-well plate on a magnetic stirrer and heating block.
-
Reaction Execution: Heat the reaction block to the desired temperature and stir for the specified time.
-
Work-up: After cooling to room temperature, quench the reactions by adding water. Extract the product with an organic solvent, separate the organic layer, and dry it over a drying agent.
-
Analysis: Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.
General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents:
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if not using a pre-formed complex)
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, THF, often with water as a co-solvent)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, aryl halide, boronic acid, and base.
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with stirring for the specified time. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General Procedure for Heck Reaction
Materials and Reagents:
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand
-
Aryl or vinyl halide
-
Alkene
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Solvent (e.g., DMF, NMP, acetonitrile, toluene)
-
Reaction vessel
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the palladium catalyst, phosphine ligand, aryl or vinyl halide, alkene, and base.
-
Solvent Addition: Add the anhydrous and degassed solvent.
-
Reaction Execution: Heat the reaction mixture to the specified temperature with vigorous stirring for the designated time. Monitor the reaction's progress.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with water and brine, dry over a drying agent, filter, and concentrate. The residue is then purified by an appropriate method, such as column chromatography.
Visualizing Catalytic Processes
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles and a typical workflow for reaction optimization, providing a clear visual guide to these complex processes.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[6][7]
Caption: Catalytic cycle of the Heck reaction.[8][9][10]
Caption: A logical workflow for reaction optimization.
Conclusion
The selection between alkyl and aryl phosphine ligands is a critical decision in the development of robust and efficient palladium-catalyzed cross-coupling reactions. Alkylphosphines generally offer strong electron donation and significant steric bulk, which can be advantageous in many systems. Arylphosphines, particularly the sophisticated biaryl phosphine ligands, provide a high degree of tunability, allowing for the fine-tuning of the catalyst's properties to meet the demands of specific and often challenging transformations. This guide provides a foundational understanding and practical data to assist researchers in making informed decisions for ligand selection, ultimately leading to the successful and efficient synthesis of valuable chemical entities.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. name-reaction.com [name-reaction.com]
- 6. byjus.com [byjus.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Validating Product Formation in Dimethylphenylphosphine-Catalyzed Reactions: A Comparative Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dimethylphenylphosphine (DMPP) as a catalyst in organic synthesis, with a focus on validating product formation using Nuclear Magnetic Resonance (NMR) spectroscopy. We will compare its performance with the widely used Triphenylphosphine (B44618) (TPP) in the context of the Morita-Baylis-Hillman (MBH) reaction, a crucial carbon-carbon bond-forming reaction. This guide includes detailed experimental protocols, quantitative data comparisons, and visual diagrams to aid in experimental design and interpretation.
Introduction to Phosphine-Catalyzed Reactions and NMR Validation
Tertiary phosphines are versatile nucleophilic catalysts in a variety of organic transformations, including cycloadditions, annulations, and the Morita-Baylis-Hillman (MBH) reaction. The catalytic cycle is typically initiated by the nucleophilic addition of the phosphine (B1218219) to an electrophilic starting material, generating a reactive zwitterionic intermediate, such as a phosphonium (B103445) enolate or ylide. This intermediate then reacts with another substrate to form the desired product and regenerate the phosphine catalyst.
NMR spectroscopy is an indispensable tool for studying these reactions.[1][2] ¹H and ¹³C NMR are routinely used to elucidate the structure of the final products. Crucially, ³¹P NMR spectroscopy provides a direct window into the reaction progress by monitoring the signals of the phosphine catalyst and any phosphorus-containing intermediates.[3][4][5] The high natural abundance (100%) and sensitivity of the ³¹P nucleus make it an excellent probe for mechanistic studies and for confirming catalyst regeneration.[5] Quantitative NMR (qNMR) can be employed for accurate determination of product yield and purity.
Comparison of this compound (DMPP) and Triphenylphosphine (TPP) in the Morita-Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction is a three-component coupling of an aldehyde, an activated alkene, and a nucleophilic catalyst. The choice of phosphine catalyst can significantly influence the reaction rate and yield due to differences in nucleophilicity and steric hindrance.
This compound (DMPP) is a tertiary phosphine with two methyl groups and one phenyl group attached to the phosphorus atom. Compared to the more commonly used Triphenylphosphine (TPP) , DMPP is more nucleophilic and less sterically hindered. This can lead to faster reaction rates in some cases.
Below is a comparative summary of the catalytic performance of DMPP and TPP in a representative MBH reaction between an aromatic aldehyde and an activated alkene.
| Parameter | This compound (DMPP) | Triphenylphosphine (TPP) | Key Observations |
| Catalyst Loading | 5-10 mol% | 10-20 mol% | DMPP's higher reactivity may allow for lower catalyst loading. |
| Reaction Time | 12-24 hours | 24-48 hours | The higher nucleophilicity of DMPP generally leads to faster reaction times. |
| Product Yield | Good to Excellent | Moderate to Good | DMPP can provide higher yields due to its enhanced reactivity. |
| Byproduct Formation | Minimal | Potential for phosphine oxide formation | All phosphines are susceptible to oxidation, but the reaction conditions can be optimized to minimize this. |
Table 1: Comparison of DMPP and TPP in a Morita-Baylis-Hillman Reaction.
NMR Data for Product Validation
The primary product of the MBH reaction is a functionalized allylic alcohol. The formation of this product can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. ³¹P NMR is used to monitor the catalyst and detect any phosphorus-containing side products.
| NMR Data | Expected Chemical Shifts (ppm) and Coupling Constants (Hz) |
| ¹H NMR | Allylic Proton (CH-OH): 4.5-5.5 ppm (d or dd). Vinyl Protons (=CH₂): 5.8-6.5 ppm (two distinct signals, often multiplets or doublets). Hydroxyl Proton (-OH): Broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Carbonyl Carbon (C=O): 165-175 ppm. Alkene Carbons (=C and =CH₂): 125-145 ppm. Carbinol Carbon (CH-OH): 65-75 ppm. |
| ³¹P NMR | DMPP: ~ -48 ppm. TPP: ~ -6 ppm. DMPP Oxide: ~ 29 ppm. TPP Oxide: ~ 25-30 ppm. |
Table 2: Characteristic NMR Data for the Validation of a Morita-Baylis-Hillman Product.
Experimental Protocols
General Procedure for the Phosphine-Catalyzed Morita-Baylis-Hillman Reaction
-
To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., THF, CH₂Cl₂) (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the phosphine catalyst (DMPP or TPP, 0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired MBH adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for NMR Sample Preparation and Analysis
¹H and ¹³C NMR Analysis:
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
³¹P NMR Analysis for Reaction Monitoring:
-
Carefully take an aliquot (approximately 0.1 mL) from the reaction mixture at different time points using a syringe under an inert atmosphere.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ³¹P{¹H} (proton-decoupled) NMR spectrum.
-
The disappearance of the starting phosphine signal and the appearance of any intermediate or phosphine oxide signals can be monitored. An external standard (e.g., phosphoric acid) can be used for chemical shift referencing.
Visualizing the Process
Catalytic Cycle of the Morita-Baylis-Hillman Reaction
Caption: Catalytic cycle of the phosphine-catalyzed Morita-Baylis-Hillman reaction.
Experimental Workflow for NMR Validation
Caption: Workflow for reaction monitoring and product validation by NMR.
Conclusion
Both this compound and Triphenylphosphine are effective catalysts for the Morita-Baylis-Hillman reaction. The choice between them will depend on the specific substrates and desired reaction kinetics. DMPP, with its higher nucleophilicity, often provides faster reaction rates and potentially higher yields. NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ³¹P NMR, is an essential tool for unambiguously validating the formation of the desired product, monitoring reaction progress, and identifying potential byproducts. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the successful application of DMPP-catalyzed reactions and their rigorous characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Traditional Morita-Baylis-Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison: The Efficacy of Dimethylphenylphosphine vs. Buchwald Ligands in Palladium-Catalyzed Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison between a classic, simple phosphine, Dimethylphenylphosphine (DMPP), and the modern, high-performance Buchwald class of biaryl phosphine ligands. The comparison is supported by experimental data to inform ligand choice for demanding synthetic applications such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Introduction: Two Classes of Phosphine Ligands
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly influenced by the nature of the phosphine ligand coordinated to the palladium center. This ligand modulates the catalyst's stability, solubility, and reactivity throughout the catalytic cycle.
This compound (PMe₂Ph) is a simple, monodentate phosphine ligand. It belongs to a class of basic, sterically small alkyl/aryl phosphines that have been used in coordination chemistry for decades.[1] Its structural simplicity and commercial availability make it a consideration for various catalytic applications.
Buchwald Ligands , developed by the group of Stephen L. Buchwald, represent a large family of sterically demanding and highly electron-rich dialkylbiaryl phosphine ligands.[2] Prominent examples include XPhos, SPhos, and RuPhos. Their defining feature is a biaryl backbone that creates a bulky steric profile, which is instrumental in promoting the key steps of the catalytic cycle—oxidative addition and reductive elimination—especially for unreactive substrates like aryl chlorides.[2]
Ligand Properties: A Structural and Electronic Overview
The fundamental differences in the performance of these two ligand classes can be attributed to their distinct steric and electronic properties. Buchwald ligands are engineered to be both bulky and electron-donating, a combination that has proven essential for high catalytic turnover in challenging cross-coupling reactions.
| Property | This compound (DMPP) | Buchwald Ligands (e.g., XPhos, SPhos) | Rationale for Efficacy |
| Structure | Simple Phenyl + 2 Methyl Groups | Bulky Biaryl Backbone | The steric bulk of Buchwald ligands facilitates the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for the oxidative addition of challenging substrates like aryl chlorides.[2] |
| Steric Bulk (Cone Angle) | Smaller (e.g., PPhMe₂ is ~136°) | Very Large (e.g., XPhos is >230°) | A larger cone angle promotes the final, product-forming reductive elimination step from the palladium(II) intermediate. |
| Electron Donating Ability (pKa) | Intermediate (pKa of [HPMe₂Ph]⁺ = 6.8)[1] | Highly Electron-Rich | Increased electron density on the palladium center accelerates the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle. |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. Its efficiency, particularly with inexpensive and widely available aryl chlorides, is highly dependent on the ligand. While DMPP is listed as a suitable ligand for Suzuki reactions by commercial suppliers, high-yield examples for challenging substrates are scarce in peer-reviewed literature.[3] In contrast, Buchwald ligands are well-documented to provide excellent yields.
| Reaction Parameters | This compound (DMPP) | Buchwald Ligand (XPhos) |
| Aryl Halide | 4-Chlorotoluene (B122035) | 4-Chlorotoluene |
| Boronic Acid | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst System | Pd(OAc)₂ / PMe₂Ph | In-situ generated from Pd source / XPhos |
| Yield | Performance data not readily available for this substrate. | Up to 98%[4] |
| Conditions | Typically requires harsher conditions for less reactive substrates. | High yields often achieved under mild conditions (e.g., MeOH/THF, RT to moderate heat).[4] |
Performance in Buchwald-Hartwig Amination
The palladium-catalyzed C-N bond formation is the definitive test for many modern phosphine ligands. This reaction is critical in pharmaceutical and materials science. Here, the structural features of the Buchwald ligands give them a profound advantage, enabling the coupling of a wide range of amines with aryl chlorides at low catalyst loadings.
| Reaction Parameters | This compound (DMPP) | Buchwald Ligand (XPhos) |
| Aryl Halide | 4-Chlorotoluene | 4-Chlorotoluene |
| Amine | Morpholine (B109124) | Morpholine |
| Catalyst System | Pd source / PMe₂Ph | Pd(dba)₂ / XPhos |
| Yield | Performance data not readily available for this substrate. | 94% [5] |
| Catalyst Loading | Not reported for this specific reaction. | 1.5 mol% Pd(dba)₂ / 3.0 mol% XPhos[5] |
| Conditions | Not reported for this specific reaction. | Toluene (B28343), reflux, 6 h[5] |
Experimental Protocols
The following protocols represent typical state-of-the-art conditions for reactions where Buchwald ligands demonstrate high efficacy.
Protocol 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos
This protocol is based on a reported procedure yielding 94% of the desired product.[5]
Reagents:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]: 36 mg, 0.0633 mmol (1.5 mol%)
-
XPhos: 60 mg, 0.127 mmol (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu): 811 mg, 8.44 mmol (2.0 equiv.)
-
4-Chlorotoluene: 0.5 mL, 4.22 mmol (1.0 equiv.)
-
Morpholine: 0.55 mL, 6.33 mmol (1.5 equiv.)
-
Toluene (degassed): 5 mL
Procedure:
-
To a dry 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add the degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine in one portion.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride using SPhos
Reagents:
-
Aryl Chloride (e.g., 4-Chlorotoluene): 1.0 mmol (1.0 equiv.)
-
Arylboronic Acid (e.g., Phenylboronic acid): 1.2 mmol (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂]: 0.02 mmol (2 mol%)
-
SPhos: 0.04 mmol (4 mol%)
-
Potassium Phosphate (K₃PO₄): 2.0 mmol (2.0 equiv.)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the aryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous solvent system via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and add water to quench the reaction.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction Mechanisms and Workflows
Catalytic Cycle for Buchwald-Hartwig Amination
The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the crucial roles of the palladium catalyst and the phosphine ligand (L). The bulky Buchwald ligands (L) are known to accelerate the oxidative addition and reductive elimination steps.[6]
General Experimental Workflow for Ligand Screening
Optimizing a cross-coupling reaction often requires screening several ligands. The following workflow illustrates a logical sequence for performing such a screening process.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald Ligands [sigmaaldrich.com]
- 3. 99%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI Deutschland GmbH [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Performance Analysis of Dimethylphenylphosphine Against Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimethylphenylphosphine (DMPP) against a selection of other commonly employed phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions. The performance of a phosphine ligand is critical in determining the efficiency, selectivity, and overall success of a catalytic transformation. This document aims to furnish researchers, scientists, and drug development professionals with objective data to inform ligand selection for their specific applications.
Overview of Phosphine Ligand Properties
The efficacy of phosphine ligands (PR₃) in catalysis is largely governed by their steric and electronic properties. These are often quantified by Tolman's cone angle (θ) and the Tolman Electronic Parameter (TEP), respectively.
-
Steric Effects (Tolman's Cone Angle): The cone angle is a measure of the steric bulk of a phosphine ligand. A larger cone angle can promote reductive elimination, a crucial step in many catalytic cycles, and can help in the formation of the active monoligated palladium(0) species.[1]
-
Electronic Effects (Tolman Electronic Parameter): The TEP provides a measure of the electron-donating or -withdrawing nature of a phosphine ligand. Electron-rich phosphines, such as trialkylphosphines, increase the electron density at the metal center, which can facilitate the oxidative addition step.[2]
This compound (PMe₂Ph) possesses a moderate cone angle and is considered a relatively electron-rich phosphine, positioning it as a versatile ligand for a range of catalytic transformations.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of phosphine ligand is paramount in achieving high yields, particularly with challenging substrates like aryl chlorides.
Below is a table summarizing the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid. While direct comparative data for DMPP in this specific reaction is not available in a single comprehensive study, data for electronically similar (PMe₃) and other common ligands are presented to provide a basis for comparison.
| Ligand | Structure | Cone Angle (θ) [°] | Yield (%) | Turnover Number (TON) |
| PMe₂Ph (DMPP) | P(CH₃)₂Ph | 122 | Data not available in a direct comparative study | Data not available |
| PPh₃ | P(C₆H₅)₃ | 145 | 85 | 850 |
| PCy₃ | P(C₆H₁₁)₃ | 170 | 92 | 920 |
| P(tBu)₃ | P(C(CH₃)₃)₃ | 182 | 98 | 980 |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 254 | >99 | >990 |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 256 | >99 | >990 |
| PMe₃ | P(CH₃)₃ | 118 | Data not available in a direct comparative study | Data not available |
Note: The yields and TONs are representative values and can vary depending on the specific reaction conditions. The data for PPh₃, PCy₃, P(tBu)₃, XPhos, and SPhos are compiled from various sources for the Suzuki-Miyaura coupling of aryl chlorides.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of phosphine ligands in this reaction is highly dependent on the nature of both the aryl halide and the amine. Bulky and electron-rich ligands are often required for the coupling of less reactive aryl chlorides.
The following table presents a comparison of various phosphine ligands in the Buchwald-Hartwig amination of an aryl chloride with a secondary amine.
| Ligand | Structure | Cone Angle (θ) [°] | Yield (%) |
| PMe₂Ph (DMPP) | P(CH₃)₂Ph | 122 | Data not available in a direct comparative study |
| PPh₃ | P(C₆H₅)₃ | 145 | 65 |
| P(o-tolyl)₃ | P(o-CH₃C₆H₄)₃ | 194 | 88 |
| P(tBu)₃ | P(C(CH₃)₃)₃ | 182 | 95 |
| JohnPhos | (2-Biphenyl)di-tert-butylphosphine | 244 | 92 |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | 244 | 98 |
Note: The yields are representative values for the amination of aryl chlorides and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Phosphine Ligand Screening in Suzuki-Miyaura Coupling
This protocol is a representative example for the screening of phosphine ligands in the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, PCy₃, P(tBu)₃, XPhos, SPhos, DMPP)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Internal standard (e.g., dodecane)
-
Anhydrous, degassed solvents
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, a stock solution of the palladium precursor and the phosphine ligand (1:2 molar ratio) in the reaction solvent is prepared.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar is added the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.
-
The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).
-
The solvent (5 mL) is added via syringe, followed by the catalyst solution (e.g., 1 mol% Pd).
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a short plug of silica (B1680970) gel.
-
Analysis: The filtrate is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield of the product by comparing the peak area of the product to that of the internal standard.
General Procedure for Phosphine Ligand Screening in Buchwald-Hartwig Amination
This protocol provides a general workflow for comparing the performance of different phosphine ligands in the Buchwald-Hartwig amination.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand
-
Aryl chloride
-
Amine
-
Base (e.g., NaOtBu or K₂CO₃)
-
Solvent (e.g., Toluene or THF)
-
Internal standard
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, an array of reaction tubes is prepared. To each tube is added the palladium precursor (e.g., 1 mol%), the phosphine ligand (e.g., 2 mol%), the base (e.g., 1.4 mmol), the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the internal standard.
-
The reaction solvent (e.g., 2 mL) is added to each tube.
-
Reaction Execution: The tubes are sealed and placed in a heating block set to the desired temperature (e.g., 80-110 °C) and stirred for a set period (e.g., 16-24 hours).
-
Work-up: The reactions are cooled to room temperature, and an aliquot is taken from each reaction mixture, diluted with a suitable solvent, and filtered.
-
Analysis: The samples are analyzed by GC or LC-MS to determine the conversion and yield of the desired product.
Visualizations
Conclusion
The selection of an optimal phosphine ligand is a multifaceted decision that depends on the specific substrates and desired reaction outcomes. While bulky, electron-rich phosphines such as the Buchwald-type ligands often demonstrate superior performance for challenging cross-coupling reactions, simpler and less sterically demanding ligands like this compound can offer a cost-effective and efficient alternative for certain transformations. The provided experimental protocols and comparative data serve as a starting point for researchers to systematically evaluate and identify the most suitable ligand for their synthetic needs. Further screening and optimization are always recommended to achieve the best possible results.
References
Spectroscopic Confirmation of Dimethylphenylphosphine Coordination to Palladium: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of spectroscopic techniques used to confirm the coordination of dimethylphenylphosphine to a palladium center. By presenting key experimental data and detailed protocols, this document serves as a practical resource for characterizing palladium-phosphine complexes, which are crucial catalysts in a vast array of chemical transformations.
The coordination of phosphine (B1218219) ligands to a metal center, such as palladium, induces significant changes in the electronic environment of both the ligand and the metal. These changes can be readily observed and quantified using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide focuses on this compound and provides a comparison with other common phosphine ligands, triphenylphosphine (B44618) and triethylphosphine, to highlight the characteristic spectroscopic shifts that confirm successful complexation.
Comparative Spectroscopic Data
The most definitive evidence for the coordination of a phosphine ligand to a palladium center is the significant downfield shift of the phosphorus-31 (³¹P) NMR signal. This deshielding effect is a direct consequence of the donation of electron density from the phosphorus atom to the palladium center upon formation of the coordinate bond.
Infrared spectroscopy offers complementary evidence of coordination. The vibrational frequencies of bonds within the phosphine ligand, particularly the P-C (phenyl and methyl) stretching modes, are sensitive to changes in the electronic structure upon complexation. Coordination to palladium typically results in a shift of these vibrational bands to higher frequencies (a blueshift).
The tables below summarize the key ³¹P NMR and IR spectroscopic data for this compound and two other common phosphine ligands, both in their free state and when coordinated to a palladium(II) center.
| Ligand | Free Ligand ³¹P NMR Chemical Shift (δ, ppm) | Coordinated Ligand ³¹P NMR Chemical Shift (δ, ppm) in trans-PdCl₂(PR₃)₂ | Coordination Induced Shift (Δδ, ppm) |
| This compound (PMe₂Ph) | -45.9[1] | ~15-25 (estimated) | ~60-70 |
| Triphenylphosphine (PPh₃) | -5 to -6 | 21-30[2] | ~26-36 |
| Triethylphosphine (PEt₃) | -20[3] | ~15-25 (estimated) | ~35-45 |
Table 1. ³¹P NMR Chemical Shifts of Free and Coordinated Phosphine Ligands.
| Ligand | Key Free Ligand IR Bands (cm⁻¹) | Key Coordinated Ligand IR Bands (cm⁻¹) |
| This compound (PMe₂Ph) | P-Ph stretch: ~1435 | P-Ph stretch: >1435, Pd-P stretch: ~350-450 |
| Triphenylphosphine (PPh₃) | P-Ph stretch: ~1433 | P-Ph stretch: ~1437, Pd-P stretch: ~358-376[4] |
| Triethylphosphine (PEt₃) | P-C stretch: (complex region) | Pd-P stretch: ~415-442 |
Table 2. Key Infrared Frequencies of Free and Coordinated Phosphine Ligands.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative palladium-dimethylphenylphosphine complex and the subsequent spectroscopic analyses.
Synthesis of trans-dichlorobis(this compound)palladium(II)
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (PMe₂Ph)
-
Diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend palladium(II) chloride (1 mmol) in benzonitrile (20 mL).
-
Flush the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add this compound (2.2 mmol) to the suspension.
-
Heat the reaction mixture to 100-120 °C and stir for 2-3 hours. The initial brown suspension should gradually turn into a clear yellow or orange solution.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add diethyl ether to the solution to precipitate the product.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the product with small portions of cold ethanol and then diethyl ether.
-
Dry the product under vacuum to yield trans-dichlorobis(this compound)palladium(II).
Spectroscopic Analysis
³¹P NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the free this compound ligand or the synthesized palladium complex in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum using a standard NMR spectrometer.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
Compare the chemical shift of the palladium complex to that of the free ligand. A significant downfield shift confirms coordination.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the free this compound ligand (as a neat liquid between salt plates or as a solution).
-
Acquire the IR spectrum of the synthesized palladium complex (as a KBr pellet or a Nujol mull).
-
Compare the spectra, paying close attention to the P-Ph and P-C stretching regions. A shift in these bands to higher wavenumbers upon complexation is indicative of coordination. The appearance of new bands in the far-IR region (typically 350-450 cm⁻¹) can be assigned to the Pd-P stretching vibration, providing direct evidence of the palladium-phosphine bond.
Visualization of Experimental Workflow and Coordination Confirmation
The following diagrams illustrate the logical flow of the experimental process and the key principle of spectroscopic confirmation of coordination.
Figure 1. Workflow for the synthesis and spectroscopic analysis of trans-dichlorobis(this compound)palladium(II).
Figure 2. The logical relationship between coordination and the resulting spectroscopic changes.
References
- 1. /sup 31/P and /sup 13/C solid-state NMR of tertiary phosphine-palladium complexes bound to silica (Journal Article) | OSTI.GOV [osti.gov]
- 2. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the stereochemistry of square planar bis-triethylphosphine complexes by infrared spectroscopy - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Benchmarking Dimethylphenylphosphine: A Comparative Guide for Catalytic Performance in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical parameter that dictates reaction efficiency, selectivity, and substrate scope. Dimethylphenylphosphine (DMPP) has emerged as a versatile and cost-effective monodentate phosphine ligand, yet a comprehensive understanding of its performance across different solvent systems remains a key consideration for reaction optimization. This guide provides a comparative analysis of DMPP's performance in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Staudinger reaction, supported by experimental data and detailed protocols to aid in methodological development.
This compound at a Glance: A Comparison with Common Phosphine Ligands
This compound strikes a balance between the steric bulk and electron-donating properties of commonly used phosphine ligands. With a cone angle of 122°, it is more sterically demanding than trimethylphosphine (B1194731) (PMe₃, 118°) but less so than triphenylphosphine (B44618) (PPh₃, 145°). In terms of basicity, DMPP ([HPMe₂Ph]⁺ = 6.8) is more basic than PPh₃ ([HPPh₃]⁺ = 2.7) but less basic than triethylphosphine (B1216732) ([HPEt₃]⁺ = 8.7), positioning it as a moderately electron-rich ligand.[1] This intermediate steric and electronic profile makes DMPP a versatile ligand for a range of catalytic transformations.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of solvent can significantly influence the yield and reaction rate by affecting the solubility of reagents and the stability of catalytic intermediates. While specific data for a systematic solvent screen with this compound is not extensively available in the literature, general trends for phosphine-ligated palladium catalysts suggest that aprotic polar and nonpolar solvents are often effective.
Illustrative Performance Data:
The following table summarizes typical yields for the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid using a palladium catalyst with a phosphine ligand, demonstrating the expected performance in various solvents. It is important to note that these are representative yields and can vary based on specific reaction conditions.
| Solvent | Dielectric Constant (20 °C) | Typical Yield (%) |
| Toluene (B28343) | 2.38 | 90-98 |
| 1,4-Dioxane | 2.21 | 92-99 |
| Tetrahydrofuran (THF) | 7.58 | 85-95 |
| N,N-Dimethylformamide (DMF) | 36.7 | 80-90 |
General Observations:
-
Nonpolar Aprotic Solvents (Toluene, 1,4-Dioxane): These solvents are widely used and often provide high yields in Suzuki-Miyaura couplings.[2]
-
Polar Aprotic Solvents (THF, DMF): These solvents can also be effective, though high polarity does not always directly correlate with higher yields.[2] The specific combination of substrates, base, and ligand plays a crucial role.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound as a ligand.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (DMPP)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and DMPP (0.04 mmol, 4 mol%) in a small amount of the chosen anhydrous solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous solvent to the reaction mixture to achieve the desired concentration (typically 0.1-0.2 M).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling Experimental Workflow
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, solvent choice is critical for achieving high yields. A range of solvents can be employed, with nonpolar aprotic solvents like toluene and dioxane being common choices.[3]
Illustrative Performance Data:
The following table provides representative yields for the Buchwald-Hartwig amination of 4-bromotoluene with aniline (B41778) using a palladium catalyst and a phosphine ligand in various solvents.
| Solvent | Dielectric Constant (20 °C) | Typical Yield (%) |
| Toluene | 2.38 | 90-99 |
| 1,4-Dioxane | 2.21 | 85-95 |
| Tetrahydrofuran (THF) | 7.58 | 70-85 |
| N,N-Dimethylformamide (DMF) | 36.7 | 60-80 |
General Observations:
-
Toluene and 1,4-Dioxane: These solvents are frequently reported to give excellent yields in Buchwald-Hartwig aminations.[3]
-
Performance in Polar Solvents: While THF and DMF can be used, they may lead to lower yields in some cases compared to nonpolar solvents.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine using this compound.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (DMPP)
-
Strong base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), DMPP (0.04 mmol, 4 mol%), and the strong base (1.4 mmol).
-
Add the anhydrous solvent to the flask.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Performance in the Staudinger Reaction
The Staudinger reaction, the reaction of an azide (B81097) with a phosphine to form an aza-ylide, is a fundamental transformation in organic synthesis. The subsequent hydrolysis of the aza-ylide to an amine and a phosphine oxide is known as the Staudinger reduction. The solvent can play a significant role in the kinetics of this reaction.
Solvent Effects on Reaction Rate:
Studies on the Staudinger ligation, a related reaction, have shown that the reaction rate generally increases with the polarity of the solvent.[4] This is attributed to the stabilization of the polar phosphazide (B1677712) intermediate.
Illustrative Kinetic Data:
The following table shows the effect of solvent polarity on the observed second-order rate constant (k_obs) for a Staudinger-type reaction. While this data is for a related system, it provides a strong indication of the expected trend for reactions involving this compound.
| Solvent | Dielectric Constant (20 °C) | Relative Rate |
| Chloroform (CDCl₃) | 4.81 | 1.0 |
| Acetone | 20.7 | 2.9 |
| Acetonitrile (CD₃CN) | 37.5 | 4.4 |
General Observations:
-
Polar Solvents Accelerate the Reaction: The formation of the polar phosphazide intermediate is favored in more polar solvents, leading to an increased reaction rate.[4]
-
Protic vs. Aprotic Solvents: The hydrolysis of the aza-ylide intermediate in the Staudinger reduction is facilitated by protic solvents like water or alcohols. In aprotic solvents, the aza-ylide can be isolated or used for subsequent reactions.
Experimental Protocol: Staudinger Reaction
This protocol outlines a general procedure for the Staudinger reaction of an organic azide with this compound.
Materials:
-
Organic azide
-
This compound (DMPP)
-
Anhydrous solvent (e.g., THF, Dichloromethane, Acetonitrile)
-
(Optional for reduction) Water
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure for Aza-ylide Formation:
-
Dissolve the organic azide (1.0 mmol) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.0-1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and accompanied by the evolution of nitrogen gas.[1]
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy to confirm the formation of the aza-ylide.
Procedure for Staudinger Reduction (Hydrolysis):
-
Follow steps 1-3 for aza-ylide formation.
-
After the initial reaction is complete (cessation of nitrogen evolution), add water (5-10 equivalents) to the reaction mixture.
-
Continue stirring at room temperature or gently heat to facilitate hydrolysis.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the amine product with an appropriate solvent, leaving behind the this compound oxide byproduct.
-
Purify the amine as required.
Staudinger Reaction and Reduction Pathway
Conclusion
This compound is a versatile phosphine ligand with a balanced steric and electronic profile, making it a valuable tool for a range of catalytic reactions. This guide provides a framework for understanding its performance in different solvent systems for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Staudinger reaction. While the provided data offers valuable insights, it is crucial for researchers to perform their own optimization studies to identify the ideal solvent and reaction conditions for their specific substrates and desired outcomes. The detailed experimental protocols serve as a starting point for such investigations, enabling the effective application of this compound in synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. raineslab.com [raineslab.com]
A Comparative Guide to the Kinetic Performance of Dimethylphenylphosphine in Catalytic Cycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of dimethylphenylphosphine (PMe₂Ph) in common palladium-catalyzed cross-coupling reactions. While direct, side-by-side quantitative kinetic data for PMe₂Ph against other phosphine (B1218219) ligands is not extensively available in the reviewed literature, this document synthesizes established principles of phosphine ligand effects to offer a qualitative comparison. The guide also includes detailed, generalized experimental protocols for kinetic analysis and visual representations of a typical catalytic cycle and experimental workflow.
Introduction to Phosphine Ligands in Catalysis
Phosphine ligands are crucial in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The electronic and steric properties of these ligands play a significant role in the efficiency and selectivity of the catalytic cycle. The phosphorus atom's lone pair of electrons donates to the metal center, while the substituents on the phosphorus atom influence the steric environment around the metal.
This compound is a tertiary phosphine ligand with both alkyl and aryl substituents. This structure imparts a unique combination of steric and electronic properties that influence its performance in catalytic cycles.
Qualitative Comparison of Phosphine Ligands
The performance of a phosphine ligand in a catalytic cycle is primarily dictated by its steric bulk and electronic properties. Here, we qualitatively compare this compound to other common monodentate phosphine ligands.
| Ligand | Structure | Cone Angle (θ) | Electronic Parameter (ν) | Expected Impact on Catalytic Cycle |
| This compound (PMe₂Ph) | P(CH₃)₂Ph | 122° | 2065.3 cm⁻¹ | Moderate steric bulk and electron-donating ability. May promote oxidative addition without significantly hindering reductive elimination. |
| Triphenylphosphine (PPh₃) | P(Ph)₃ | 145° | 2068.9 cm⁻¹ | Greater steric bulk than PMe₂Ph, which can facilitate reductive elimination. It is less electron-donating than trialkylphosphines.[1] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 182° | 2061.9 cm⁻¹ | Very bulky and strongly electron-donating. This combination is known to be highly effective in promoting both oxidative addition and reductive elimination.[1] |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | 170° | 2062.4 cm⁻¹ | Highly electron-donating and sterically demanding, similar to P(t-Bu)₃, making it a highly active ligand in many cross-coupling reactions. |
Table 1: Qualitative Comparison of Common Phosphine Ligands.
Experimental Protocols
A generalized protocol for the kinetic analysis of a palladium-catalyzed cross-coupling reaction is provided below. This can be adapted for specific reactions involving this compound.
General Protocol for Kinetic Monitoring of a Palladium-Catalyzed Cross-Coupling Reaction
1. Materials and Reagents:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound)
-
Aryl halide
-
Coupling partner (e.g., boronic acid, amine, alkene)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Internal standard (for GC or HPLC analysis)
2. Catalyst Pre-formation (optional but recommended):
-
In a glovebox, charge a Schlenk tube with the palladium precursor and the phosphine ligand in the desired ratio.
-
Add a portion of the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.
3. Reaction Setup:
-
To a separate, flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, coupling partner, base, and internal standard.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Place the Schlenk tube in a pre-heated oil bath or heating block set to the desired reaction temperature.
4. Kinetic Monitoring:
-
Once the reaction mixture reaches the desired temperature, inject the pre-formed catalyst solution to initiate the reaction (t=0).
-
At timed intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a small amount of water or a dilute acid solution) and a solvent for analysis (e.g., ethyl acetate).
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products relative to the internal standard.
5. Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the initial linear portion of the curve.
-
By varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined to elucidate the rate law.
Visualizing Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate a generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for its kinetic analysis.
References
A Comparative Guide to Assessing the Purity of Synthesized Biaryl Products Using HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized biaryl compounds is a critical step. Biaryl motifs are prevalent in pharmaceuticals and functional materials, making rigorous quality control essential. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an objective comparison of HPLC with alternative analytical methods, supported by experimental protocols and data, to assist researchers in selecting the most suitable strategy for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Biaryl Purity Assessment
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is exceptionally well-suited for the analysis of non-volatile and thermally unstable compounds, a category that includes many biaryl products.[2][3] The technique separates components in a liquid sample based on their differential interactions with a liquid mobile phase and a solid stationary phase packed in a column.[2]
General Experimental Protocol: RP-HPLC for a Model Biaryl Compound
This protocol describes a general method for determining the purity of a synthesized biaryl product.
1. Instrumentation and Reagents:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Formic Acid or Trifluoroacetic Acid (TFA).[3]
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) with 0.1% (v/v) Formic Acid or Trifluoroacetic Acid (TFA).[3]
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized biaryl product in a suitable solvent (e.g., acetonitrile or a mixture matching the initial mobile phase composition) to a final concentration of 1 mg/mL.[1][4]
2. Chromatographic Conditions:
-
Gradient Elution: A gradient elution is often used to separate compounds with a range of polarities, which is typical for a crude reaction mixture containing starting materials, the biaryl product, and by-products.
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm, or a wavelength determined by the UV maximum of the biaryl product.[3][4]
3. Data Analysis: The purity of the synthesized biaryl is typically calculated based on the area percentage of the principal peak relative to the total area of all observed peaks in the chromatogram.[1] For higher accuracy, a reference standard of the biaryl compound is used for identification (by retention time) and quantification.
Experimental Workflow for HPLC Purity Analysis
Data Presentation: HPLC Purity Analysis
The following table shows representative data from an HPLC analysis of a synthesized biaryl product.
| Compound Identity | Retention Time (min) | Peak Area (%) |
| Aryl Halide (Starting Material) | 4.5 | 1.1 |
| Boronic Acid (Starting Material) | 2.8 | 0.8 |
| Synthesized Biaryl Product | 10.2 | 97.6 |
| Homocoupling By-product | 12.1 | 0.3 |
| Unknown Impurity | 9.8 | 0.2 |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can provide complementary or confirmatory data. The choice of method depends on the properties of the analyte and the specific analytical goals.[2][5]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[6]
-
Applicability for Biaryls: Suitable for volatile and thermally stable biaryl compounds. Less suitable for larger, less volatile, or thermally labile biaryls.[2][7]
-
Protocol Summary: A sample is dissolved in a volatile solvent and injected into the GC. The high temperature of the injection port vaporizes the sample, which is then carried by an inert gas (mobile phase) through a heated column (stationary phase).[6] Separation occurs based on the compound's boiling point and interactions with the stationary phase.[6]
-
Advantages: Typically faster than HPLC, with run times of a few minutes.[6] It is also highly sensitive, especially when coupled with a mass spectrometer (GC-MS).[2]
-
Limitations: Requires high temperatures (150-300 °C), which can cause degradation of thermally unstable biaryls.[7] Not suitable for non-volatile compounds.[2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR) without requiring a reference standard of the analyte itself.[4][8]
-
Applicability for Biaryls: Excellent for confirming the identity of the biaryl product and for identifying and quantifying impurities, provided their signals are resolved in the spectrum.[9]
-
Protocol Summary (qNMR): An accurately weighed amount of the synthesized biaryl and a certified internal standard (of known purity) are dissolved in a deuterated solvent.[3][4] The ¹H NMR spectrum is acquired using parameters that ensure accurate integration, such as a long relaxation delay.[4] Purity is calculated by comparing the integral of a specific analyte signal to that of the internal standard.[3]
-
Advantages: Provides structural confirmation, which HPLC does not.[4] As a primary analytical method, qNMR can determine absolute purity without an identical reference standard for the biaryl product.[3][10] The sample is not destroyed and can be recovered.[4]
-
Limitations: Lower sensitivity and throughput compared to HPLC.[4] Requires larger sample amounts (milligrams).[4] Signal overlap in complex mixtures can make quantification difficult or impossible.[9]
Thin-Layer Chromatography (TLC)
TLC is a simpler chromatographic technique often used for rapid, qualitative analysis.[11]
-
Applicability for Biaryls: Useful for quick checks of reaction progress and for preliminary purity assessment.
-
Protocol Summary: The sample is spotted onto a plate coated with a thin layer of adsorbent (stationary phase). The plate is placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components.[11]
-
Advantages: Inexpensive, fast, and allows for the simultaneous analysis of multiple samples.
-
Limitations: Primarily a qualitative or semi-quantitative technique.[11] It has lower resolution and sensitivity compared to HPLC.[11]
Comparative Performance Data
The following table summarizes the key performance characteristics of HPLC and its alternatives for the purity assessment of biaryl compounds.
| Parameter | HPLC | GC | qNMR | TLC |
| Analyte Suitability | Non-volatile, thermally (un)stable compounds[2][7] | Volatile, thermally stable compounds[2][7] | Soluble compounds with unique NMR signals[9] | General, for qualitative screening[11] |
| Primary Use | Quantitative Purity & Impurity Profiling | Quantitative Purity (for suitable analytes) | Absolute Quantification & Structure ID[4] | Reaction Monitoring, Qualitative Check[11] |
| Resolution | High to Very High | Very High | High (depends on field strength) | Low to Moderate[11] |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL)[3] | Low (mg/mL range)[3] | Low |
| Analysis Time | 10-60 minutes[6] | 1-30 minutes[6] | Longer (requires long relaxation delays)[4] | 5-20 minutes |
| Cost | Higher initial and operational costs[5][6] | Lower cost than HPLC[5][6] | High initial cost (instrument) | Very Low |
| Sample Destruction | Yes[4] | Yes | No, sample is recoverable[4] | Yes |
Decision Guide for Method Selection
Choosing the right analytical technique is crucial for obtaining reliable purity data. The following decision tree provides a logical workflow for selecting the most appropriate method.
Conclusion
For the routine and quantitative purity assessment of synthesized biaryl products, HPLC offers a robust, reliable, and highly versatile solution.[2][5] It provides excellent separation of the main component from potential starting materials, by-products, and other impurities. However, a comprehensive purity validation strategy often benefits from the use of orthogonal methods. GC is an excellent, high-speed alternative for biaryls that are volatile and thermally stable.[12] qNMR is invaluable for providing an absolute purity value without the need for a specific reference standard and for confirming the chemical structure of the product.[3][4] Finally, TLC remains a simple and cost-effective tool for quick, qualitative checks. By understanding the strengths and limitations of each technique, researchers can ensure the highest level of confidence in the quality of their synthesized biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. flairpharma.com [flairpharma.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. specificpolymers.com [specificpolymers.com]
- 10. enovatia.com [enovatia.com]
- 11. pharmdecks.com [pharmdecks.com]
- 12. pharmaguru.co [pharmaguru.co]
Safety Operating Guide
Proper Disposal of Dimethylphenylphosphine: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of dimethylphenylphosphine (CAS No. 672-66-2), a flammable and irritating organophosphorus compound commonly used in research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Understanding the Hazards
This compound is a hazardous chemical with multiple risk factors that necessitate careful handling and disposal. It is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation. It is also characterized by a strong, unpleasant odor.[1][2][3][4] Before handling this chemical, it is imperative to be familiar with its Safety Data Sheet (SDS).
Essential Safety Precautions and Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][3]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.[1][3]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1][2][3] If there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator should be used.[5]
Handling Procedures:
-
Avoid all contact with skin, eyes, and clothing.[2]
-
Do not inhale vapors or mists.[2]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][3]
Disposal Plan: From Benchtop to Final Disposal
The primary strategy for the safe disposal of this compound from a laboratory setting involves a two-stage process:
-
Chemical Inactivation (Oxidation): Conversion of the reactive and hazardous this compound to the more stable and less hazardous this compound oxide.
-
Waste Collection and Disposal: Proper packaging, labeling, and transfer of the treated waste to an approved hazardous waste disposal facility.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₁P |
| Molecular Weight | 138.15 g/mol |
| Boiling Point | 74 - 75 °C @ 12 mmHg |
| Flash Point | 50 °C (122 °F) |
| Density | 0.971 g/mL at 25 °C |
| Vapor Pressure | 11 mmHg @ 68 °C |
| Solubility in Water | Insoluble |
Experimental Protocol: Chemical Inactivation via Oxidation
This protocol details the step-by-step procedure for the oxidation of small quantities of this compound to this compound oxide prior to disposal. This procedure should be performed in a chemical fume hood.
Materials:
-
Waste this compound
-
30-35% Hydrogen Peroxide (H₂O₂) solution
-
Acetone (B3395972) (or another suitable solvent like ethanol)
-
Stir plate and stir bar
-
Round-bottom flask or Erlenmeyer flask
-
Ice bath
-
Dropping funnel or pipette
-
Sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃) solution (for quenching)
-
pH paper or pH meter
Procedure:
-
Preparation:
-
Place a flask containing a stir bar on a stir plate within an ice bath in a chemical fume hood.
-
Dilute the waste this compound with an equal volume of acetone to aid in heat dissipation.
-
-
Oxidation:
-
While stirring the diluted this compound solution, slowly add 30-35% hydrogen peroxide solution dropwise. The reaction is exothermic, so maintain the temperature of the reaction mixture below 25°C using the ice bath.
-
A general stoichiometric guideline is to use a slight excess of hydrogen peroxide (approximately 1.1 to 1.2 equivalents) relative to the this compound.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
-
Quenching Excess Oxidant:
-
After the oxidation is complete, it is crucial to quench any remaining hydrogen peroxide.
-
Cool the reaction mixture again in an ice bath.
-
Slowly add a saturated solution of sodium bisulfite or sodium sulfite dropwise until a negative test for peroxides is obtained (using peroxide test strips). This quenching process is also exothermic.
-
-
Neutralization and Final Disposal Preparation:
-
Check the pH of the final solution. If necessary, neutralize it to a pH between 6 and 8 using a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate).
-
The resulting solution, now containing the much less hazardous this compound oxide, should be transferred to a properly labeled hazardous waste container. The label should indicate the contents (e.g., "Aqueous waste containing this compound oxide and acetone").
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dimethylphenylphosphine
This guide provides immediate, essential safety and logistical information for the handling and disposal of Dimethylphenylphosphine, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.
Chemical and Physical Properties of this compound
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₁P |
| Molecular Weight | 138.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 74-75 °C at 12 mmHg |
| Density | 0.971 g/mL at 25 °C |
| Flash Point | 49 °C (120.2 °F) - closed cup |
| Vapor Pressure | 11 mmHg at 68 °C |
| Solubility | Insoluble in water |
| Refractive Index | n20/D 1.563 |
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure.[1] The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2] A face shield should be worn over safety glasses if there is a risk of splashing.[3]
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile or chloroprene).[4] Always inspect gloves for any signs of degradation or punctures before use.[4] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[5]
-
Protective Clothing : A flame-resistant lab coat should be worn over cotton clothing.[3] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[3] Wear appropriate protective clothing to prevent skin exposure.[2]
-
-
Respiratory Protection : If working in an area with insufficient ventilation or where exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter) is necessary.[3][6]
Safe Handling Protocol
Adherence to the following step-by-step procedure is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][7]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and explosion-proof equipment.[2]
-
-
Handling :
-
After Handling :
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated place.[7]
-
Keep the container tightly closed.[2]
-
The chemical is air-sensitive; store under an inert gas.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.[8][9]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]
-
Engage a licensed professional waste disposal service to dispose of this material.[8][9]
-
Do not allow the product to enter drains.[5]
-
Contaminated packaging should be completely emptied and can be disposed of in the same manner as the product itself.[8][9]
Emergency and First-Aid Procedures
In case of exposure, follow these first-aid measures immediately:
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. research.uga.edu [research.uga.edu]
- 5. Page loading... [guidechem.com]
- 6. This compound 99 672-66-2 [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
